molecular formula CH4O<br>CH4O<br>CH3OH B10858391 Methanol CAS No. 2597-43-5

Methanol

Cat. No.: B10858391
CAS No.: 2597-43-5
M. Wt: 32.042 g/mol
InChI Key: OKKJLVBELUTLKV-UHFFFAOYSA-N
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Description

Methanol (CH₃OH), also known as methyl alcohol, is the simplest aliphatic alcohol and a versatile chemical reagent with broad applications in industrial and energy research . It is a light, volatile, colorless, and flammable liquid with a distinctive odor . As a polar solvent, it is extensively used in research laboratories and in the production of pharmaceuticals, including streptomycin, vitamins, and hormones . Its utility extends to acting as a solvent in the manufacturing of dyes, paints, plastics, and explosives, particularly when converted to formaldehyde . In the field of energy research, this compound is a focus of sustainable fuel studies. It serves as a clean-burning fuel or fuel additive due to its high octane number, which enhances engine efficiency and power while reducing emissions of hazardous substances . It is also a key candidate for use in fuel cells and as a liquid hydrogen carrier for energy storage . Furthermore, this compound is a fundamental building block in chemical synthesis. It is a precursor to numerous commodity chemicals such as acetic acid, methyl tert-butyl ether (MTBE), and methyl benzoate . Industrially, it is produced via the catalytic hydrogenation of carbon monoxide and carbon dioxide . Research into its sustainable production involves pathways like carbon dioxide capture and hydrogenation using renewable hydrogen, contributing to the circular economy . This compound is also employed in specialized applications such as wastewater denitrification, where it aids in the biological conversion of dangerous nitrates to harmless nitrogen gas . It also finds use as an antifreeze agent in pipelines and as a component in cleaning solutions like de-icers . WARNING: this compound is highly toxic if ingested, even in small quantities. Ingestion can cause metabolic acidosis, permanent blindness, and death . It is metabolized in the liver to formic acid, which inhibits mitochondrial cytochrome c oxidase, leading to cellular hypoxia and severe metabolic acidosis . This product is intended for research and industrial use only. It is strictly not for personal, medicinal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanol
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3
Source PubChem
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InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO
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Molecular Formula

CH4O, Array, CH3OH
Record name METHANOL
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Related CAS

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3
Record name Methanol, trimer
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Record name Methanol, hexamer
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Record name Methanol, pentamer
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Record name Methanol, dimer
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DSSTOX Substance ID

DTXSID2021731
Record name Methanol
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Molecular Weight

32.042 g/mol
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Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor.
Record name METHANOL
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Record name METHYL ALCOHOL (METHANOL)
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Boiling Point

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F
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Record name Methanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name METHYL ALCOHOL (METHANOL)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F
Record name METHANOL
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Record name Methanol
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Record name METHANOL
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Record name METHYL ALCOHOL (METHANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0397.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Record name Methanol
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Record name Methanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name METHANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057
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Record name Methyl alcohol
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URL https://www.cdc.gov/niosh/npg/npgd0397.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79
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Record name Methanol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93
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Record name METHANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name METHYL ALCOHOL (METHANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0397.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11
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Record name Methanol
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Record name METHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name METHYL ALCOHOL (METHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/474
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl alcohol
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANOL
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Impurities

In addition to water, typical impurities include acetone and ethanol.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

67-56-1
Record name METHANOL
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Melting Point

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol (B129727) (CH₃OH), the simplest aliphatic alcohol, is a fundamental building block in organic synthesis and a widely utilized solvent in research and industry.[1] Its unique physicochemical properties, stemming from its small size, polarity, and ability to engage in hydrogen bonding, make it a versatile reagent and medium for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in the scientific community.

Molecular Structure and Properties

This compound possesses a simple molecular structure consisting of a methyl group bonded to a hydroxyl group. The carbon atom is sp³ hybridized, resulting in a tetrahedral geometry around it.[2] The C-O-H bond angle is approximately 108.9°, slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom.[3]

The significant difference in electronegativity between the oxygen and hydrogen atoms (3.44 and 2.20 on the Pauling scale, respectively) creates a highly polar O-H bond.[4] This polarity, along with the C-O bond polarity, results in a net molecular dipole moment, making this compound a polar protic solvent.[4] This polarity and the presence of the hydroxyl group are the primary determinants of its physical and chemical properties.

Table 1: Molecular and Structural Properties of this compound
PropertyValueReference(s)
Molecular Formula CH₃OH[5]
Molar Mass 32.04 g/mol [6]
C-O Bond Length 1.427 Å[2][7]
O-H Bond Length 0.956 Å[3][7]
C-H Bond Length 1.096 Å[2][7]
C-O-H Bond Angle 108.9°[3][8]
H-C-H Bond Angle ~109.5°[2]
Dipole Moment 1.69 - 1.70 D[1][9]

Physicochemical Properties

The physical properties of this compound are largely dictated by the strong intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.[10][11] These interactions are responsible for its relatively high boiling point and miscibility with water.

Table 2: Physicochemical Properties of this compound
PropertyValueTemperature (°C)PressureReference(s)
Boiling Point 64.7 °C-1 atm[1][12]
Melting Point -97.6 °C-1 atm[1]
Density 0.792 g/cm³201 atm[1]
Vapor Pressure 13.02 kPa20-[1]
Viscosity 0.59 mPa·s20-[1]
Surface Tension 22.6 mN/m20-[13]
Refractive Index (n_D) 1.328820-[1]
pKa 15.525-[14]
Flash Point 11 °C--[15]
Autoignition Temperature 464 °C--[15]

Chemical Reactivity and Key Reactions

This compound's reactivity is centered around its hydroxyl group and, to a lesser extent, the C-H bonds of the methyl group. It can act as a nucleophile, an electrophile (after protonation of the hydroxyl group), and a weak acid.

Major Classes of Reactions:
  • Combustion: this compound burns readily in the presence of oxygen to produce carbon dioxide and water.[5]

    • 2 CH₃OH + 3 O₂ → 2 CO₂ + 4 H₂O

  • Oxidation: Mild oxidation of this compound yields formaldehyde, which can be further oxidized to formic acid and ultimately carbon dioxide.[5][16]

    • CH₃OH + [O] → H₂CO + H₂O

  • Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form methyl esters (Fischer esterification).[5][16]

    • RCOOH + CH₃OH ⇌ RCOOCH₃ + H₂O

  • Dehydration: Dehydration of this compound, typically using a strong acid catalyst, produces dimethyl ether.[17]

    • 2 CH₃OH → CH₃OCH₃ + H₂O

  • Reaction with Active Metals: this compound reacts with active metals like sodium to form sodium methoxide (B1231860) and hydrogen gas.

    • 2 CH₃OH + 2 Na → 2 CH₃ONa + H₂

logical_relationship This compound's Core Chemical Logic This compound This compound (CH3OH) Structure Molecular Structure - Polar -OH group - sp3 Carbon This compound->Structure is defined by Properties Physicochemical Properties - Polarity - Hydrogen Bonding - Acidity (pKa) Reactivity Chemical Reactivity Structure->Properties determines Properties->Reactivity influences Applications Key Applications Reactivity->Applications enables

This compound's core chemical logic.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount of this compound (a few drops) to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube, with the heat being applied to the side arm.

  • Heat the Thiele tube gently. As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

experimental_workflow Boiling Point Determination Workflow Start Start Prep Prepare Sample (this compound in test tube with inverted capillary) Start->Prep Assemble Assemble Apparatus (Attach to thermometer, place in Thiele tube) Prep->Assemble Heat Heat Gently Assemble->Heat ObserveBubbles Observe Bubbles from Capillary Heat->ObserveBubbles RapidBubbling Rapid, Continuous Bubbling? ObserveBubbles->RapidBubbling RapidBubbling->Heat No Cool Remove Heat and Cool RapidBubbling->Cool Yes RecordTemp Record Temperature (Liquid enters capillary) Cool->RecordTemp End End RecordTemp->End

Boiling Point Determination Workflow.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][18]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

  • Transfer the solution to a standard 5 mm NMR tube.

Typical ¹H NMR Parameters:

  • Number of scans: 16-64[10]

  • Relaxation delay: 1-2 seconds[10]

  • Pulse width: ~30-45 degrees[10]

Typical ¹³C NMR Parameters:

  • Number of scans: 1024-4096 (or more, depending on concentration)[10]

  • Relaxation delay: 2-5 seconds[10]

  • Pulse program: Proton-decoupled experiment[10]

Expected ¹H NMR Signals (in CDCl₃):

  • A quartet at ~3.49 ppm (hydroxyl proton, -OH). The multiplicity may vary or the peak may be broad due to exchange.

  • A doublet at ~1.23 ppm (methyl protons, -CH₃).

Expected ¹³C NMR Signal (in CDCl₃):

  • A single peak at ~49.9 ppm.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR accessory.

  • Place a drop of this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Key IR Absorption Bands:

  • O-H stretch: Strong, broad band around 3300 cm⁻¹ (due to hydrogen bonding).

  • C-H stretch: Medium to strong bands between 2800-3000 cm⁻¹.

  • C-O stretch: Strong band around 1030 cm⁻¹.

Sample Introduction:

  • For volatile liquids like this compound, direct injection via a heated probe or gas chromatography (GC) inlet is common.

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV[19]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺·): m/z = 32

  • Base Peak: m/z = 31 ([M-H]⁺)

  • Other Fragments: m/z = 29 ([CHO]⁺), m/z = 15 ([CH₃]⁺)

signaling_pathway This compound Analysis Pathway MethanolSample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) MethanolSample->NMR IR IR Spectroscopy (ATR-FTIR) MethanolSample->IR MS Mass Spectrometry (EI-MS) MethanolSample->MS StructuralInfo Structural Information - Connectivity - Functional Groups NMR->StructuralInfo IR->StructuralInfo MolecularWeight Molecular Weight and Fragmentation MS->MolecularWeight StructuralInfo->MolecularWeight

This compound Analysis Pathway.

Conclusion

This guide has provided a detailed overview of the fundamental chemical properties and structural characteristics of this compound. The tabulated quantitative data offers a quick reference for key parameters, while the experimental protocols provide a practical foundation for laboratory work. A thorough understanding of these core principles is essential for the effective and safe utilization of this compound in research, development, and industrial applications.

References

Synthesis Gas (Syngas) Production: The Foundation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Synthesis of High-Purity Methanol (B129727)

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃OH) is a foundational solvent and chemical intermediate, indispensable in numerous industrial and pharmaceutical applications. For researchers, scientists, and drug development professionals, the quality of this compound is paramount, as impurities can significantly impact experimental outcomes, analytical accuracy, and the safety of final products. High-purity this compound, often meeting stringent pharmacopeial standards such as USP, BP, and EP, is manufactured through a sophisticated, multi-stage process designed to minimize contaminants.[1][2][3]

This technical guide provides a comprehensive overview of the core industrial processes for synthesizing high-purity this compound, from feedstock processing to final purification. It details the underlying chemical reactions, catalytic systems, and operational parameters that define modern this compound production.

The primary route to industrial this compound begins with the production of synthesis gas (syngas), a precisely controlled mixture of hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂).[4] While various carbon-based feedstocks like coal and biomass can be used, natural gas is the most prevalent due to its cost-effectiveness and efficiency.[5]

Experimental Protocol: Steam-Methane Reforming (SMR)

The most common method for syngas production is Steam-Methane Reforming (SMR). In this process, natural gas (primarily methane, CH₄) and steam (H₂O) are passed over a nickel-based catalyst at high temperatures.[5][6]

Methodology:

  • Feed Pre-treatment: Natural gas is first desulfurized to prevent poisoning of the reforming and this compound synthesis catalysts.

  • Reforming: The purified gas is mixed with superheated steam in a specific steam-to-carbon ratio and fed into tubes packed with a nickel catalyst.[5]

  • Reaction: The tubes are heated externally to high temperatures, driving the endothermic reforming reaction. The primary reactions are:

    • Reforming Reaction: CH₄ + H₂O ⇌ CO + 3H₂[6]

    • Water-Gas Shift (WGS) Reaction: CO + H₂O ⇌ CO₂ + H₂[7]

  • Syngas Conditioning: The resulting syngas composition is adjusted, often through a secondary reforming step or by controlling the WGS reaction, to achieve the optimal stoichiometric ratio (H₂/CO) of just over 2 for this compound synthesis.[8]

Table 1: Typical Operating Conditions for Steam-Methane Reforming

Parameter Value Reference
Temperature 1,300 - 1,800 °F (700 - 980 °C) [5]
Pressure 15 - 30 atm [6]
Catalyst Nickel-based [6]

| Steam-to-Carbon Ratio | 3:1 |[5] |

Catalytic Synthesis of this compound

The conditioned syngas is compressed and fed into a this compound synthesis loop. Modern plants predominantly use low-pressure synthesis processes, which offer significant economic and operational advantages over older high-pressure methods.[9]

Experimental Protocol: Low-Pressure this compound Synthesis (ICI Process)

The Imperial Chemical Industries (ICI) low-pressure process, developed in the 1960s, is a cornerstone of the industry.[9] It relies on a highly selective copper-based catalyst.

Methodology:

  • Compression & Heating: The syngas is compressed to the required pressure and heated to the reaction temperature.

  • Catalytic Conversion: The gas is passed through a fixed-bed reactor containing a Cu/ZnO/Al₂O₃ catalyst.[9] Both CO and CO₂ are hydrogenated to form this compound in highly exothermic reactions:

    • From Carbon Monoxide: CO + 2H₂ ⇌ CH₃OH[5][6]

    • From Carbon Dioxide: CO₂ + 3H₂ ⇌ CH₃OH + H₂O[5][10]

  • Heat Management: The significant heat generated by these reactions is removed to maintain optimal catalyst temperature and maximize conversion. This is often achieved using boiling water reactors (BWRs) or a quench system where cool gas is injected between catalyst beds.[11]

  • Separation and Recycling: The reactor outlet stream, containing crude this compound, water, and unreacted syngas, is cooled. The condensed liquid (crude this compound) is separated, while the unreacted gases are recycled back to the reactor inlet to enhance overall conversion.[6][7]

Table 2: Typical Operating Conditions for Low-Pressure this compound Synthesis

Parameter Value Reference
Temperature 200 - 300 °C [9]
Pressure 35 - 54 bar (expandable up to 100 bar) [9]
Catalyst Copper, Zinc Oxide, Alumina (Cu/ZnO/Al₂O₃) [6][9]

| Catalyst Promoters | Magnesia (MgO), Zirconia (ZrO₂) |[12][13] |

// Node Definitions Feed [label="Natural Gas\nFeedstock", fillcolor="#F1F3F4", fontcolor="#202124"]; Syngas [label="Syngas Production\n(Steam Reforming)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="this compound Synthesis\nLoop", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="High-Purity\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder, margin="0.3,0.2"];

// Edges Feed -> Syngas [label=" CH₄ + H₂O "]; Syngas -> Synthesis [label=" H₂ / CO / CO₂ "]; Synthesis -> Purification [label=" Crude this compound\n(~82% CH₃OH, ~18% H₂O) "]; Purification -> FinalProduct [label=" ≥99.85% CH₃OH "]; } caption { label = "Figure 1: Overall Industrial this compound Synthesis Workflow"; }

Figure 1: Overall Industrial this compound Synthesis Workflow

// Nodes SyngasFeed [label="Fresh Syngas Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Compressor [label="Compressor", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Heater [label="Heater", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactor [label="this compound Reactor\n(Cu/ZnO/Al₂O₃ Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF", height=1.5]; Cooler [label="Cooler", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Separator [label="Gas-Liquid\nSeparator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crudethis compound [label="Crude this compound\nto Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Recycle [label="Recycle Compressor", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Purge [label="Purge Gas", shape=plaintext];

// Connections SyngasFeed -> Compressor; Compressor -> Heater; Heater -> Reactor; Reactor -> Cooler; Cooler -> Separator; Separator -> Crudethis compound [dir=back, arrowhead=normal, style=dashed, label="Liquid"]; Separator -> Recycle [label="Unreacted Gas"]; Recycle -> Compressor [headlabel="Recycle Stream"]; Recycle -> Purge [style=dotted, arrowhead=none]; } caption { label = "Figure 2: Detailed this compound Synthesis Loop"; }

Figure 2: Detailed this compound Synthesis Loop

Purification to High-Purity Grades

The output from the synthesis loop is crude this compound, which typically contains about 18% water by weight, along with dissolved gases and other impurities like higher alcohols and alkanes.[5][14] Achieving the high purity required for pharmaceutical and analytical applications necessitates a multi-stage distillation process.

Experimental Protocol: Two-Stage Distillation

Methodology:

  • Topping Column (First Stage): The crude this compound is fed into a "topping" or "light ends" column. This column is heated to a temperature just below the boiling point of this compound (approx. 64.7°C).[1] Volatile impurities with lower boiling points, such as dissolved gases (methane, CO) and dimethyl ether, are vaporized and removed from the top of the column.[5]

  • Refining Column (Second Stage): The this compound mixture from the bottom of the topping column is then fed into a larger "refining" column. This column separates the this compound from water and other less volatile impurities (fusel oils, higher alcohols). Since this compound boils at a lower temperature than water, this compound vapor rises through a series of trays or packing, becoming progressively purer.[5] The high-purity this compound product is drawn off as a vapor from the top of the column, condensed, and sent to storage. Water and higher-boiling impurities are removed from the bottom. This process can achieve purities of 99.85% or greater.[5]

// Nodes CrudeFeed [label="Crude this compound\nfrom Synthesis Loop", fillcolor="#F1F3F4", fontcolor="#202124"]; ToppingCol [label="Topping Column", fillcolor="#4285F4", fontcolor="#FFFFFF", height=2]; RefiningCol [label="Refining Column", fillcolor="#34A853", fontcolor="#FFFFFF", height=3]; LightEnds [label="Light Ends\n(e.g., Dimethyl Ether)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purethis compound [label="High-Purity this compound\n(≥99.85%)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", margin="0.3,0.2"]; Wastewater [label="Wastewater &\nFusel Oils", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections CrudeFeed -> ToppingCol; ToppingCol -> LightEnds [label="Vapor Out"]; ToppingCol -> RefiningCol [label="Bottoms Feed"]; RefiningCol -> Purethis compound [label="Vapor Out -> Condenser"]; RefiningCol -> Wastewater [label="Bottoms Out"]; } caption { label = "Figure 3: High-Purity this compound Distillation Process"; }

Figure 3: High-Purity this compound Distillation Process

Quality Specifications for High-Purity this compound

The final product's suitability for specific applications is determined by its adherence to strict quality standards. For pharmaceutical use, this compound must comply with pharmacopeial monographs, which set limits on impurities.[3] For analytical science, grades like HPLC this compound have specifications designed to ensure performance in sensitive equipment.[15]

Table 3: Comparison of this compound Purity Grades

Specification U.S. Grade AA HPLC Grade Pharmacopeia (USP/BP) Grade
Purity (Assay) ≥99.85% by weight ≥99.5% - ≥99.9% Meets specific monograph tests
Water Content ≤0.1% by weight Varies, often ≤0.05% Controlled by monograph
Residue after Evaporation ≤10 ppm ≤2 ppm Not more than 0.001%
Appearance Clear and colorless Clear, colorless liquid Clear and colorless
Specific Use Case Industrial feedstock, fuel High-Performance Liquid Chromatography API synthesis, lab analysis, extractions

| References |[5] |[15] |[1][2][3] |

Conclusion

The industrial synthesis of high-purity this compound is a highly optimized and controlled process. It begins with the efficient conversion of natural gas into syngas, followed by catalytic synthesis under low-pressure conditions using advanced copper-zinc catalysts. The crucial final step, a precision two-stage distillation, removes water and trace impurities to yield a product that meets the exacting standards required by the pharmaceutical, research, and analytical industries. Understanding this production pathway is essential for professionals who rely on the quality and consistency of this vital solvent.

References

Methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties and applications of methanol (B129727) as a polar protic solvent in scientific research and pharmaceutical development.

This compound (CH₃OH) stands as a cornerstone solvent in modern chemical and pharmaceutical sciences. Its unique combination of polarity, protic nature, and favorable physical properties makes it an indispensable tool in a vast array of applications, from routine laboratory procedures to the complex synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a detailed exploration of this compound's solvent characteristics, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and workflow integrations.

The Dual Nature of this compound: Polarity and Protic Character

This compound's efficacy as a solvent is fundamentally rooted in its molecular structure. The presence of a hydroxyl (-OH) group attached to a methyl group imparts a significant dipole moment, rendering the molecule polar. The oxygen atom, being more electronegative, draws electron density away from both the carbon and hydrogen atoms, creating a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the hydrogen and carbon. This inherent polarity allows this compound to effectively dissolve a wide range of polar organic molecules and some inorganic salts.

Beyond its polarity, this compound is classified as a protic solvent . This is a direct consequence of the hydroxyl hydrogen, which can participate in hydrogen bonding.[1] this compound can act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This capacity for hydrogen bonding is crucial for solvating anions and cations, as well as for dissolving compounds that possess hydrogen bond donor or acceptor sites.

HydrogenBonding cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 M1_O O M1_H H M1_O->M1_H M1_C CH₃ M1_O->M1_C M2_O O M1_H->M2_O Hydrogen Bond M2_H H M2_O->M2_H M2_C CH₃ M2_O->M2_C

Caption: Intermolecular hydrogen bonding between two this compound molecules.

Quantitative Data: Physicochemical Properties of this compound

The utility of a solvent in any given application is dictated by its physical and chemical properties. The following table summarizes the key quantitative data for this compound, providing a clear reference for researchers and drug development professionals.

PropertyValue
Molecular Formula CH₃OH
Molecular Weight 32.04 g/mol [2][3]
Boiling Point 64.7 °C[4][5]
Freezing Point -97.6 °C[6]
Density 0.792 g/mL at 20 °C
Dielectric Constant 32.7 at 25 °C[4]
Dipole Moment 1.70 Debye
Refractive Index 1.3284 at 20 °C[4]
Viscosity 0.59 mPa·s at 20 °C
Solubility in Water Miscible in all proportions[2]

Applications in Research and Drug Development

This compound's solvent properties are leveraged in a multitude of applications within the research and pharmaceutical landscape. Its ability to dissolve a broad spectrum of compounds makes it a solvent of choice for:

  • Chromatography: As a mobile phase component in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase chromatography, for the separation and purification of various compounds.[7][8]

  • Spectroscopy: As a solvent for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a clear window for the analysis of dissolved analytes.[3]

  • Extraction: For the extraction of natural products from plant and animal tissues, a critical step in the discovery of new therapeutic agents.[5][9]

  • Chemical Synthesis: As a reaction medium for the synthesis of various organic compounds and pharmaceutical intermediates.[10][11]

  • Recrystallization: As a solvent for the purification of solid compounds through recrystallization.[12][13]

Detailed Experimental Protocols

To illustrate the practical application of this compound, this section provides detailed methodologies for key experiments where this compound serves as a critical solvent.

Experimental Protocol: Recrystallization of an Organic Compound using this compound

Objective: To purify an impure solid organic compound by recrystallization from this compound.

Methodology:

  • Solvent Selection: Confirm that the compound is sparingly soluble in cold this compound but highly soluble in hot this compound.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of this compound and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot this compound until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a temperature below the compound's melting point.

Experimental Protocol: Extraction of Natural Products using this compound

Objective: To extract bioactive compounds from plant material using this compound.

Methodology:

  • Sample Preparation: The plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for extraction.

  • Maceration: The powdered plant material is placed in a sealed container with this compound and allowed to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation.

  • Filtration: The mixture is filtered to separate the this compound extract from the solid plant residue.

  • Concentration: The this compound is removed from the extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.

  • Further Processing: The crude extract can then be subjected to further purification techniques, such as liquid-liquid extraction or chromatography, to isolate the desired bioactive compounds.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_process Core Process (with this compound) cluster_purification Purification/Isolation cluster_analysis Analysis & Final Product start Start: Impure Compound / Raw Material prep Grind/Weigh Sample start->prep dissolve Dissolve in this compound prep->dissolve extract Extract with this compound prep->extract react React in this compound prep->react filter Filter dissolve->filter chromatography Chromatography extract->chromatography recrystallize Recrystallize react->recrystallize analyze Analyze Purity (HPLC, NMR) filter->analyze recrystallize->analyze chromatography->analyze end End: Purified Product analyze->end

Caption: A generalized experimental workflow involving this compound.

Experimental Protocol: Synthesis of Aspirin (B1665792) using this compound for Purification

Objective: To synthesize acetylsalicylic acid (aspirin) and use this compound in the purification and analysis process.

Methodology:

  • Synthesis:

    • Place 2.0 g of salicylic (B10762653) acid in a 125 mL Erlenmeyer flask.

    • In a fume hood, add 5.0 mL of acetic anhydride (B1165640) and 5 drops of concentrated sulfuric acid (catalyst).

    • Heat the flask in a beaker of warm water (around 70-80 °C) for 10-15 minutes.

    • Allow the flask to cool to room temperature, then add 50 mL of cold water to precipitate the crude aspirin.

    • Collect the crude product by vacuum filtration.

  • Recrystallization from a Mixed Solvent System (Ethanol/Water, with this compound as an alternative for solubility testing):

    • While ethanol/water is common for aspirin recrystallization, this compound can be used to test the solubility characteristics of the crude product. A small amount of the crude aspirin can be tested for its solubility in cold and hot this compound to assess its potential as a recrystallization solvent.

  • Purity Analysis (using this compound as a solvent):

    • A small sample of the dry, recrystallized aspirin is dissolved in a few mL of this compound.

    • A few drops of 1% ferric chloride solution are added. The absence of a deep purple color indicates that the aspirin is free from salicylic acid impurity.

References

A Technical Guide to the Physical Properties of Methanol at Varying Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanol (B129727) (CH₃OH), the simplest alcohol, is a colorless, volatile, and flammable liquid that plays a crucial role as a solvent, fuel, and precursor in the chemical and pharmaceutical industries. A thorough understanding of its physical properties, and how they change with temperature, is paramount for process design, safety, and the development of robust and reliable applications. This technical guide provides an in-depth overview of the key physical properties of this compound as a function of temperature, outlines the experimental protocols for their measurement, and visually represents the fundamental relationships.

Core Physical Properties of this compound

The physical behavior of this compound is dictated by intermolecular hydrogen bonding, which significantly influences its properties. As temperature fluctuates, so too do these interactions, leading to predictable changes in density, viscosity, vapor pressure, and surface tension.

Data Presentation

The following tables summarize the quantitative data for the core physical properties of this compound at various temperatures.

Table 1: Density of this compound at Various Temperatures

Temperature (°C)Density (g/cm³)
-500.844
-300.834
-100.819
100.801
200.792
250.787
300.782
500.764

Source:[1][2]

Table 2: Dynamic Viscosity of this compound at Various Temperatures

Temperature (°C)Dynamic Viscosity (mPa·s)
-98.313.9
-72.554.36
-44.531.98
-22.291.22
00.82
200.594
250.543
300.507
500.392

Source:[2][3]

Table 3: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (kPa)
-44.00.133
-16.21.33
5.05.33
21.212.0
49.953.3
64.7101.3

Source:[4]

Table 4: Surface Tension of this compound at Various Temperatures

Temperature (°C)Surface Tension (mN/m)
2022.6
2522.07
3021.79
4020.93
5020.14

Source:[5][6]

Experimental Protocols

Accurate measurement of this compound's physical properties is essential for validating theoretical models and ensuring process control. The following are detailed methodologies for key experiments.

Density Measurement using a Pycnometer

Objective: To determine the density of this compound at a specific temperature.

Methodology:

  • Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and its empty mass is accurately measured.[7]

  • Sample Introduction: The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath until the desired temperature is reached and stabilized.

  • Volume Adjustment: The volume of the this compound is precisely adjusted to the pycnometer's calibration mark.

  • Mass Measurement: The pycnometer and its contents are carefully dried on the outside and weighed.

  • Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer at the specific temperature.

Viscosity Measurement using a Rotational Viscometer

Objective: To measure the dynamic viscosity of this compound as a function of temperature.

Methodology:

  • Instrument Setup: A rotational viscometer, which measures the torque required to rotate a spindle in a fluid, is calibrated according to the manufacturer's instructions.[8][9]

  • Sample Preparation: A sample of this compound is placed in a temperature-controlled sample holder.

  • Spindle Selection: An appropriate spindle is selected based on the expected viscosity of the this compound.

  • Measurement: The spindle is immersed in the this compound and rotated at a constant speed. The viscometer measures the torque required to overcome the viscous drag of the fluid.

  • Data Acquisition: The viscosity is recorded at various temperatures as the sample is heated or cooled in a controlled manner.

Vapor Pressure Measurement using the Static Method

Objective: To determine the vapor pressure of this compound at different temperatures.

Methodology:

  • Apparatus: A sample of pure this compound is placed in a thermostatted vessel connected to a pressure measuring device. The system is then evacuated to remove any air.[10][11]

  • Heating and Equilibration: The vessel is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

  • Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured. This is the vapor pressure at that temperature.

  • Temperature Variation: The temperature is systematically varied, and the corresponding vapor pressure is measured at each new equilibrium point.

Surface Tension Measurement using the Wilhelmy Plate Method

Objective: To measure the surface tension of this compound at various temperatures.

Methodology:

  • Apparatus: A thin platinum plate (the Wilhelmy plate) is suspended from a sensitive balance.[12][13]

  • Sample Preparation: A sample of this compound is placed in a temperature-controlled vessel.

  • Measurement: The plate is brought into contact with the surface of the this compound. The force exerted on the plate by the surface tension is measured by the balance.

  • Calculation: The surface tension is calculated from the measured force and the wetted perimeter of the plate.

  • Temperature Variation: Measurements are repeated at different temperatures to determine the temperature dependence of the surface tension.

Visualizations

The following diagrams illustrate the relationships between temperature and the physical properties of this compound, as well as a typical experimental workflow.

Temperature_Property_Relationship Temp Temperature Density Density Temp->Density Decreases Viscosity Viscosity Temp->Viscosity Decreases VaporPressure Vapor Pressure Temp->VaporPressure Increases SurfaceTension Surface Tension Temp->SurfaceTension Decreases

Caption: Relationship between temperature and this compound's physical properties.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation TempControl Temperature Control SamplePrep->TempControl InstrumentCal Instrument Calibration InstrumentCal->TempControl DataAcq Data Acquisition TempControl->DataAcq Calc Calculation of Property DataAcq->Calc ErrorAnalysis Error Analysis Calc->ErrorAnalysis

Caption: General experimental workflow for measuring physical properties.

References

Methanol Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Methanol's Behavior in Aqueous and Organic Solutions

This technical guide provides a comprehensive overview of this compound's solubility characteristics in a wide range of aqueous and organic solutions. Designed for researchers, scientists, and professionals in drug development, this document consolidates quantitative data, outlines detailed experimental protocols, and illustrates key concepts through logical diagrams.

Core Principles of This compound (B129727) Solubility

This compound (CH₃OH) is a polar protic solvent, a characteristic that fundamentally governs its solubility behavior. Its small size and, most importantly, the presence of a hydroxyl (-OH) group allow it to act as both a hydrogen bond donor and acceptor. This capability is the primary determinant of its interaction with other solvents.

The principle of "like dissolves like" is central to understanding this compound's solubility. As a polar molecule, this compound exhibits high miscibility with other polar solvents, particularly those with which it can form strong hydrogen bonds. Conversely, its solubility is limited in non-polar solvents due to the significant difference in intermolecular forces.

Hydrogen Bonding and Polarity

The oxygen atom in this compound's hydroxyl group is highly electronegative, creating a dipole moment that makes the molecule polar. This polarity facilitates strong dipole-dipole interactions and, crucially, hydrogen bonding with other polar molecules, such as water and other alcohols. In aqueous solutions, this compound can seamlessly integrate into the hydrogen-bonding network of water, leading to complete miscibility in all proportions.

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: "Interplay of intermolecular forces in this compound solubility."

Quantitative Solubility Data

The following tables summarize the miscibility and quantitative solubility of this compound in various aqueous and organic solvents. "Miscible" indicates that the two liquids are soluble in each other in all proportions at standard conditions.

Aqueous Solutions

This compound is miscible with water in all proportions at standard temperature and pressure.[1][2][3] This is due to the strong hydrogen bonding between the hydroxyl groups of this compound and water molecules.

SolventTemperature (°C)Solubility
Water25Miscible
Organic Solvents

This compound's solubility in organic solvents is highly dependent on the polarity of the solvent.

Table 1: Miscibility of this compound with Common Organic Solvents

Solvent ClassSolventMiscibility with this compound
Alcohols EthanolMiscible[1]
1-PropanolMiscible
IsopropanolMiscible
1-ButanolMiscible
Ketones AcetoneMiscible[4][5]
Esters Ethyl AcetateMiscible[6][7]
Ethers Diethyl EtherMiscible[3]
Halogenated Hydrocarbons DichloromethaneMiscible[8][9]
ChloroformMiscible[10]
Aromatic Hydrocarbons BenzeneMiscible[1]
TolueneMiscible[11]
Aliphatic Hydrocarbons n-HexanePartially Miscible[12]
CyclohexanePartially Miscible[12]

Table 2: Mutual Solubility of this compound and Selected Hydrocarbons at 298.15 K (25 °C)

Data for hydrocarbon systems are often presented as mutual solubilities in ternary systems with water. The data below is extracted for the binary systems where available.

SolventMole Fraction of this compound in Hydrocarbon-Rich PhaseMole Fraction of Hydrocarbon in this compound-Rich PhaseReference
Cyclohexane0.1780.128[13]
n-Hexane~0.178~0.210 (at 293.2 K)[14]
TolueneMiscible in most proportions, forms a miscibility gap with waterMiscible in most proportions, forms a miscibility gap with water[15]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in many research and development settings. The following are detailed protocols for common methods used to measure the solubility and miscibility of liquids like this compound.

Visual Miscibility Test

This is a straightforward qualitative method to determine if two liquids are miscible.

Methodology:

  • Preparation: Take a clean, dry test tube.

  • Addition of Solvents: Add approximately 2 mL of the first liquid (e.g., this compound) to the test tube.

  • Second Solvent Addition: Add 2 mL of the second liquid to the same test tube.

  • Mixing: Stopper the test tube and invert it gently several times to mix the contents.

  • Observation: Allow the mixture to stand for a few minutes and observe.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

dot graph G { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for the visual miscibility test."

Shake-Flask Method for Quantitative Solubility

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation: Add an excess amount of the solute (the substance being dissolved) to a known volume of the solvent in a sealable flask.

  • Equilibration: Seal the flask and place it in a shaker or agitator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow any undissolved solute to settle.

  • Sampling: Carefully extract a sample from the supernatant (the clear liquid phase) without disturbing the undissolved solute. Filtration through a syringe filter (e.g., 0.22 µm) is recommended to remove any fine particles.

  • Analysis: Analyze the concentration of the solute in the collected sample using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or Gas Chromatography.

G

Analysis of Solute Concentration by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Headspace GC is particularly useful for determining the solubility of a volatile solute in a less volatile solvent.

Methodology:

  • Instrument Setup:

    • Injector: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Column: Choose a column with a stationary phase appropriate for the analytes (e.g., a polar column for polar analytes).

    • Oven: Program the temperature to achieve good separation of the components.

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

  • Calibration:

    • Prepare a series of standard solutions of the solute in the solvent of known concentrations.

    • Inject a fixed volume of each standard into the GC and record the peak area for the solute.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Prepare the saturated solution using the shake-flask method.

    • Inject a fixed volume of the filtered supernatant into the GC under the same conditions as the standards.

    • Record the peak area for the solute.

  • Quantification:

    • Determine the concentration of the solute in the sample by interpolating its peak area on the calibration curve.

G

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in various solvents:

  • Temperature: For liquid-liquid systems, temperature can either increase or decrease miscibility, depending on the specific solvent pair and whether the system exhibits an upper or lower critical solution temperature. For gases dissolving in this compound, solubility generally decreases with increasing temperature.

  • Pressure: The effect of pressure on the solubility of liquids in liquids is generally small at moderate pressures. However, for gaseous solutes in this compound, solubility increases with increasing partial pressure of the gas, as described by Henry's Law.

  • Presence of Other Solutes: The addition of a third component, such as a salt, can significantly alter the miscibility of two liquids. For instance, adding a salt to a water-methanol mixture can cause phase separation.

Conclusion

This compound's solubility is a direct consequence of its polar nature and its ability to form strong hydrogen bonds. It is fully miscible with water and a wide array of polar organic solvents, making it a versatile solvent in many chemical processes and formulations. Its solubility in non-polar solvents, however, is limited. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals working with this compound-based solutions. Accurate determination and understanding of this compound's solubility are essential for process design, reaction optimization, and product formulation in various scientific and industrial applications.

References

A Technical Guide to the Historical Production of Methanol from Wood Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For centuries, the thermal decomposition of wood in the absence of air, a process known as destructive distillation or pyrolysis, was the primary method for producing methanol (B129727), colloquially known as "wood alcohol" or "pyroxylic spirit".[1] This whitepaper provides a detailed exploration of the history, methodology, and chemical principles underlying this once-pivotal industrial process, tailored for researchers, scientists, and professionals in drug development who may have an interest in historical chemical synthesis and natural product chemistry.

Historical Overview

The practice of distilling wood dates back to ancient Egypt, where the complex mixture of resulting substances, including this compound, was utilized in embalming rituals.[1] However, the isolation of pure this compound was first documented in 1661 by Robert Boyle, who produced it through the distillation of boxwood.[1] The elemental composition of this compound was later determined in 1834 by French chemists Jean-Baptiste Dumas and Eugene Peligot.[1]

From the early 1800s until the mid-1920s, wood distillation was the dominant method for this compound production.[2] The industry reached its zenith in 1923, with a production of 30,000 tons of this compound.[2] However, the process was notoriously inefficient.[2] The advent of a more efficient synthesis gas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) method in 1923, developed by German chemists Alwin Mittasch and Mathias Pier, marked the beginning of the end for the wood distillation era.[1][2] This newer method, which utilized a chromium and manganese oxide catalyst at high temperatures and pressures, was significantly more economical.[2] By 1940, synthetic this compound production had far surpassed that of wood alcohol, with 24.1 million gallons produced synthetically compared to 4.8 million gallons from wood distillation.[3]

The Process of Destructive Wood Distillation

The destructive distillation of wood is an application of pyrolysis, a chemical process involving the decomposition of organic material by heating in the absence of air or in the presence of limited oxygen.[4] This process breaks down the complex macromolecules in wood, such as cellulose (B213188) and lignin, into a variety of smaller, volatile compounds, as well as a solid residue.[4][5]

The following protocol outlines the general methodology for the laboratory-scale or industrial production of this compound from wood via destructive distillation.

1. Feedstock Preparation:

  • Selection: Hardwoods such as beech, birch, maple, and thorn are preferable as they yield less tar compared to softwoods.[3]
  • Preparation: The selected wood is typically seasoned for one to two years, debarked, and cut into uniform lengths (e.g., 50 inches for industrial retorts).[3] For laboratory scale, wood shavings or small chips are used.[6] The wood is then dried to reduce moisture content.[7]

2. Apparatus:

  • A large, sealable, heat-resistant vessel, known as a retort, is used. In an industrial setting, these were often made of iron or steel.[3][7]
  • The retort is equipped with an outlet tube connected to a condenser.[3]
  • A collection vessel is placed at the outlet of the condenser to receive the liquid distillate.[6]
  • A mechanism for heating the retort, such as a furnace or Bunsen burner, is required.[3][6]

3. Distillation Procedure:

  • The prepared wood is loaded into the retort, which is then sealed.[7]
  • The retort is heated to a temperature range of 400° to 500° F (approximately 204° to 260° C).[3] The decomposition of wood begins to occur, with an exothermic reaction commencing at around 270° C.[8]
  • As the wood is heated, it chars and decomposes, releasing a mixture of gases and vapors.[6] These gaseous products exit the retort through the outlet tube.[6]
  • The non-condensable gases, such as hydrogen, methane, carbon monoxide, and carbon dioxide, may be collected separately or, in an industrial setting, recycled and burned as fuel to heat the retorts.[3][9]
  • The condensable vapors pass through the condenser, where they are cooled and converted into a dark, reddish-brown liquid.[3][6][7]

4. Product Collection and Separation:

  • The condensed liquid, known as pyroligneous acid, is collected in the receiving vessel.[3] This aqueous mixture contains this compound, acetic acid, acetone, and various other organic compounds.[3][9]
  • A tarrish, oily layer also condenses and is allowed to settle out from the pyroligneous acid.[3]
  • The solid residue remaining in the retort is charcoal, a substance with a much higher carbon content than the original wood.[6][10]

5. Purification of this compound:

  • The pyroligneous acid is subjected to fractional distillation to separate the this compound from the acetic acid and other components.[3]
  • Often, the pyroligneous acid is first neutralized with milk of lime (calcium hydroxide) to convert the acetic acid into calcium acetate, a non-volatile salt. This prevents the acetic acid from co-distilling with the this compound.[3]
  • A series of distillations are performed to increase the purity of the this compound. For instance, initial distillations might yield products with 15% and 42% this compound, with a final distillation producing an 82% this compound solution that still contains impurities like acetone.[3]
  • Further purification methods can be employed to achieve a product with 97-98% this compound content.[3]

Products of Wood Distillation

The destructive distillation of wood yields a variety of products, which can be broadly categorized as follows:

  • Solid Residue:

    • Charcoal: A high-carbon residue that can be used as a fuel or in various industrial applications.[6][10]

  • Liquid Condensate:

    • Pyroligneous Acid: An aqueous mixture that forms the primary liquid product. It is a complex mixture containing:

      • This compound (Wood Alcohol)[6]

      • Acetic Acid[4]

      • Acetone[9]

      • Formic Acid[9]

      • Furfural[9]

      • Allyl Alcohol[3]

    • Wood Tar: A thick, dark, oily liquid that is immiscible with the pyroligneous acid.[3][5] It contains a complex mixture of phenolic compounds and other hydrocarbons.

  • Non-Condensable Gases:

    • A mixture of combustible gases including hydrogen, methane, and carbon monoxide, along with carbon dioxide.[9]

Quantitative Data on this compound Yields

The yield of this compound from wood distillation is influenced by factors such as the type of wood used and the specific conditions of the distillation process. The following table summarizes available quantitative data.

ParameterValueSource(s)
Historical Production
1923 Annual Production30,000 tons[2]
1940 Wood Alcohol Prod.4.8 million gallons[3]
1940 Synthetic this compound24.1 million gallons[3]
This compound Yield
General Yield (Hardwood)1-2% by weight (10-20 kg per tonne)[11][12]
Modern Analysis (Sawdust)4.22 wt.%[13]
Modern Analysis (Sugarcane Bagasse)5.93 wt.%[13]
Theoretical Yield (Wood Waste)~100 gallons per oven-dry metric ton (ODT)[11][14][15]
Theoretical Yield (Wood Waste)~38% by weight[11][14][15]
From 1kg of wood0.268 kg of this compound[16]

Visualizing the Process

The following diagrams illustrate the workflow of historical this compound production from wood and the subsequent purification of the key intermediate, pyroligneous acid.

Wood_Distillation_Workflow Wood Wood Feedstock (Hardwoods) Retort Heated Retort (400-500°F) Wood->Retort Loading Condenser Condenser Retort->Condenser Vapors & Gases Charcoal Charcoal Retort->Charcoal Solid Residue Gases Non-Condensable Gases (CO, CH4, H2) Retort->Gases Non-Condensable Gases (Recycled for Fuel) Separator Settling Tank Condenser->Separator Liquid Condensate Pyroligneous_Acid Pyroligneous Acid Separator->Pyroligneous_Acid Aqueous Layer Wood_Tar Wood Tar Separator->Wood_Tar Oily Layer

Figure 1: Workflow of Destructive Wood Distillation.

Pyroligneous_Acid_Refinement Pyroligneous_Acid Pyroligneous Acid (this compound, Acetic Acid, Acetone, etc.) Neutralization Neutralization (with Milk of Lime) Pyroligneous_Acid->Neutralization Distillation1 Fractional Distillation Neutralization->Distillation1 Neutralized Mixture Calcium_Acetate Calcium Acetate (Solid) Neutralization->Calcium_Acetate Salt Formation Crude_this compound Crude this compound (~82% Purity) Distillation1->Crude_this compound Distillate Purification Further Purification Crude_this compound->Purification Pure_this compound Pure this compound (97-98%) Purification->Pure_this compound Final Product

Figure 2: Refinement of Pyroligneous Acid to Produce this compound.

Conclusion

The production of this compound via the destructive distillation of wood represents a significant chapter in the history of industrial chemistry. While it has been largely supplanted by more efficient synthetic methods, the fundamental principles of pyrolysis and the separation of complex organic mixtures remain relevant. For researchers in natural products and chemical history, understanding this process provides valuable context for the evolution of chemical manufacturing and the origins of a fundamental organic solvent and feedstock. The process, though inefficient by modern standards, showcases an early example of converting biomass into valuable chemical commodities.

References

Spectroscopic Properties of Methanol for UV/VIS Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methanol (B129727), a widely utilized solvent in UV/VIS analysis. Its favorable characteristics, including its ability to dissolve a broad range of organic compounds and its transparency in a significant portion of the UV/VIS spectrum, make it a solvent of choice in research, quality control, and drug development. This document details its core spectroscopic properties, outlines experimental protocols, and discusses potential interferences to ensure accurate and reproducible analytical results.

Core Spectroscopic Properties of this compound

The utility of a solvent in UV/VIS spectroscopy is primarily determined by its own absorption characteristics and its interaction with the analyte. This compound is a polar protic solvent that is miscible with water and many organic solvents.[1] Its key spectroscopic properties are summarized below.

UV Cutoff

The UV cutoff is a critical parameter for a solvent, defined as the wavelength at which its absorbance in a 1 cm path length cell is equal to one absorbance unit (AU) when measured against a water reference.[2] Below this wavelength, the solvent itself absorbs strongly, rendering it unsuitable for analytical measurements. This compound has a UV cutoff of approximately 205 nm.[2][3][4] This allows for the analysis of a wide variety of compounds, as many drugs and organic molecules have their maximum absorbance (λmax) above this wavelength.[3][5]

UV/VIS Absorbance Spectrum

Ideally, a solvent should not absorb any light in the wavelength range of interest. This compound is transparent in the visible region and a significant portion of the UV region. However, its absorbance begins to rise gradually from 250 nm and increases sharply below 220 nm, leading to its UV cutoff at 205 nm.[6] The absorbance curve for this compound is not as flat as that of acetonitrile, especially as it approaches its cutoff wavelength.[6] In the near-infrared (NIR) region, this compound exhibits small absorption peaks, for instance at 880 nm and 915 nm, with very low absorbance values.[7]

Refractive Index

The refractive index of a solvent is another important physical property, particularly relevant in applications like liquid chromatography with refractive index detection. The refractive index of this compound varies with wavelength.

Data Presentation

The quantitative spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Core Spectroscopic Properties of this compound

PropertyValueReference(s)
UV Cutoff 205 nm[2][3][4]
Refractive Index (n) at 587.6 nm 1.3288[8][9]
Refractive Index (n) at 1550 nm 1.3164[10]

Table 2: UV Cutoff of this compound Compared to Other Common Solvents

SolventUV Cutoff (nm)Reference(s)
Water180-190[3][4]
Acetonitrile190[2]
Hexane195[2]
Cyclohexane200[2]
This compound 205 [2][3][4]
Ethanol210[2]
Tetrahydrofuran (THF)212-215[2][4]
Dichloromethane232[4]
Toluene285[4]
Acetone329[4]

This compound in UV/VIS Analysis: Practical Considerations

Advantages
  • Good Solvency: this compound's polar nature allows it to dissolve a wide array of polar and moderately non-polar organic compounds, which is particularly beneficial in drug development.[3]

  • Suitable UV Transparency: With a cutoff at 205 nm, it is suitable for the analysis of numerous compounds that absorb in the UV region above this wavelength.[3][5]

  • Cost-Effective: It is generally less expensive than other common HPLC solvents like acetonitrile.[6]

  • Volatility: Its relatively high volatility facilitates sample recovery if needed.[5]

Limitations and Interferences
  • Impurities: The presence of impurities can significantly impact the accuracy of UV/VIS measurements. Commercial this compound can contain trace amounts of acetone, ethanol, or aromatic compounds which absorb in the UV region.[6][11] This can lead to a shifted baseline or "ghost peaks" in gradient HPLC applications.[6] It is crucial to use high-purity, spectroscopy, or HPLC-grade this compound for sensitive analyses.

  • Solvent Effects (Solvatochromism): As a polar, hydrogen-bonding solvent, this compound can interact with analyte molecules.[12] This can cause a shift in the wavelength of maximum absorbance (λmax) compared to measurements in non-polar solvents. For instance, n-π* transitions often exhibit a blue-shift (hypsochromic shift) in polar solvents like this compound due to the stabilization of the non-bonding orbital.[12]

  • Hygroscopicity: this compound is hygroscopic and will absorb water from the atmosphere. While water has a lower UV cutoff, its presence can alter the solvent polarity, potentially affecting the analyte's spectrum and solubility.

Experimental Protocols

Below is a generalized protocol for performing a UV/VIS analysis of a solid compound using this compound as the solvent.

Instrument Preparation
Reagent and Sample Preparation
Spectrophotometric Measurement
Data Analysis

Mandatory Visualization

The following diagram illustrates the logical workflow for a typical UV/VIS analysis using this compound.

UV_VIS_Workflow Instrument 1. Instrument Warm-up & Self-Test Solvent 2. Select HPLC/Spectro Grade this compound Instrument->Solvent Sample 3. Prepare Stock & Working Solutions in this compound Solvent->Sample Blank 4. Measure Blank (this compound Reference) Sample->Blank Scan 5. Perform Wavelength Scan (If λmax is unknown) Blank->Scan Measure 6. Measure Sample Absorbance at λmax Scan->Measure Data 7. Record Absorbance Data Measure->Data Analysis 8. Quantitative Analysis (Beer-Lambert Law / Calibration) Data->Analysis Report 9. Final Report Analysis->Report

Caption: Logical workflow for UV/VIS analysis using this compound.

Conclusion

This compound is a versatile and effective solvent for a wide range of UV/VIS spectroscopic applications. Its strong solvating power and transparency down to 205 nm make it a staple in analytical laboratories. However, users must be cognizant of its limitations, particularly the potential for interference from impurities and solvent-analyte interactions that can shift absorption spectra. By selecting high-purity grades of this compound and adhering to rigorous experimental protocols, researchers, scientists, and drug development professionals can leverage its advantages to obtain reliable and accurate analytical data.

References

Visualizing the Process: Signaling Pathways and Workflows

Author: BenchChem Technical Support Team. Date: December 2025

To better illustrate the core concepts of methanol (B129727) fuel cell technology, the following diagrams have been created using the DOT language.

Direct this compound Fuel Cell (DMFC) Operating Principle

DMFC_Principle Direct this compound Fuel Cell (DMFC) Operating Principle cluster_anode Anode cluster_cathode Cathode Anode Anode Catalyst Layer (Pt-Ru) PEM Proton Exchange Membrane (PEM) Anode->PEM 6H⁺ (Protons) External_Circuit External Circuit (Load) Anode->External_Circuit 6e⁻ (Electrons) CO2 CO₂ Anode->CO2 Product Methanol_Water CH₃OH + H₂O Methanol_Water->Anode Oxidation Cathode Cathode Catalyst Layer (Pt) H2O H₂O Cathode->H2O Product Oxygen O₂ (from Air) Oxygen->Cathode Reduction PEM->Cathode Proton Transport External_Circuit->Cathode Electron Flow

Caption: Diagram illustrating the electrochemical processes within a Direct this compound Fuel Cell.

This compound Steam Reforming for RMFC

Methanol_Reforming This compound Steam Reforming Process for RMFC Methanol_Water_Input This compound (CH₃OH) + Water (H₂O) Reformer Steam Reformer (200-350°C, Cu-based catalyst) Methanol_Water_Input->Reformer Reformate_Gas Reformate Gas (H₂, CO₂) Reformer->Reformate_Gas Reforming Reaction PEMFC Hydrogen Fuel Cell (PEMFC) Reformate_Gas->PEMFC H₂ Feed Electricity Electricity PEMFC->Electricity Power Generation Water_CO2_Output Water (H₂O) + Carbon Dioxide (CO₂) PEMFC->Water_CO2_Output Exhaust

Caption: Workflow of hydrogen production from this compound for a Reformed this compound Fuel Cell.

Experimental Workflow for DMFC Performance Evaluation

DMFC_Testing_Workflow Experimental Workflow for DMFC Performance Evaluation MEA_Fabrication 1. MEA Fabrication Cell_Assembly 2. Fuel Cell Assembly MEA_Fabrication->Cell_Assembly System_Setup 3. Test Station Setup Cell_Assembly->System_Setup Conditioning 4. Cell Conditioning System_Setup->Conditioning Polarization_Curve 5. Polarization Curve Measurement Conditioning->Polarization_Curve EIS 6. Electrochemical Impedance Spectroscopy (EIS) Polarization_Curve->EIS CV 7. Cyclic Voltammetry (CV) EIS->CV Data_Analysis 8. Data Analysis and Interpretation CV->Data_Analysis

Caption: A typical workflow for the experimental evaluation of a Direct this compound Fuel Cell.

Conclusion and Future Outlook

This compound-based fuel cells, in both their direct and reformed configurations, present a compelling pathway toward cleaner and more efficient power generation. DMFCs offer the allure of simplicity and portability, while RMFCs provide a route to higher efficiencies for a broader range of applications. Significant research efforts are ongoing to address the key challenges of this compound crossover, catalyst poisoning, and overall system cost. Advances in membrane technology, the development of novel and more robust catalysts, and optimized cell and stack design are paving the way for the widespread commercialization of this compound fuel cells. For researchers and professionals in related scientific fields, a thorough understanding of the fundamental principles and experimental methodologies outlined in this guide is essential for contributing to the advancement of this transformative energy technology.

The Catalytic Heart of Methanol Production: An In-depth Technical Guide to Syngas Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanol (B129727), a cornerstone of the chemical industry and a promising clean energy carrier, is primarily synthesized through the catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen (H₂). This in-depth technical guide delves into the core of this process, providing a comprehensive overview of the reaction mechanisms, catalyst technology, and experimental protocols crucial for research and development in this field. The workhorse for this transformation is the copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) catalyst, a system that has been refined over decades for optimal activity, selectivity, and stability.

The Fundamental Chemistry: Reaction Pathways

The conversion of syngas to this compound involves three main reversible reactions that occur simultaneously on the catalyst surface.[1] The primary reactions are the hydrogenation of CO and CO₂. The water-gas shift reaction (WGSR) also plays a crucial role in balancing the gas-phase composition.

  • CO Hydrogenation: CO + 2H₂ ⇌ CH₃OH (ΔH = -90.7 kJ/mol)[2]

  • CO₂ Hydrogenation: CO₂ + 3H₂ ⇌ CH₃OH + H₂O (ΔH = -49.5 kJ/mol)[2]

  • Water-Gas Shift Reaction (WGSR): CO + H₂O ⇌ CO₂ + H₂ (ΔH = -41.2 kJ/mol)

The synthesis of this compound is an exothermic process, meaning that lower temperatures favor higher equilibrium conversion.[1] However, for practical reaction rates, industrial processes operate at elevated temperatures and pressures.

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Reaction_Pathways cluster_reactants Reactants cluster_catalyst Catalyst Surface (Cu/ZnO/Al₂O₃) cluster_products Products Syngas Syngas (CO, CO₂, H₂) Active_Sites Active Sites Syngas->Active_Sites Adsorption This compound This compound (CH₃OH) Active_Sites->this compound CO/CO₂ Hydrogenation Water Water (H₂O) Active_Sites->Water from CO₂ Hydrogenation & WGSR This compound->Active_Sites Desorption Water->Active_Sites Desorption CO CO CO->this compound + CH₃OH H2_1 2H₂ H2_1->this compound + CH₃OH CO2 CO₂ CO2->this compound + CH₃OH + H₂O H2_2 3H₂ H2_2->this compound + CH₃OH + H₂O H2O_reactant H₂O CO2_wgsr CO₂ H2O_reactant->CO2_wgsr Water-Gas Shift H2_wgsr H₂ H2O_reactant->H2_wgsr Water-Gas Shift CO_wgsr CO CO_wgsr->CO2_wgsr Water-Gas Shift CO_wgsr->H2_wgsr Water-Gas Shift

Caption: Key reaction pathways in this compound synthesis from syngas.

The Catalyst: Composition, Preparation, and Performance

The industrial standard for this compound synthesis is a co-precipitated Cu/ZnO/Al₂O₃ catalyst.[3] Copper serves as the active component, while zinc oxide and alumina (B75360) act as structural promoters, enhancing the dispersion and stability of the copper particles.

Catalyst Composition and its Impact

The typical composition of a commercial Cu/ZnO/Al₂O₃ catalyst varies, but a common atomic ratio is approximately 60:30:10. The precise ratio significantly influences the catalyst's performance.

ComponentTypical Weight %Role
CuO 50-70Active phase for hydrogenation.
ZnO 20-30Structural promoter, prevents copper sintering, adsorbs poisons.
Al₂O₃ 5-15Textural promoter, increases surface area and thermal stability.
Quantitative Performance Data

The performance of this compound synthesis catalysts is evaluated based on several key metrics, including conversion, selectivity, and space-time yield (STY). The following tables summarize typical performance data under various operating conditions.

Table 1: Effect of Process Conditions on Catalyst Performance

Temperature (°C)Pressure (bar)GHSV (h⁻¹)CO Conversion (%)CO₂ Conversion (%)This compound Selectivity (%)This compound STY ( g/kg_cat/h )
2205010,00015-2510-20>99400-600
2505010,00025-3515-25>98600-800
2508010,00035-4520-30>98800-1000
2808010,00030-4025-35>95700-900
2505020,00020-3010-20>981000-1200

Table 2: Comparison of Different Catalyst Formulations

Catalyst Composition (Cu:ZnO:Al₂O₃)Temperature (°C)Pressure (bar)CO Conversion (%)This compound Selectivity (%)This compound STY ( g/kg_cat/h )
60:30:10250502899.5650
50:40:10250502599.2610
70:20:10250503099.6680
60:30:10 (with Zr promoter)250503299.7720

Experimental Protocols

Reproducible and reliable experimental data are paramount in catalyst research. This section provides detailed methodologies for the synthesis and testing of Cu/ZnO/Al₂O₃ catalysts.

Catalyst Synthesis via Co-precipitation

The co-precipitation method is widely used for preparing Cu/ZnO/Al₂O₃ catalysts due to its ability to achieve a homogeneous distribution of the components.[4]

Materials:

  • Copper (II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

Procedure:

  • Prepare Metal Nitrate Solution: Dissolve stoichiometric amounts of copper, zinc, and aluminum nitrates in deionized water to achieve the desired metal ratio (e.g., Cu:Zn:Al = 6:3:1).

  • Prepare Precipitant Solution: Prepare a separate solution of the precipitating agent (e.g., 1 M Na₂CO₃).

  • Co-precipitation: Heat a vessel of deionized water to 60-80 °C with vigorous stirring. Simultaneously and slowly add the metal nitrate solution and the precipitant solution to the heated water. Maintain a constant pH (typically between 6.5 and 8.0) during the precipitation by adjusting the addition rates.[5]

  • Aging: After complete addition, continue stirring the resulting slurry at the same temperature for 1-4 hours to allow for aging of the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions (e.g., Na⁺, NO₃⁻).

  • Drying: Dry the filter cake in an oven at 100-120 °C overnight.

  • Calcination: Calcine the dried powder in a furnace in a static air atmosphere. A typical procedure involves ramping the temperature to 300-400 °C and holding for 3-5 hours.

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Catalyst_Synthesis_Workflow start Start dissolve Dissolve Metal Nitrates (Cu, Zn, Al) start->dissolve precipitant Prepare Precipitant (e.g., Na₂CO₃) start->precipitant coprecipitation Co-precipitation (60-80°C, pH 6.5-8.0) dissolve->coprecipitation precipitant->coprecipitation aging Aging (1-4 hours) coprecipitation->aging filtration Filtration & Washing aging->filtration drying Drying (100-120°C) filtration->drying calcination Calcination (300-400°C) drying->calcination end Catalyst Precursor calcination->end

Caption: Workflow for Cu/ZnO/Al₂O₃ catalyst synthesis via co-precipitation.

Catalyst Activity Testing

Catalyst performance is typically evaluated in a fixed-bed microreactor system.

Apparatus:

  • High-pressure fixed-bed reactor (stainless steel)

  • Mass flow controllers for gas feeds (H₂, CO, CO₂, N₂)

  • Temperature controller and furnace

  • Back pressure regulator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the calcined catalyst (typically 0.5-2.0 g, sieved to a specific particle size range) into the reactor, usually mixed with an inert material like quartz wool or silicon carbide to ensure uniform temperature distribution.

  • Catalyst Reduction (Activation): The catalyst precursor (CuO) must be reduced to the active metallic copper (Cu). This is a critical step.

    • Purge the reactor with an inert gas (e.g., N₂).

    • Introduce a reducing gas stream, typically a mixture of 5-10% H₂ in N₂, at a controlled flow rate.

    • Slowly ramp the temperature (e.g., 1-2 °C/min) to the reduction temperature (typically 200-250 °C) and hold for several hours until H₂ consumption ceases, indicating complete reduction.

  • Reaction:

    • After reduction, cool the reactor to the desired reaction temperature under the reducing gas flow.

    • Introduce the syngas feed (H₂/CO/CO₂) at the desired pressure (typically 50-100 bar) and space velocity (GHSV, typically 5,000-20,000 h⁻¹).

    • Allow the reaction to reach a steady state (usually several hours).

  • Product Analysis:

    • Periodically sample the reactor effluent gas stream.

    • Analyze the composition of the effluent using a gas chromatograph (GC) equipped with appropriate columns (e.g., a packed column for permanent gases and a capillary column for this compound and other organics) and detectors (TCD and FID).

  • Data Calculation:

    • Calculate the conversion of CO and CO₂, the selectivity towards this compound, and the space-time yield of this compound based on the GC analysis results.

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Catalyst_Testing_Workflow start Start load Load Catalyst into Reactor start->load reduce Catalyst Reduction (H₂/N₂, 200-250°C) load->reduce react Introduce Syngas Feed (50-100 bar, 220-280°C) reduce->react analyze Product Analysis (GC) react->analyze calculate Calculate Performance Metrics (Conversion, Selectivity, STY) analyze->calculate end Results calculate->end

Caption: Experimental workflow for catalyst activity testing.

The Role of CO₂ in this compound Synthesis

Historically, this compound synthesis was primarily viewed as the hydrogenation of CO. However, extensive research has demonstrated that CO₂ is not an inert component but actively participates in the reaction and can be a primary source of carbon for this compound.[6] The presence of a small amount of CO₂ in the syngas feed is generally beneficial for the activity and stability of the Cu/ZnO/Al₂O₃ catalyst.

CO2_Role cluster_benefits Benefits of CO₂ cluster_drawbacks Drawbacks of excess CO₂ CO2 CO₂ in Syngas Catalyst Cu/ZnO/Al₂O₃ Catalyst CO2->Catalyst Direct Hydrogenation b1 • Faster reaction kinetics than CO hydrogenation [8] b2 • Maintains optimal oxidation state of Cu b3 • Can be the primary carbon source d1 • Water formation can deactivate catalyst [23] d2 • Can lead to reverse water-gas shift CO CO in Syngas CO->Catalyst Hydrogenation H2 H₂ in Syngas H2->Catalyst This compound This compound (CH₃OH) Catalyst->this compound Water Water (H₂O) Catalyst->Water from CO₂ hydrogenation

References

Methodological & Application

Methanol as a Mobile Phase in Reverse-Phase HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol (B129727) is a widely utilized organic solvent in reverse-phase high-performance liquid chromatography (RP-HPLC) due to its cost-effectiveness, broad solubility range, and unique selectivity.[1] As a polar protic solvent, this compound's ability to engage in hydrogen bonding offers different selectivity compared to the polar aprotic solvent acetonitrile (B52724).[2][3] This characteristic can be advantageous for the separation of certain classes of compounds, particularly those with polar functional groups. This document provides detailed application notes and experimental protocols for the use of this compound as a mobile phase in the RP-HPLC analysis of key pharmaceutical and nutraceutical compounds.

Properties and Considerations of this compound in RP-HPLC

Before delving into specific applications, it is crucial to understand the fundamental properties of this compound and how they influence chromatographic separations.

Key Properties:

  • Polarity: this compound is a polar solvent, which in RP-HPLC, a mode with a nonpolar stationary phase, acts as the weaker solvent in a water-methanol mixture.[3]

  • Elution Strength: Generally, acetonitrile has a higher elution strength than this compound in reversed-phase chromatography, meaning that for the same concentration, analytes will elute faster with acetonitrile.[1][2]

  • Viscosity: this compound-water mixtures exhibit higher viscosity compared to acetonitrile-water mixtures, which can lead to higher system backpressure.[4][5]

  • UV Cutoff: this compound has a higher UV cutoff (around 205-210 nm) than acetonitrile (around 190 nm). This makes acetonitrile a better choice for applications requiring detection at low UV wavelengths to minimize baseline noise.[4][6]

  • Selectivity: As a protic solvent, this compound can form hydrogen bonds, which can lead to different elution orders and improved separation for certain analytes compared to aprotic solvents like acetonitrile.[2]

  • Cost and Toxicity: this compound is generally less expensive than acetonitrile. While both are toxic, this compound is considered moderately toxic.[1]

Comparative Summary of this compound vs. Acetonitrile:

FeatureThis compoundAcetonitrileCitation
Solvent Type Polar ProticPolar Aprotic[2]
Elution Strength LowerHigher[1][2]
Viscosity (in water) HigherLower[4][5]
UV Cutoff ~205-210 nm~190 nm[4][6]
Selectivity Offers unique selectivity due to hydrogen bondingDifferent selectivity due to dipole-dipole interactions[2]
Cost LowerHigher[1]

Application Notes & Protocols

Application 1: Analysis of Phenolic Compounds

Objective: To separate and quantify a mixture of common phenolic compounds using a this compound-based mobile phase. Phenolic compounds are of significant interest in the pharmaceutical and food industries due to their antioxidant properties.

Logical Workflow for Method Development:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Standard Solutions & Sample Extracts in this compound B Prepare Mobile Phase (this compound/Acidified Water) C Degas Mobile Phase D Equilibrate C18 Column C->D System Ready E Inject Sample D->E F Run Gradient/Isocratic Elution E->F G Detect at 280 nm F->G H Identify Peaks by Retention Time G->H Chromatogram I Quantify using Calibration Curve H->I

Caption: Workflow for Phenolic Compound Analysis by RP-HPLC.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.5% Phosphoric Acid in Water

    • B: this compound

  • Elution: Isocratic

  • Composition: 50:50 (v/v) A:B

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 285 nm

  • Injection Volume: 20 µL

Quantitative Data (Example Retention Times):

CompoundRetention Time (min)
Dihydroquercetin-4'-methyl ether (DQME)10.2
5,7,3',5'-Tetrahydroxyflavanone (THFE)12.5
Quercetin (QN)15.8
Dihydroquercetin-7,4'-dimethyl ether (DQDE)21.3
Blumeatin (BL)30.1

This data is illustrative and based on a published method.

Application 2: Separation of Water-Soluble Vitamins (B-Group)

Objective: Simultaneous determination of seven water-soluble vitamins in biological samples. This is crucial in clinical chemistry and nutritional science.

Metabolic Context: Folate (Vitamin B9) Pathway

The following diagram illustrates the central role of folate in one-carbon metabolism, which is essential for DNA synthesis and methylation reactions.

folate_pathway folate Dietary Folate dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylene-THF thf->mthf methyl_thf 5-Methyl-THF mthf->methyl_thf MTHFR dTMP dTMP (DNA Synthesis) mthf->dTMP Thymidylate Synthase methyl_thf->thf Methionine Synthase (Vitamin B12) homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase (Vitamin B12) sam S-adenosylmethionine (SAM) (Methyl Donor) methionine->sam dUMP dUMP dUMP->dTMP

Caption: Simplified Folate (Vitamin B9) Metabolism Pathway.

Experimental Protocol:

  • Column: C18-A, dimensions not specified.

  • Mobile Phase:

    • A: 0.01% Trifluoroacetic Acid (TFA) in Water

    • B: 100% this compound

  • Elution: Gradient

  • Gradient Program:

    • 0-4 min: 95% A, 5% B

    • 4-10 min: Linear gradient to 95% B

    • 10-30 min: Hold at 95% B

    • 30-35 min: Return to 95% A

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at 280 nm

  • Total Run Time: 35 minutes

Quantitative Data (Example Retention Times):

VitaminRetention Time (min)
Vitamin C (Ascorbic Acid)~3.5
Vitamin B1 (Thiamine)~5.0
Vitamin B6 (Pyridoxine)~7.2
Vitamin B5 (Pantothenic Acid)~10.1
Vitamin B9 (Folic Acid)~15.5
Vitamin B2 (Riboflavin)~18.0
Vitamin B12 (Cyanocobalamin)~22.3

Retention times are approximate and for illustrative purposes based on published methods.[7]

Application 3: Analysis of Analgesic Drugs

Objective: To develop a robust method for the separation of common analgesic drugs in pharmaceutical formulations.

Experimental Workflow:

cluster_sample Sample Preparation cluster_hplc Chromatographic Separation cluster_analysis Detection & Quantification prep Dissolve/Dilute Drug Product in this compound-Water filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC filter->inject separate Isocratic Elution on C18 Column (this compound/Buffer) inject->separate detect UV Detection at 254 nm separate->detect quant Quantify against Standard detect->quant

Caption: Workflow for HPLC Analysis of Analgesic Drugs.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 10 µm particle size.

  • Mobile Phase: this compound/Water (75:25 v/v).

  • Elution: Isocratic.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Comparative Quantitative Data (Illustrative):

This table illustrates the expected differences in performance when using this compound versus acetonitrile for the separation of two hypothetical analgesic drugs.

ParameterThis compound Mobile PhaseAcetonitrile Mobile PhaseJustification
Retention Time (Drug A) 8.5 min6.2 minAcetonitrile has higher elution strength.[2]
Retention Time (Drug B) 10.2 min7.8 minAcetonitrile has higher elution strength.[2]
Resolution (between A & B) 2.11.8This compound's lower elution strength can sometimes improve resolution.[2]
Backpressure ~2200 psi~1800 psiThis compound-water mixtures are more viscous.[5]
Peak Tailing (for acidic drug) May be reducedMay be more pronouncedThis compound's hydrogen bonding can improve peak shape for some compounds.[2]

Conclusion

This compound is a versatile and economical choice as an organic modifier in reverse-phase HPLC. Its unique protic nature provides an alternative selectivity that can be highly beneficial for method development, especially when separations are challenging with acetonitrile. While considerations such as higher backpressure and UV cutoff must be taken into account, optimizing the mobile phase composition and other chromatographic parameters can lead to robust and reliable analytical methods for a wide range of compounds in the pharmaceutical and related industries. The choice between this compound and acetonitrile should ultimately be driven by the specific requirements of the analysis, including desired selectivity, sensitivity, and cost.

References

Application Notes and Protocols for Protein Precipitation Using Chloroform/Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the precipitation of proteins using a chloroform (B151607)/methanol (B129727) mixture. This method is particularly effective for removing interfering substances such as salts and detergents from protein samples, which is crucial for downstream applications like mass spectrometry and gel electrophoresis.[1] The procedure relies on a phase separation technique to precipitate proteins at the interface of the solvent layers.[2][3]

Mechanism of Action

The addition of this compound to the aqueous protein sample disrupts the solvation layer around the proteins.[4] Subsequent addition of chloroform and water creates a two-phase system. Proteins, possessing both hydrophobic and hydrophilic regions, are forced out of solution and accumulate at the interface between the upper aqueous phase and the lower chloroform phase.[3][5] This allows for the separation of proteins from contaminants that remain in either the aqueous or organic layers.

Quantitative Data Summary

The following table summarizes the typical reagent volumes and centrifugation parameters used in the chloroform/methanol protein precipitation protocol. The ratios of the sample to this compound, chloroform, and water are critical for achieving efficient protein precipitation.

ParameterVolume/SettingPurpose
Starting Sample Volume 100 µLThe initial volume of the protein solution.
This compound (Initial) 400 µLTo disrupt the protein solvation shell.[4]
Chloroform 100 µLTo create a biphasic system.
Water 300 µLTo induce phase separation.[3]
Initial Centrifugation 14,000 x g for 1-2 minutesTo separate the phases and collect protein at the interface.[1][6]
This compound (Wash) 400 µLTo wash the precipitated protein pellet.[1][6]
Final Centrifugation 14,000 - 20,000 x g for 2-5 minutesTo pellet the washed protein.[1][6]

Experimental Protocol

This protocol is adapted from the method originally described by Wessel and Flügge (1984).

Materials:

  • Protein sample (in aqueous buffer)

  • This compound (analytical grade)

  • Chloroform (analytical grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Pipettes and tips

  • Vacuum centrifuge (e.g., SpeedVac) or air drying space

Procedure:

  • Sample Preparation: Place 100 µL of the protein sample into a 1.5 mL microcentrifuge tube.

  • This compound Addition: Add 400 µL of this compound to the sample. Vortex the tube thoroughly to ensure complete mixing.[1][6]

  • Chloroform Addition: Add 100 µL of chloroform to the mixture. Vortex the tube again.[1][6]

  • Water Addition & Phase Separation: Add 300 µL of ultrapure water to the mixture. The solution will become cloudy, indicating the beginning of protein precipitation. Vortex the tube vigorously.[1][3]

  • Initial Centrifugation: Centrifuge the tube at 14,000 x g for 1 minute.[1][6] This will result in three distinct layers: a top aqueous layer, a bottom chloroform layer, and a layer of precipitated protein at the interface.[1]

  • Aqueous Layer Removal: Carefully remove the upper aqueous layer with a pipette without disturbing the protein interface.[1][6]

  • This compound Wash: Add 400 µL of this compound to the tube. Vortex to wash the protein pellet.[1][6]

  • Final Centrifugation: Centrifuge the tube at 14,000 x g for 2 minutes to firmly pellet the protein.[6]

  • Supernatant Removal: Carefully aspirate and discard the supernatant, being cautious not to disturb the protein pellet.[1]

  • Drying: Dry the protein pellet. This can be done by air drying or by using a vacuum centrifuge for a few minutes.[1][7] Ensure the pellet is not overly dried, as this can make it difficult to redissolve.[8]

  • Resuspension: Resuspend the dried protein pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).[6]

Visualizations

Experimental Workflow Diagram

G cluster_0 Protein Precipitation Workflow cluster_1 Phase Separation A 1. Start with 100 µL Protein Sample B 2. Add 400 µL this compound & Vortex A->B C 3. Add 100 µL Chloroform & Vortex B->C D 4. Add 300 µL Water & Vortex C->D E 5. Centrifuge (14,000 x g, 1 min) D->E F 6. Remove Upper Aqueous Phase E->F P1 Upper Aqueous Phase (Salts, Detergents) P2 Protein Interface P3 Lower Chloroform Phase (Lipids) G 7. Add 400 µL this compound (Wash) & Vortex F->G H 8. Centrifuge (14,000 x g, 2 min) G->H I 9. Remove Supernatant H->I J 10. Dry Pellet I->J K 11. Resuspend in Appropriate Buffer J->K

Caption: Workflow for protein precipitation using the chloroform/methanol method.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the conceptual pathway of a protein from a complex biological sample to a purified state ready for analysis.

G cluster_0 Protein Purification Pathway cluster_1 Removed Components A Complex Sample (e.g., Cell Lysate) B Protein Solubilized with Detergents and Salts A->B C Chloroform/Methanol Precipitation B->C D Separation of Protein from Contaminants C->D E Purified Protein Pellet D->E R1 Salts, Detergents D->R1 R2 Lipids D->R2 F Downstream Analysis (e.g., Mass Spectrometry) E->F

Caption: Conceptual pathway from a complex sample to purified protein for analysis.

References

Using methanol as a solvent for non-polar compounds in normal-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role and Application of Methanol (B129727) as a Strong Eluting Solvent in Normal-Phase HPLC for the Analysis of Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful analytical technique for the separation of analytes based on their polarity. In its classic configuration, NP-HPLC utilizes a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (e.g., hexane (B92381) or heptane).[1] Compounds are separated based on their differential adsorption to the stationary phase; more polar analytes interact more strongly and are retained longer, while non-polar compounds have weaker interactions and elute earlier.[2]

The choice of mobile phase is critical in NP-HPLC to achieve optimal separation. The mobile phase in NP-HPLC typically consists of a weak non-polar solvent and a stronger, more polar solvent to modulate retention and selectivity. While non-polar compounds are the primary target for NP-HPLC, real-world samples are often complex mixtures containing compounds with a wide range of polarities. In such cases, a gradient elution strategy is often employed.

This compound, a highly polar protic solvent, plays a crucial role in NP-HPLC as a strong eluting solvent.[3] Due to its high polarity, it can effectively displace even highly polar analytes from the stationary phase. However, its use as a primary solvent for the separation of purely non-polar compounds is unconventional. Non-polar analytes have minimal affinity for the polar stationary phase and would elute very quickly with a strong polar solvent like this compound, resulting in poor or no separation. Therefore, this compound is typically introduced in a gradient after the separation of non-polar components, or used as a small percentage modifier in the mobile phase to elute more polar compounds of interest.

These application notes will detail the principles of using this compound in NP-HPLC and provide a general protocol for developing a gradient method for the separation of a mixture containing both non-polar and polar compounds.

Principles of Solvent Selection in Normal-Phase HPLC

In NP-HPLC, the mobile phase strength is determined by its polarity. A more polar solvent is considered "stronger" because it competes more effectively with the analytes for the active sites on the polar stationary phase, leading to faster elution. Conversely, a non-polar solvent is "weaker" and results in longer retention times.

This compound's high polarity and ability to engage in hydrogen bonding make it a very strong solvent in NP-HPLC.[4] Its primary applications in this mode are:

  • Gradient Elution: To elute strongly retained polar compounds after the separation of non-polar analytes using a non-polar mobile phase.

  • Column Washing: To effectively remove highly polar contaminants from the column.

  • Mobile Phase Modifier: In small percentages, to fine-tune the retention of moderately polar compounds.

Data Presentation: Solvent Properties

The selection of solvents for the mobile phase in NP-HPLC is governed by their polarity and miscibility. The following table summarizes the properties of common solvents used in NP-HPLC, highlighting the position of this compound as a highly polar, strong solvent.

SolventPolarity IndexEluent Strength (ε°) on SilicaUV Cutoff (nm)Viscosity (cP at 20°C)
n-Hexane0.10.011950.31
Heptane0.10.011950.41
Chloroform4.10.402450.57
Dichloromethane3.10.422330.44
Ethyl Acetate4.40.582550.45
Isopropanol3.90.822052.30
Acetonitrile5.80.651900.37
This compound 5.1 0.95 205 0.60

Experimental Protocols

Protocol 1: General Method Development for a Mixture of Non-Polar and Polar Compounds using a this compound Gradient in NP-HPLC

This protocol outlines a general procedure for developing a separation method for a sample containing both non-polar and polar analytes on a silica-based column.

Objective: To achieve baseline separation of non-polar compounds using an isocratic non-polar mobile phase, followed by a gradient introduction of this compound to elute polar compounds.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Silica-based NP-HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents: n-Hexane, Ethyl Acetate, this compound.

  • Sample containing a mixture of non-polar and polar compounds dissolved in a weak solvent (e.g., hexane or a solvent with a polarity matching the initial mobile phase).

Procedure:

  • Initial Column Equilibration:

    • Equilibrate the silica column with 100% n-Hexane at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Scouting Gradient:

    • To determine the approximate polarity of the mobile phase required to elute all compounds, run a broad linear gradient.

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: 50:50 (v/v) Ethyl Acetate:this compound

    • Gradient Program:

      • 0-20 min: 0% to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 0% B

      • 30-40 min: Re-equilibrate at 0% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength for all analytes (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Optimization of Non-Polar Separation:

    • Based on the scouting run, identify the elution window for the non-polar compounds.

    • Develop an isocratic or shallow gradient method using a mixture of n-Hexane and a less polar modifier like Ethyl Acetate to separate the non-polar analytes. For example, start with an isocratic run of 98:2 (v/v) n-Hexane:Ethyl Acetate. Adjust the ratio to achieve optimal resolution.

  • Development of the this compound Gradient for Polar Compounds:

    • Once the non-polar separation is optimized, introduce a this compound gradient to elute the polar compounds.

    • Mobile Phase A: Optimized Hexane/Ethyl Acetate mixture from step 3.

    • Mobile Phase B: this compound

    • Example Gradient Program:

      • 0-15 min: Isocratic with Mobile Phase A (for non-polar separation).

      • 15-25 min: Linear gradient to an appropriate concentration of this compound (e.g., 20% B). The final percentage will depend on the polarity of the analytes.

      • 25-30 min: Column wash with a higher concentration of this compound (e.g., 50% B).

      • 30-35 min: Return to initial conditions (100% A).

      • 35-45 min: Re-equilibration.

  • Final Method Validation:

    • Once the method is optimized, perform replicate injections to assess reproducibility, peak shape, and resolution.

Visualizations

NP_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation define_analytes Define Analytes (Non-polar & Polar Mix) select_column Select NP Column (e.g., Silica) define_analytes->select_column prepare_solvents Prepare Mobile Phases (A: Hexane, B: this compound) select_column->prepare_solvents scouting_gradient Run Broad Scouting Gradient prepare_solvents->scouting_gradient optimize_isocratic Optimize Isocratic Separation of Non-Polar Compounds scouting_gradient->optimize_isocratic develop_gradient Develop this compound Gradient for Polar Compounds optimize_isocratic->develop_gradient system_suitability System Suitability Tests develop_gradient->system_suitability validate_method Validate Method (Reproducibility, Resolution) system_suitability->validate_method

Caption: Workflow for NP-HPLC Method Development with a this compound Gradient.

Polarity_Relationship cluster_analytes Analyte Polarity cluster_mobile_phase Mobile Phase Polarity (Strength) cluster_retention Retention on Polar Stationary Phase non_polar Non-Polar low_retention Low Retention (Fast Elution) non_polar->low_retention Weak Interaction polar Polar high_retention High Retention (Slow Elution) polar->high_retention Strong Interaction weak_mp Weak (e.g., Hexane) weak_mp->high_retention Allows Interaction strong_mp Strong (e.g., this compound) strong_mp->low_retention Disrupts Interaction

Caption: Analyte-Solvent Polarity and Retention in Normal-Phase HPLC.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the chromatographer for normal-phase HPLC. While it is not a suitable primary solvent for the separation of non-polar compounds due to its high elution strength, its utility in gradient elution for analyzing complex mixtures of both non-polar and polar compounds is invaluable. The protocol provided herein offers a systematic approach to developing robust NP-HPLC methods that leverage the strong eluting properties of this compound to achieve comprehensive sample characterization. Proper method development, starting with a scouting gradient and followed by fine-tuning of the mobile phase composition, is key to achieving optimal separation.

References

Methanol-Assisted Protein Solubilization for Enhanced Membrane Proteome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, achieving comprehensive analysis of the membrane proteome is a critical yet challenging endeavor. The inherent hydrophobicity of membrane proteins complicates their extraction and solubilization, often leading to underrepresentation in proteomic studies. This document details a robust methodology employing methanol-assisted solubilization to overcome these challenges, enabling more effective analysis by mass spectrometry (MS).

This compound-based methods offer a significant advantage by avoiding the use of detergents and salts that can interfere with downstream chromatographic separation and mass spectrometric analysis.[1] This approach facilitates the solubilization and digestion of membrane proteins in a single tube, minimizing sample loss.[1] Studies have shown that this compound-assisted solubilization can lead to the identification of a greater number of hydrophobic peptides and, consequently, more proteins compared to detergent-based methods like those using sodium dodecyl sulfate (B86663) (SDS).[2][3]

Comparative Analysis of Solubilization Methods

Quantitative analysis highlights the efficacy of this compound-based protocols for membrane proteome analysis. A comparative study on the inner membrane fraction of Escherichia coli demonstrated that a 60% this compound-based method identified a higher number of proteins and unique peptides than a 1% SDS-based method.[2][4]

Solubilization MethodTotal Proteins IdentifiedUnique Peptides IdentifiedIntegral Membrane Proteins IdentifiedExclusive Integral Membrane Proteins
60% This compound (B129727) 3581417159 (44%)70
1% SDS 299892120 (40%)31
Table 1: Comparison of 60% this compound and 1% SDS solubilization methods for E. coli inner membrane proteome analysis.[2][3]

Further research suggests that the optimal this compound concentration for maximizing protein recovery may be lower. A study assessing various this compound concentrations found that 30-40% this compound yielded the highest total protein recovery, reaching 84-86% compared to extraction with 0.5% SDS.[5]

This compound Concentration (v/v)Relative Protein Recovery (%)
30% ~84%
40% ~86%
50% 32.1% (± 1%)
60% <32%
Table 2: Impact of this compound concentration on the recovery of membrane-enriched proteins relative to 0.5% SDS extraction.[5]

Experimental Protocols

This section provides detailed protocols for this compound-assisted membrane protein solubilization and a supplementary protocol for chloroform-methanol precipitation to remove interfering substances.

Protocol 1: Direct this compound-Assisted Solubilization and Digestion

This protocol is adapted for the direct solubilization and in-solution digestion of membrane proteins for mass spectrometry-based analysis.[1]

Materials:

  • Membrane protein-enriched fraction

  • Solubilization Buffer: 60% (v/v) this compound in 50 mM Ammonium Bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Resuspend the isolated membrane pellet in the Solubilization Buffer.

  • Sonicate the sample in a water bath for 15 minutes to aid solubilization.[6]

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 50°C for 30 minutes.[7]

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 30 mM. Incubate in the dark at 37°C for 1 hour.[7]

  • Digestion: Add trypsin at a 1:20 to 1:50 (protease:protein, w/w) ratio and incubate overnight at 37°C.[7]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[7]

  • The sample is now ready for desalting and subsequent LC-MS/MS analysis.

Protocol 2: Chloroform-Methanol Protein Precipitation

This protocol is effective for precipitating proteins and removing detergents and salts that can interfere with MS analysis.[8]

Materials:

  • Protein sample (in aqueous buffer, e.g., containing SDS)

  • This compound

  • Chloroform (B151607)

  • Water (MS-grade)

Procedure:

  • Start with 100 µL of the protein sample in a 1.5 mL microcentrifuge tube.

  • Add 400 µL of this compound and vortex thoroughly.

  • Add 100 µL of chloroform and vortex.

  • Add 300 µL of water and vortex. The solution will become cloudy as the protein precipitates.

  • Centrifuge at 14,000 x g for 1 minute. This will result in three layers: a top aqueous layer, a protein disk at the interphase, and a bottom chloroform layer.

  • Carefully remove the top aqueous layer without disturbing the protein precipitate.

  • Add 400 µL of this compound to wash the protein pellet and vortex.

  • Centrifuge at 20,000 x g for 5 minutes to firmly pellet the protein.

  • Carefully remove the this compound supernatant.

  • Dry the protein pellet under vacuum. The dried pellet can then be resuspended in an appropriate buffer for digestion (as in Protocol 1).

Visualized Workflows

The following diagrams illustrate the experimental workflows for membrane proteome analysis using this compound-assisted techniques.

Workflow for this compound-Assisted Solubilization cluster_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis start Isolated Membrane Pellet solubilize Resuspend in 60% this compound / 50mM Ammonium Bicarbonate start->solubilize sonicate Sonicate 15 min solubilize->sonicate reduce Reduction with DTT sonicate->reduce alkylate Alkylation with IAA reduce->alkylate digest Overnight Trypsin Digestion alkylate->digest quench Quench with Formic Acid digest->quench desalt Desalting quench->desalt lcms LC-MS/MS Analysis desalt->lcms

Caption: Direct this compound-Assisted Solubilization and Digestion Workflow.

Workflow for Chloroform-Methanol Precipitation cluster_extraction Phase Separation cluster_wash Washing and Recovery start Protein Sample (e.g., in detergent) add_meoh Add this compound start->add_meoh add_chcl3 Add Chloroform add_meoh->add_chcl3 add_h2o Add Water add_chcl3->add_h2o centrifuge1 Centrifuge (14,000 x g, 1 min) add_h2o->centrifuge1 phases Three Phases Formed: Aqueous (Top) Protein (Interface) Chloroform (Bottom) centrifuge1->phases remove_aq Remove Aqueous Layer phases->remove_aq wash Wash with this compound remove_aq->wash centrifuge2 Centrifuge (20,000 x g, 5 min) wash->centrifuge2 dry Dry Pellet centrifuge2->dry end Dried Protein Pellet (Ready for Resuspension) dry->end

Caption: Chloroform-Methanol Protein Precipitation Workflow.

References

Application Notes and Protocols for Methanol as an Organic Modifier in nanoLC-ESI-MS/MS Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics and peptide analysis, nano-flow liquid chromatography coupled with electrospray ionization tandem mass spectrometry (nanoLC-ESI-MS/MS) is a cornerstone technique.[1] The choice of the organic modifier in the mobile phase is a critical parameter that significantly influences the separation efficiency, sensitivity, and overall success of peptide identification. While acetonitrile (B52724) (ACN) has traditionally been the most widely used organic modifier, recent studies have highlighted the considerable advantages of using methanol (B129727) (MeOH).[2][3][4]

This document provides detailed application notes and protocols for utilizing this compound as an organic modifier for peptide analysis in nanoLC-ESI-MS/MS. It has been demonstrated that this compound can offer superior sensitivity, improved detection limits, and a higher success rate in protein identification compared to acetonitrile.[2][3] These benefits make this compound an excellent alternative for researchers seeking to optimize their peptide analysis workflows.

Key Advantages of this compound over Acetonitrile
  • Enhanced Sensitivity and Lower Detection Limits: Several studies have reported that using this compound as the organic modifier leads to improved detection limits for peptide analysis.[2][3][4] In some cases, sensitivity levels in the low hundred attomole range have been achieved with this compound, a feat not possible with acetonitrile.[2][3] The electrospray ionization (ESI) response for peptides is generally greater when using this compound, with observed increases of up to tenfold.[5]

  • Improved Protein Identification Rates: In a comparative study, a this compound-based nanoLC-MS/MS method achieved a 100% success rate in protein identification from 14 protein spots. In contrast, the acetonitrile-based method failed to identify proteins in 21% of the spots and identified 33% fewer proteins overall.[2][3]

  • Excellent Chromatographic Performance: this compound provides excellent separation and sensitivity for peptide analysis.[2][3][4] It can also enable the use of shorter gradient times, thereby increasing sample throughput.[2][3]

  • Altered Selectivity: As a protic solvent, this compound offers different separation selectivity compared to the aprotic acetonitrile.[6][7] This can be advantageous for separating peptides that are difficult to resolve using acetonitrile-based mobile phases.[7][8]

Data Presentation

The following tables summarize the quantitative data from comparative studies between this compound and acetonitrile.

Table 1: Comparison of Protein Identification Success Rates

Organic ModifierProtein Identification Success RateOverall Number of Proteins Identified (Compared to MeOH)Reference
This compound100%-[2][3]
Acetonitrile79%33% fewer[2][3]

Table 2: General Performance Comparison

ParameterThis compoundAcetonitrileReference
Sensitivity/Detection Limits Superior, attomole range achievableLower[2][3][5]
ESI-MS Response Generally higher (up to 10-fold increase)Lower[5]
Gradient Time Shorter gradients possibleLonger[2][3]
Elution Strength (with water) LowerHigher[7][8]
Viscosity HigherLower[7][8]
Column Pressure HigherLower[7][8]
Solvent Type ProticAprotic[6][7]
Separation Selectivity Different from ACN, can be advantageousStandard[7][8]

Experimental Protocols

This section provides detailed methodologies for performing peptide analysis using nanoLC-ESI-MS/MS with this compound as the organic modifier.

Protocol 1: General Peptide Analysis using a NanoLC-ESI-Ion Trap MS

This protocol is adapted from a study demonstrating improved limits of detection with this compound.[2][3]

1. Sample Preparation:

  • Excise protein spots from 2-D gels and perform in-gel tryptic digestion.

  • Extract peptides from the gel pieces using a suitable extraction buffer (e.g., 50% acetonitrile, 5% formic acid).

  • Dry the extracted peptides in a vacuum centrifuge.

  • Reconstitute the dried peptides in 0.1% formic acid in water for nanoLC-MS/MS analysis.

2. nanoLC System and Conditions:

  • LC System: A nanoLC system capable of delivering accurate gradients at low flow rates.

  • Trapping Column: A C18 trap column (e.g., 5 µm, 100 µm x 20 mm).

  • Analytical Column: A C18 analytical column (e.g., 3.5 µm, 75 µm x 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in this compound.

  • Flow Rate: 200-300 nL/min.

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-60% B

    • 45-50 min: 60-95% B

    • 50-55 min: 95% B

    • 55-60 min: 95-2% B

    • 60-70 min: 2% B (re-equilibration)

3. ESI-MS/MS System and Conditions:

  • Mass Spectrometer: A nano-ESI-quadrupole ion trap mass spectrometer (e.g., LCQ Deca).

  • Ion Source: Nano-electrospray ionization source.

  • Spray Voltage: 1.5 - 2.0 kV.

  • Capillary Temperature: 160-180°C.

  • Data Acquisition Mode: Data-dependent acquisition (DDA).

  • MS Scan Range: m/z 400-2000.

  • MS/MS: Collision-induced dissociation (CID) of the three most intense ions from the MS scan.

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor ion.

4. Data Analysis:

  • Use a suitable database search engine (e.g., SEQUEST, Mascot) to identify peptides and proteins from the acquired MS/MS spectra.

  • Search against a relevant protein database (e.g., Swiss-Prot, NCBI).

  • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

  • Set appropriate mass tolerances for precursor and fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation nanoLC Separation cluster_ms_analysis ESI-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Protein Digestion (e.g., in-gel tryptic digest) sp2 Peptide Extraction sp1->sp2 sp3 Sample Cleanup & Concentration sp2->sp3 lc1 Sample Injection sp3->lc1 lc2 Trapping Column lc1->lc2 lc3 Analytical Column (this compound Gradient) lc2->lc3 ms1 Electrospray Ionization lc3->ms1 ms2 Full MS Scan ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 da1 Database Search ms3->da1 da2 Peptide/Protein Identification da1->da2

Caption: Workflow for peptide analysis using nanoLC-ESI-MS/MS with a this compound-based mobile phase.

Logical Relationship: this compound vs. Acetonitrile

modifier_comparison cluster_this compound This compound (Protic) cluster_acetonitrile Acetonitrile (Aprotic) m1 Higher Sensitivity a1 Lower Sensitivity m2 Lower Detection Limits a2 Higher Detection Limits m3 Improved Protein ID Rate a3 Lower Protein ID Rate m4 Shorter Gradient Times a4 Longer Gradient Times m5 Higher Column Pressure a5 Lower Column Pressure

References

Application Notes and Protocols: Utilizing Deuterated Methanol as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR relies on a reference standard of known concentration. While traditional methods involve adding a certified internal standard compound to the sample, a convenient and efficient alternative is to use the residual proton signal of the deuterated solvent itself as an internal standard.[1][2] This approach simplifies sample preparation and is particularly advantageous for routine analyses and high-throughput screening.

This document provides a detailed protocol for using the residual proton signal of deuterated methanol (B129727) (this compound-d4, CD3OD) as an internal standard for quantitative ¹H NMR analysis. This compound-d4 is a widely used NMR solvent, and its residual CHD2OD signal can serve as a reliable quantitative reference.[3]

Principle of the Method

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a known signal from a reference standard to the integral of a signal from the analyte, the concentration of the analyte can be accurately determined.

In this protocol, the residual, incompletely deuterated methyl group (CHD2OD) in commercially available this compound-d4 serves as the internal standard. The concentration of this residual species can be precisely calculated based on the specified isotopic enrichment of the solvent.

Data Presentation

Chemical Shift of Residual CHD2OD in Various Deuterated Solvents

The chemical shift of the residual CHD2OD peak can vary depending on the solvent matrix. The following table provides a reference for the approximate chemical shift of the CHD2OD quintet in several common deuterated solvents.

Deuterated SolventChemical Shift (δ) of Residual CHD2OD (ppm)
This compound-d4 (CD3OD)3.31
Chloroform-d (CDCl3)3.49
Acetone-d6 ((CD3)2CO)3.34
Dimethyl Sulfoxide-d6 ((CD3)2SO)3.34
Acetonitrile-d3 (CD3CN)3.31
Benzene-d6 (C6D6)3.16
Water-d2 (D2O)3.28

Note: Chemical shifts can be influenced by temperature, concentration, and the presence of other solutes. These values should be considered as a guide.[3][4]

Concentration of Residual CHD2OD in this compound-d4 (99.8 atom % D)

The molar concentration of the residual CHD2OD in a given batch of this compound-d4 can be calculated as follows:

Given:

  • Isotopic enrichment = 99.8 atom % D

  • Density of this compound-d4 (ρ) = 0.888 g/mL at 25 °C[5]

  • Molecular weight of this compound-d4 (MW) = 36.07 g/mol [6]

Calculation:

  • Calculate the molarity of pure this compound-d4: Molarity = (ρ × 1000) / MW Molarity = (0.888 g/mL × 1000 mL/L) / 36.07 g/mol Molarity ≈ 24.62 mol/L

  • Calculate the percentage of residual protons: If the deuteration is 99.8%, the percentage of protons is 100% - 99.8% = 0.2%

  • Calculate the concentration of the residual CHD2OD: Concentration of CHD2OD = Molarity of this compound-d4 × Percentage of residual protons Concentration of CHD2OD = 24.62 mol/L × 0.002 Concentration of CHD2OD ≈ 0.04924 mol/L or 49.24 mM

This calculated concentration can be used as the known concentration of the internal standard (C_is) in the qNMR calculations.

Experimental Protocols

Materials
  • This compound-d4 (CD3OD) with a specified isotopic enrichment (e.g., ≥99.8 atom % D)

  • Analyte of interest

  • High-precision analytical balance

  • Volumetric flasks and pipettes (Class A)

  • NMR tubes

Sample Preparation
  • Analyte Solution Preparation:

    • Accurately weigh a precise amount of the analyte (e.g., 5-20 mg) into a small vial.

    • Record the exact mass of the analyte (m_analyte).

    • Dissolve the analyte in a precise volume of this compound-d4 (e.g., 0.6 mL). Ensure complete dissolution.

  • Transfer to NMR Tube:

    • Transfer the prepared solution into a clean, dry NMR tube.

NMR Data Acquisition

To ensure accurate and reproducible quantitative results, the following NMR acquisition parameters are recommended:

  • Pulse Angle: Use a 90° pulse to maximize the signal intensity.

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for full relaxation of all relevant protons between scans. A common recommendation is d1 ≥ 5 × T1 (where T1 is the spin-lattice relaxation time of the slowest relaxing proton of interest). A delay of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

  • Temperature: Maintain a constant and stable temperature throughout the experiment.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape for all signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Manually integrate the well-resolved signal of the analyte and the residual CHD2OD quintet.

    • Ensure that the integration limits are consistent for all spectra and encompass the entire signal, including any satellite peaks.

Quantitative Analysis Protocol

The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) × (N_is / I_is) × C_is

Where:

  • C_analyte = Concentration of the analyte (mol/L)

  • I_analyte = Integral area of the selected analyte signal

  • N_analyte = Number of protons contributing to the selected analyte signal

  • I_is = Integral area of the residual CHD2OD signal (internal standard)

  • N_is = Number of protons contributing to the internal standard signal (for CHD2OD, N_is = 1)

  • C_is = Molar concentration of the residual CHD2OD (calculated as shown in section 3.2)

To determine the purity of the analyte, the following equation can be used:

Purity_analyte (%) = (I_analyte / N_analyte) × (N_is / I_is) × (MW_analyte / m_analyte) × (m_is / MW_is) × Purity_is × 100

Since the internal standard is the residual solvent, this can be simplified by using the calculated concentration:

Purity_analyte (%) = [(I_analyte / N_analyte) / (I_is / N_is)] × (MW_analyte / m_analyte) × (C_is × V_solvent) × 100

Where:

  • MW_analyte = Molecular weight of the analyte

  • m_analyte = Mass of the analyte

  • V_solvent = Volume of the deuterated this compound used

Mandatory Visualization

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing cluster_analysis Quantitative Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in a precise volume of this compound-d4 weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer set_params Set quantitative parameters (90° pulse, long d1) transfer->set_params acquire Acquire ¹H NMR spectrum set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and CHD2OD signals phase_baseline->integrate calculate_conc Calculate analyte concentration/purity using the qNMR formula integrate->calculate_conc report Report results calculate_conc->report

Caption: Experimental workflow for qNMR using the residual CHD2OD signal as an internal standard.

Conclusion

Utilizing the residual proton signal of deuterated this compound as an internal standard offers a streamlined and efficient method for quantitative NMR analysis. This approach minimizes sample handling and potential sources of error associated with the addition of a separate internal standard. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this document, researchers can achieve accurate and reliable quantitative results for a wide range of applications in research, quality control, and drug development.

References

Application of Methanol in Wastewater Denitrification Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological denitrification is a critical process in wastewater treatment for the removal of nitrogen compounds, primarily nitrates and nitrites, which can otherwise lead to eutrophication of receiving water bodies. This process relies on facultative anaerobic bacteria to reduce oxidized nitrogen forms to nitrogen gas. In many municipal and industrial wastewaters, the availability of a suitable electron donor (carbon source) is the limiting factor for efficient denitrification. Methanol (B129727) has been widely adopted as an external carbon source due to its high efficiency, cost-effectiveness, and ready biodegradability by specific denitrifying microorganisms.[1] This document provides detailed application notes and protocols for the use of this compound in wastewater denitrification processes, targeted at researchers and professionals in the field.

Principles of this compound-Driven Denitrification

Denitrification is a microbial respiratory process where nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) is used as a terminal electron acceptor in the absence of oxygen. This compound (CH₃OH) serves as the electron donor, providing the energy required for the denitrifying bacteria to carry out this conversion. The overall stoichiometric reaction for denitrification with this compound can be represented as follows:

6NO₃⁻ + 5CH₃OH → 3N₂ + 5CO₂ + 7H₂O + 6OH⁻[2]

This equation highlights the conversion of nitrate to nitrogen gas, with the production of carbon dioxide, water, and alkalinity. The actual this compound requirement in practice is often higher than the stoichiometric ratio to account for biomass synthesis and other metabolic processes.[2]

The key microorganisms responsible for this compound-driven denitrification are methylotrophs, with genera such as Hyphomicrobium and Methylotenera being frequently identified in these systems.[3][4] These bacteria possess specific enzymes, such as this compound dehydrogenase, which initiate the oxidation of this compound.

Data Presentation: Key Performance Parameters

The efficiency of this compound in denitrification processes is evaluated based on several key parameters. The following tables summarize quantitative data from various studies, providing a basis for comparison with other carbon sources.

Table 1: Stoichiometric and Practical Dosing Ratios of this compound

ParameterValueReference
Stoichiometric this compound to Nitrate-Nitrogen Ratio (lbs CH₃OH / lbs NO₃⁻-N)1.9[2]
Practical this compound to Nitrate-Nitrogen Ratio (lbs CH₃OH / lbs NO₃⁻-N)2.5 - 3.0[2]
Stoichiometric this compound Requirement Equation (mg/L)CH₃OH = 0.7DO + 2.0NO₃⁻-N + 1.1*NO₂⁻-N[5]
Optimized this compound-Nitrogen Removal Ratio4.16[6]

Table 2: Comparative Denitrification Kinetics for Different Carbon Sources

Carbon SourceSpecific Denitrification Rate (SDNR) (mg NO₃⁻-N / g VSS / hr)Temperature (°C)Reference
This compound10.1 ± 2.513[7]
Ethanol29.6 ± 5.613[7]
Acetate31.0 ± 4.613[7]
This compound (acclimated)0.0738 * 1.11^(T-20) (mg NOx-N / mg VSS / day)T[8]
Ethanol (acclimated)0.161 * 1.13^(T-20) (mg NOx-N / mg VSS / day)T[8]

Table 3: Biomass Yield Coefficients for Different Carbon Sources

Carbon SourceYield Coefficient (g COD / g COD)Reference
This compound0.45 ± 0.05[7]
Ethanol0.53 ± 0.06[7]
Acetate0.66 ± 0.06[7]

Experimental Protocols

Protocol for Acclimatization of Activated Sludge to this compound

A crucial step for successful this compound-driven denitrification is the acclimatization of the microbial community to utilize this compound as the primary carbon source. This process involves a gradual introduction and increase of this compound dosage to select for and enrich methylotrophic denitrifying bacteria.

Objective: To develop a stable microbial consortium in activated sludge capable of efficient denitrification using this compound.

Materials:

  • Activated sludge from a conventional wastewater treatment plant.

  • Sequencing Batch Reactor (SBR) or a continuous flow reactor.

  • Synthetic or real wastewater with a known nitrate concentration.

  • This compound (reagent grade).

  • Analytical equipment for measuring nitrate, nitrite, chemical oxygen demand (COD), and mixed liquor volatile suspended solids (MLVSS).

Procedure:

  • Reactor Setup:

    • Inoculate the reactor with fresh activated sludge.

    • Establish stable nitrification to ensure a consistent supply of nitrate if using real wastewater with ammonia. Alternatively, use synthetic wastewater with a known concentration of potassium nitrate.

    • Maintain anoxic conditions during the denitrification phase by stopping aeration and ensuring gentle mixing.

  • Initial Phase (Week 1-2):

    • Operate the reactor without this compound addition to establish a baseline denitrification rate using the intrinsic carbon sources in the wastewater.

    • Monitor nitrate, nitrite, and COD concentrations in the influent and effluent.

  • Gradual this compound Introduction (Week 3-6):

    • Begin adding this compound at a low dose, for example, 25% of the stoichiometric requirement.

    • Increase the this compound dosage incrementally every week, for example, by 25% of the stoichiometric requirement, until a C/N ratio of approximately 4-5 is reached.

    • Monitor the effluent nitrate and nitrite concentrations closely. A significant decrease indicates successful acclimatization.

    • Observe the sludge characteristics. A stable and well-settling sludge is desirable.

  • Stable Operation (Week 7 onwards):

    • Once the desired denitrification efficiency is consistently achieved, maintain a stable this compound dosage.

    • Continue to monitor key parameters to ensure long-term process stability. The acclimatization period can take from a few days to several months, depending on the initial microbial community and operating conditions.[9]

Protocol for Determination of Specific Denitrification Rate (SDNR)

The SDNR is a key kinetic parameter used to assess the efficiency of the denitrifying biomass.

Objective: To quantify the rate of nitrate reduction per unit of biomass with this compound as the sole carbon source.

Materials:

  • Acclimatized activated sludge.

  • Batch reactors (e.g., sealed flasks with magnetic stirrers).

  • Nitrate stock solution (e.g., KNO₃).

  • This compound stock solution.

  • Phosphate (B84403) buffer solution.

  • Analytical equipment for nitrate, nitrite, and MLVSS.

Procedure:

  • Biomass Preparation:

    • Collect a sample of acclimatized activated sludge from the reactor.

    • Aerate the sludge for a short period to strip any residual dissolved oxygen and ensure endogenous respiration is complete.

    • Wash the sludge with a phosphate buffer solution to remove any residual carbon and nitrogen sources.

    • Resuspend the sludge in the buffer to a known MLVSS concentration.

  • Batch Test Setup:

    • Add a known volume of the prepared sludge to several batch reactors.

    • Spike the reactors with a known concentration of nitrate (e.g., 20-30 mg/L as N).

    • Add a non-limiting concentration of this compound (e.g., a C/N ratio of 6:1) to ensure that the carbon source is not the rate-limiting factor.

    • Seal the reactors to maintain anoxic conditions.

  • Data Collection:

    • At regular time intervals (e.g., every 15-30 minutes), withdraw a sample from each reactor.

    • Immediately filter the sample to stop the biological reaction.

    • Analyze the filtrate for nitrate and nitrite concentrations.

  • Calculation:

    • Plot the concentration of nitrate-N + nitrite-N versus time.

    • The slope of the linear portion of the graph represents the denitrification rate (mg N/L/hr).

    • Calculate the SDNR using the following formula: SDNR (mg N / g VSS / hr) = (Denitrification Rate) / (MLVSS concentration in the reactor)

Mandatory Visualizations

Biochemical Pathway of Denitrification with this compound

Denitrification_Pathway cluster_methanol_oxidation This compound Oxidation cluster_denitrification Denitrification This compound This compound (CH₃OH) Formaldehyde Formaldehyde (HCHO) This compound->Formaldehyde This compound Dehydrogenase Nitrate Nitrate (NO₃⁻) Electrons e⁻ This compound->Electrons Formate Formate (HCOO⁻) Formaldehyde->Formate Formaldehyde Dehydrogenase Nitrite Nitrite (NO₂⁻) CO2 Carbon Dioxide (CO₂) Formate->CO2 Formate Dehydrogenase NitricOxide Nitric Oxide (NO) NitrousOxide Nitrous Oxide (N₂O) Nitrate->Nitrite Nitrate Reductase (Nar/Nap) Nitrite->NitricOxide Nitrite Reductase (NirK/NirS) NitricOxide->NitrousOxide Nitric Oxide Reductase (Nor) NitrogenGas Nitrogen Gas (N₂) NitrousOxide->NitrogenGas Nitrous Oxide Reductase (Nos) Electrons->Nitrate Electron Transfer

Experimental Workflow for SDNR Determination

SDNR_Workflow cluster_preparation Preparation cluster_experiment Batch Experiment cluster_analysis Analysis A Collect Acclimatized Activated Sludge B Wash Sludge with Phosphate Buffer A->B C Resuspend Sludge to Known MLVSS B->C D Add Sludge to Batch Reactors C->D E Spike with Nitrate and this compound D->E F Incubate under Anoxic Conditions E->F G Collect Samples at Regular Intervals F->G H Filter Samples G->H I Measure Nitrate and Nitrite Concentrations H->I J Plot [NOx-N] vs. Time I->J K Calculate SDNR J->K

Logical Relationship of this compound Dosing and Denitrification Performance

Dosing_Logic This compound This compound Dose CN_Ratio C/N Ratio This compound->CN_Ratio Determines Effluent_COD Effluent COD This compound->Effluent_COD Can Increase (if overdosed) Denitrification_Rate Denitrification Rate CN_Ratio->Denitrification_Rate Influences Sludge_Production Sludge Production CN_Ratio->Sludge_Production Increases Effluent_Nitrate Effluent Nitrate Denitrification_Rate->Effluent_Nitrate Reduces

References

Application Notes: The Role of Methanol as a Destaining Agent in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences for the separation of proteins based on their molecular weight. Following separation, proteins are visualized using various staining methods, with Coomassie Brilliant Blue and silver staining being two of the most common. A critical step in these visualization protocols is destaining, where excess stain is removed from the gel matrix to allow for the clear visualization of protein bands against a transparent background. Methanol (B129727) is a widely used and essential reagent in this process.[1] This document outlines the principles of this compound's action and provides detailed protocols for its use in destaining procedures.

Principle of Action

In both Coomassie and silver staining protocols, this compound serves a dual purpose, primarily in protein fixation and the removal of background stain.

  • Protein Fixation: this compound, typically in combination with acetic acid, denatures proteins and precipitates them within the polyacrylamide gel matrix.[2] This fixation is crucial as it prevents the separated proteins from diffusing out of the gel during the subsequent staining and destaining steps, ensuring sharp and well-defined bands.[3]

  • Stain Solubilization and Removal: Coomassie Brilliant Blue dye and silver particles bind not only to proteins but also to the gel matrix itself, resulting in a high background.[4] The destaining solution, containing this compound and acetic acid, works by solubilizing the dye that is loosely associated with the gel.[3][5] this compound's organic nature facilitates the removal of the non-covalently bound dye, while the dye tightly bound to the protein molecules is retained. This differential elution is the key to achieving a low-background gel with clearly visible protein bands.[4] The acetic acid in the solution provides an acidic environment that aids in protein fixation and can enhance the binding of the dye to the proteins.[2][6]

Data Summary: this compound in Staining and Destaining Solutions

The concentration of this compound is a critical parameter in staining and destaining solutions. The following tables summarize typical compositions for Coomassie Brilliant Blue and silver staining protocols.

Table 1: Typical Compositions for Coomassie Brilliant Blue Staining and Destaining

Solution TypeThis compound (% v/v)Acetic Acid (% v/v)Other ComponentsReference
Staining Solution (R-250)40 - 50%10%0.1% Coomassie Blue R-250[6][7][8]
Destaining Solution20 - 50%7 - 10%Distilled Water[6][7][9][10]
Colloidal Staining (G-250)~20%~1.6% o-phosphoric acid0.08% CBB G-250, 8% Ammonium Sulfate[11]

Table 2: Typical Compositions for Silver Staining Solutions Containing this compound

Solution TypeThis compound (% v/v)Acetic Acid (% v/v)Other ComponentsReference
Fixing Solution10 - 50%5 - 12%Distilled Water[12][13]
Stop Solution10%5%Distilled Water[12]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the underlying mechanism of action of this compound in the destaining process.

Gel_Electrophoresis_Workflow Experimental Workflow: Gel Staining and Destaining cluster_prep Preparation cluster_main Core Protocol prep_stain Prepare Staining Solution stain_gel 3. Stain Gel prep_stain->stain_gel prep_destain Prepare Destaining Solution destain_gel 4. Destain Gel (this compound/Acetic Acid) prep_destain->destain_gel run_gel 1. Run SDS-PAGE fix_gel 2. Fix Gel (this compound/Acetic Acid) run_gel->fix_gel fix_gel->stain_gel stain_gel->destain_gel visualize 5. Visualize & Document destain_gel->visualize

Workflow for protein gel staining and destaining.

Staining_Mechanism Mechanism of Staining and Destaining cluster_staining Staining Step cluster_destaining Destaining Step stain_solution Staining Solution (Dye + this compound/Acid) gel_matrix Gel Matrix stain_solution->gel_matrix Stains background protein Protein Band stain_solution->protein Stains protein stained_gel Stained Gel (High Background) destain_solution Destaining Solution (this compound/Acid) destain_solution->stained_gel Removes unbound dye destained_gel Destained Gel (Clear Background) stained_gel->destained_gel

Principle of differential dye removal during destaining.

Protocols

Safety Precautions: this compound is toxic and flammable. Always handle solutions containing this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Coomassie Brilliant Blue R-250 Staining and Destaining

This protocol is a standard method for visualizing proteins in polyacrylamide gels.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) this compound, 10% (v/v) glacial acetic acid.[7]

  • Destaining Solution: 40% (v/v) this compound, 10% (v/v) glacial acetic acid.[6][7]

  • Distilled water

  • Staining container

  • Orbital shaker

Procedure:

  • Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the cassette.

  • Rinse (Optional): Briefly rinse the gel with distilled water to remove residual electrophoresis buffer.

  • Staining: Immerse the gel in the Staining Solution. Ensure the gel is fully submerged. Place the container on an orbital shaker and agitate gently for 1-2 hours at room temperature.[7] For proteins of low abundance, staining can be extended overnight.[6]

  • Decant Stain: Carefully pour off the staining solution. The stain can often be reused, but this may lead to cross-contamination.

  • Destaining: Add a generous volume of Destaining Solution to the container, ensuring the gel is fully covered.[6]

  • Agitation: Place the container back on the orbital shaker and agitate gently. The destaining solution will turn blue as it removes excess dye from the gel.[6]

  • Solution Changes: Change the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are sharp and distinct.[7] This process can take several hours to overnight, depending on gel thickness.[6]

  • Final Wash and Storage: Once destaining is complete, wash the gel with distilled water to remove the destaining solution. The gel can be stored in water or a 5% acetic acid solution at 4°C.

Protocol 2: Silver Staining (Mass Spectrometry Compatible)

This protocol uses this compound for fixation and is designed to be compatible with downstream mass spectrometry analysis by omitting aldehydes like formaldehyde (B43269) or glutaraldehyde (B144438) in the fixation step.

Materials:

  • Fixing Solution: 50% (v/v) this compound, 5-10% (v/v) acetic acid.

  • Wash Solution: 50% (v/v) this compound.

  • Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.

  • Silver Solution: 0.1% (w/v) silver nitrate (B79036) (chilled).

  • Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (37%). Prepare fresh.

  • Stop Solution: 5% (v/v) acetic acid.

  • Distilled, deionized water (high purity is crucial).

  • Clean staining containers (glass or plastic).

Procedure:

  • Safety: Always wear clean, disposable gloves throughout the procedure to avoid keratin (B1170402) contamination from skin.

  • Fixation: Submerge the gel in the Fixing Solution for at least 20-30 minutes. For thicker gels or overnight fixing, this step can be extended.

  • This compound Wash: Decant the fixing solution and wash the gel in 50% this compound for 10 minutes.

  • Water Washes: Wash the gel thoroughly with high-purity water multiple times (e.g., 3 washes for 10 minutes each) to remove all traces of acid.[7]

  • Sensitization: Incubate the gel in the Sensitizing Solution for exactly 1 minute.

  • Rinse: Briefly rinse the gel with two changes of water (1 minute each).

  • Silver Impregnation: Submerge the gel in chilled Silver Solution and incubate for 20 minutes at room temperature with gentle agitation.

  • Rinse: Briefly rinse the gel with two changes of water (1 minute each).

  • Development: Transfer the gel to the freshly prepared Developing Solution. Protein bands should appear within a few minutes. Monitor the development closely. If the developer turns yellow, replace it with a fresh solution.

  • Stopping the Reaction: When the desired band intensity is reached, stop the development by adding the Stop Solution and incubating for 10 minutes.

  • Final Wash and Storage: Wash the gel in water for 5-10 minutes. The gel can now be documented or stored in water at 4°C.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Backpressure in HPLC with Methanol-Water Mobile Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high backpressure issues encountered when using methanol-water mobile phases in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my backpressure high when using a this compound-water mobile phase?

High backpressure when using this compound-water mobile phases can stem from several factors. A primary reason is the viscosity of the mobile phase itself. Mixtures of This compound (B129727) and water are more viscous than either pure solvent, with the peak viscosity occurring at approximately 40-50% this compound.[1][2][3] Other common causes include blockages within the HPLC system, such as a clogged column frit, contaminated guard column, or obstructions in the tubing or injector.[4][5][6][7] Particulate matter from samples or mobile phase components, as well as precipitation of buffer salts, can also lead to increased pressure.[5][7]

Q2: Can the composition of my this compound-water mobile phase affect backpressure?

Absolutely. The backpressure in your HPLC system is directly proportional to the viscosity of your mobile phase.[1] As the percentage of this compound in water changes, the viscosity of the solution changes in a non-linear manner. The highest viscosity, and therefore the highest backpressure, is typically observed with a mobile phase composition of around 50:50 this compound:water.[1] When developing a gradient method, you can expect the pressure to change as the mobile phase composition varies.[5]

Q3: How does temperature affect backpressure with this compound-water mobile phases?

Increasing the column temperature will decrease the viscosity of the mobile phase, which in turn lowers the system backpressure.[8] This can be a useful parameter to adjust to manage high pressure without changing the mobile phase composition or flow rate. Operating columns at a controlled, elevated temperature (e.g., 40°C) can lead to more consistent and reproducible separations with lower pressure.

Q4: What are the first steps I should take to diagnose the source of high backpressure?

The first step is to systematically isolate the source of the high pressure. A logical approach is to work backward from the detector.[9] Start by removing the column and replacing it with a union to determine the pressure of the system without the column.[5] If the pressure returns to a normal, low level, the blockage is likely in the column or guard column.[5] If the high pressure persists without the column, the issue lies within the HPLC system components (injector, tubing, pump, etc.).[10]

Q5: How can I prevent high backpressure issues when using this compound-water mobile phases?

Proactive prevention is key. Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.[11] Using a guard column before your analytical column can help protect it from contaminants in the sample.[9] If you are using buffered mobile phases, ensure the buffer is fully dissolved and flush the system with unbuffered mobile phase (at the same organic composition) before switching to high organic concentrations to prevent salt precipitation.[5] Regularly scheduled preventative maintenance, including cleaning or replacing solvent inlet frits and pump seals, is also crucial.[12]

Troubleshooting Guides

Issue 1: High backpressure observed after starting a new analysis.

This is a common issue that can often be resolved by following a systematic troubleshooting workflow. The diagram below outlines the logical steps to identify and resolve the source of the high pressure.

A High Backpressure Detected B Replace Column with Union A->B C Pressure Still High? B->C D System Blockage Suspected C->D Yes E Column/Guard Column Blockage Suspected C->E No F Check Tubing, Fittings, and Injector for Blockages D->F G Check Guard Column E->G I Problem Resolved F->I H Back-flush or Clean Analytical Column G->H H->I

Figure 1. Troubleshooting workflow for high backpressure.
Issue 2: Gradual increase in backpressure over several runs.

A gradual increase in backpressure often indicates a slow accumulation of contaminants on the column frit, in the guard column, or within the analytical column itself.

Potential Causes and Solutions:

  • Contaminated Guard Column: Particulate matter or strongly retained compounds from the sample can build up in the guard column.

    • Solution: Replace the guard column.

  • Blocked Column Inlet Frit: Fine particles from the sample, mobile phase, or pump seal wear can clog the inlet frit of the analytical column.

    • Solution: Follow the protocol below for cleaning or replacing the column inlet frit.

  • Column Contamination: Strongly retained sample components can accumulate at the head of the analytical column.

    • Solution: Follow the column washing protocols outlined below.

Data Presentation

Viscosity of this compound-Water Mixtures

The viscosity of the mobile phase is a significant contributor to HPLC backpressure. The following table summarizes the approximate viscosity of this compound-water mixtures at different compositions and temperatures. Note that the maximum viscosity occurs around a 40-50% this compound concentration.

This compound (% v/v)Viscosity at 25°C (cP)Viscosity at 40°C (cP)
0 (Pure Water)0.890.65
201.360.98
401.641.15
601.551.05
801.190.78
100 (Pure this compound)0.540.45

Data compiled from multiple sources.[3][13]

Experimental Protocols

Protocol 1: Systematic Identification of High-Pressure Source

Objective: To pinpoint the component in the HPLC system causing elevated backpressure.

Methodology:

  • Record Initial Pressure: Note the current backpressure with the entire system in its analytical configuration.

  • Bypass the Column: Stop the pump. Carefully disconnect the column from the injector and the detector. Install a zero-dead-volume union where the column was.

  • Measure System Pressure: Resume pumping the mobile phase at the analytical flow rate. Record the pressure.

    • Interpretation: If the pressure is now within the normal range for your system without a column, the blockage is in the column or guard column. Proceed to Protocol 2.

    • Interpretation: If the pressure remains high, the blockage is in the system components (tubing, injector, in-line filter, or pump).

  • Isolate System Components (if pressure remains high):

    • Stop the pump.

    • Work backward from the union, disconnecting components one by one (e.g., disconnect the tubing from the injector outlet).

    • After each disconnection, briefly turn on the pump to see if the pressure drops. This will help identify the specific point of blockage.

  • Inspect and Clean/Replace: Once the blocked component is identified (e.g., a specific piece of tubing or the injector), inspect it for visible blockages or precipitates. Clean or replace the component as necessary.

Protocol 2: Reverse-Flushing a Clogged HPLC Column

Objective: To remove particulate matter and some strongly retained contaminants from the column inlet frit and the head of the column.

Methodology:

  • Stop the Pump: Ensure there is no flow to the column.

  • Disconnect the Column: Remove the analytical column from the instrument.

  • Reverse the Column: Connect the outlet of the column to the pump outlet (where the inlet was previously connected).

  • Direct Flow to Waste: Leave the original inlet of the column disconnected from the detector and direct it into a waste beaker.[14] This prevents flushing contaminants into your detector.

  • Select a Strong Solvent: For reversed-phase columns, 100% this compound or acetonitrile (B52724) is a good choice for flushing.[14]

  • Flush at Low Flow Rate: Begin pumping the flushing solvent at a low flow rate, typically half of the analytical flow rate.

  • Monitor Pressure: Ensure the backpressure does not exceed the column's maximum limit.

  • Flush the Column: Flush the column with 15-20 minutes worth of solvent. For more stubborn contamination, a longer flush may be necessary.

  • Return to Normal Configuration: Stop the pump, reconnect the column in its correct orientation, and equilibrate with your mobile phase before resuming analysis.

Protocol 3: Cleaning a Clogged Solvent Inlet Filter (Frit)

Objective: To clean or replace the solvent inlet filter located in the mobile phase reservoir.

Methodology:

  • Remove the Filter: Carefully remove the solvent inlet filter from the solvent line in the mobile phase reservoir.

  • Cleaning Procedure (for stainless steel frits):

    • Place the frit in a beaker with isopropanol.

    • Sonicate for 20-30 minutes.[12]

    • Alternatively, for stubborn contamination, soak in 35% nitric acid for one hour, followed by thorough rinsing with HPLC-grade water.[15]

  • Rinsing: Thoroughly rinse the cleaned frit with HPLC-grade water and then with the mobile phase it will be used with.

  • Drying and Reinstallation: Ensure the frit is dry before reinstalling it onto the solvent line.

  • Replacement: It is often recommended to have spare solvent inlet filters on hand and to replace them periodically as part of a preventative maintenance schedule.[15]

cluster_causes Potential Causes of High Backpressure cluster_solutions Solutions & Mitigation Cause1 High Mobile Phase Viscosity (this compound-Water Mixture) Sol1 Adjust Mobile Phase Composition Cause1->Sol1 Sol2 Increase Column Temperature Cause1->Sol2 Cause2 System Blockage Sol3 Isolate and Clean/Replace System Components Cause2->Sol3 Sol7 Filter Samples & Mobile Phase Cause2->Sol7 Cause3 Column Blockage Sol4 Back-flush Column Cause3->Sol4 Sol5 Clean/Replace Frits Cause3->Sol5 Sol6 Use Guard Column Cause3->Sol6 Cause3->Sol7

Figure 2. Relationship between causes and solutions for high backpressure.

References

Technical Support Center: Optimizing Methanol Concentration for Protein Precipitation from Dilute Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing methanol-based protein precipitation from dilute solutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound-based protein precipitation?

This compound (B129727), a polar organic solvent, disrupts the hydration layer surrounding protein molecules in an aqueous solution.[1] This interference with the ionic and hydrophilic interactions between the protein and water reduces the protein's solubility.[1] As the concentration of this compound increases, these interactions are further weakened, leading to protein aggregation and precipitation out of the solution.[1]

Q2: When is this compound precipitation a suitable method?

This compound precipitation is particularly effective for:

  • Concentrating proteins from dilute solutions.[1]

  • Precipitating smaller proteins and peptides.[1]

  • Samples containing detergents, especially when used in combination with chloroform (B151607) and water.[1][2][3]

  • Applications in proteomics for fractionating complex protein mixtures.[1]

Q3: What are the main advantages and disadvantages of using this compound for protein precipitation?

AdvantagesDisadvantages
Cost-effective and readily available.[1]Can cause protein denaturation, making it unsuitable for assays requiring native protein conformation.[1]
Effective for concentrating low-abundance proteins.[1]May lead to difficulties in redissolving the protein pellet.
Can be used to remove interfering substances like detergents and salts.[4]Ethanol is considered to cause less denaturation than this compound.[1]

Q4: How does temperature affect this compound precipitation?

Precipitation is often performed at low temperatures (e.g., -20°C or 4°C) to enhance protein stability and yield.[1] However, some experiences suggest that cooling is not strictly necessary for protein denaturation with this compound, but an acidic environment might improve efficiency.[5][6]

Troubleshooting Guide

Issue 1: No visible protein pellet after centrifugation.

  • Possible Cause: The protein concentration in the initial sample is extremely low.

    • Solution: Even if a pellet is not visible, the protein may still be present at the interface between the aqueous and solvent phases (in the case of this compound/chloroform precipitation) or as a very small, invisible pellet.[2][3] Proceed with the subsequent steps of the protocol, being careful not to disturb the area where the pellet should be.

  • Possible Cause: Insufficient this compound concentration.

    • Solution: Ensure the correct volume of this compound has been added. For dilute solutions, a higher ratio of this compound to sample may be required. Ratios from 3:1 up to 10:1 (this compound:sample) have been reported.

  • Possible Cause: Inadequate incubation time or temperature.

    • Solution: Increase the incubation time at a low temperature (e.g., -20°C) to several hours or overnight to maximize precipitation.[5]

  • Possible Cause: The presence of substances in the sample that interfere with precipitation.

    • Solution: If the sample contains a high concentration of organic solvents from a previous step (e.g., SPE elution), this can prevent further precipitation upon this compound addition.[6] Ensure the initial sample is compatible with this compound precipitation.

Issue 2: Difficulty redissolving the protein pellet.

  • Possible Cause: The protein has been denatured by the this compound.

    • Solution: Denatured proteins, especially hydrophobic ones, can be difficult to redissolve in aqueous buffers.[7] Use a solubilization buffer containing strong chaotropic agents (like urea (B33335) and thiourea) and detergents (such as SDS, CHAPS, or NP-40).[7]

  • Possible Cause: Over-drying the pellet.

    • Solution: Avoid completely drying the pellet, as this can make it very difficult to redissolve. A slightly damp pellet is often easier to solubilize.[8]

Issue 3: Low protein recovery.

  • Possible Cause: Inefficient precipitation.

    • Solution: Optimize the this compound-to-sample ratio. Ensure thorough mixing (vortexing) at each step. Also, optimize centrifugation speed and time to ensure the formation of a compact pellet.

  • Possible Cause: Loss of protein during handling.

    • Solution: When removing the supernatant, be careful not to disturb the pellet, especially if it is not visible.[2][3] Use appropriate pipette tips to carefully aspirate the liquid.

Data Presentation

Table 1: Recommended this compound-to-Sample Ratios for Protein Precipitation
MethodThis compound:Sample Ratio (v/v)Notes
Standard this compound Precipitation3:1 to 5:1A minimal ratio of 3:1 is often sufficient for a clear supernatant. Ratios up to 10:1 may be used.
This compound/Chloroform Precipitation4:1 (this compound)This method also includes the addition of chloroform and water in a specific ratio to the sample.
Table 2: Comparison of Common Organic Solvents for Protein Precipitation
SolventTypical Ratio (Solvent:Sample)Protein Removal EfficiencyNotes
This compound3:1 - 10:1~88.7%Cost-effective, but can cause more protein denaturation than ethanol.[1][9]
Acetonitrile2:1 - 3:1~93.2%Generally considered more efficient at protein removal than this compound.[9]
Ethanol5:1~88.6%Causes less protein denaturation compared to this compound.[1][9]
Acetone-HighCan be very effective but may also co-precipitate peptides.

Experimental Protocols

Protocol 1: this compound/Chloroform Precipitation for Dilute Solutions (Adapted from Wessel and Flugge, 1984)

This method is highly effective for precipitating proteins from dilute solutions and those containing detergents.[2][3]

Materials:

  • This compound (100%)

  • Chloroform

  • Deionized Water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add 4 volumes of this compound (400 µL).

  • Vortex the mixture thoroughly.

  • Add 1 volume of chloroform (100 µL).

  • Vortex again to ensure complete mixing.

  • Add 3 volumes of deionized water (300 µL).

  • Vortex the sample. The solution should become cloudy, indicating protein precipitation.

  • Centrifuge at 14,000 x g for 1-2 minutes. Three layers will form: a top aqueous layer, a bottom chloroform layer, and a protein interface between them.[10]

  • Carefully remove the top aqueous layer without disturbing the protein at the interface.

  • Add 4 volumes of this compound (400 µL).

  • Vortex the mixture.

  • Centrifuge at 14,000 x g for 2-5 minutes to pellet the protein.

  • Carefully remove the supernatant.

  • Air-dry the pellet briefly. Do not over-dry.

  • Resuspend the pellet in the desired buffer.

Mandatory Visualizations

Experimental Workflow for this compound/Chloroform Precipitation

G This compound/Chloroform Precipitation Workflow A Start with Dilute Protein Sample B Add 4 volumes of this compound A->B C Vortex B->C D Add 1 volume of Chloroform C->D E Vortex D->E F Add 3 volumes of Water E->F G Vortex F->G H Centrifuge (e.g., 14,000 x g, 2 min) G->H I Remove Upper Aqueous Phase H->I J Add 4 volumes of this compound I->J K Vortex J->K L Centrifuge (e.g., 14,000 x g, 5 min) K->L M Remove Supernatant L->M N Briefly Air-Dry Pellet M->N O Resuspend Pellet in Buffer N->O

Caption: Workflow for the this compound/Chloroform Protein Precipitation Method.

Troubleshooting Decision Tree for Low Protein Recovery

G Troubleshooting Low Protein Recovery A Low Protein Recovery B Is a pellet visible? A->B C No B->C No D Yes B->D Yes E Proceed carefully, protein may be present but not visible. C->E G Was the this compound:sample ratio optimized? C->G F Check for pellet loss during supernatant removal. D->F H No G->H No I Yes G->I Yes J Increase this compound ratio (e.g., 5:1 or higher). H->J K Was incubation time and temperature sufficient? I->K L No K->L No M Yes K->M Yes N Increase incubation time (e.g., overnight at -20°C). L->N O Consider alternative precipitation methods. M->O

Caption: A decision tree for troubleshooting low protein recovery.

References

Troubleshooting inconsistent methanol injection rates in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting industrial methanol (B129727) injection systems. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their work.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter with your this compound injection system.

Question: Why is my this compound injection rate fluctuating or inconsistent?

Answer:

Inconsistent this compound injection rates are a common challenge that can lead to process failures, such as hydrate (B1144303) formation in oil and gas applications, or inaccurate dosing in chemical synthesis.[1] This inconsistency can manifest as either under-dosing, which fails to achieve the desired effect, or over-dosing, which wastes chemicals and can cause equipment damage like corrosion.[2][3]

Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended to identify the root cause.

Troubleshooting Steps:

  • Check for Clogs and Obstructions: this compound can be corrosive and may cause the formation of precipitates or "white crust," especially if it absorbs moisture.[4] Inspect and clean all filters, injection nozzles, and lines.

  • Inspect the Pump: The injection pump is a critical component. Check for:

    • Air Lock: Air trapped in the pump or lines can prevent proper fluid delivery.[5][6]

    • Power Supply: Ensure the pump has a stable and correct power supply. Low voltage can affect performance.[5]

    • Internal Wear: Diaphragms, seals, and check valves can wear out over time.[2] Follow the manufacturer's maintenance schedule for inspection and replacement.

  • Verify System Calibration: Metering pumps should be calibrated regularly to ensure accurate dosing.[2]

  • Examine for Leaks: Any leaks in the suction or pressure lines can introduce air or lead to a loss of pressure, affecting the injection rate.[2][5]

  • Review Operating Temperature and Pressure:

    • Freezing: In cold environments, equipment failures can occur due to frozen lines or pumps.[1]

    • Vaporization: If the this compound heats up before or at the pump suction, it can vaporize, leading to pump cavitation and loss of flow.[7]

    • Pressure Surges: Sudden changes in system pressure can damage components and affect flow consistency.[2]

  • Consider a Dynamic Control System: For applications with varying conditions (e.g., temperature fluctuations), a static injection rate may be insufficient. Modern controllers can dynamically adjust the injection rate based on real-time process or ambient temperatures.[1]

Below is a logical workflow to diagnose inconsistent injection rates.

TroubleshootingWorkflow start Start: Inconsistent This compound Injection Rate check_clogs Check for Clogs (Nozzles, Filters, Lines) start->check_clogs clog_found Clog Found? check_clogs->clog_found clean_system Clean or Replace Clogged Components clog_found->clean_system Yes inspect_pump Inspect Pump (Power, Air Lock, Wear) clog_found->inspect_pump No clean_system->inspect_pump pump_issue Pump Issue Identified? inspect_pump->pump_issue repair_pump Repair or Replace Pump/Components pump_issue->repair_pump Yes verify_calibration Verify System Calibration pump_issue->verify_calibration No repair_pump->verify_calibration calibration_off Calibration Incorrect? verify_calibration->calibration_off recalibrate Recalibrate System calibration_off->recalibrate Yes check_leaks Check for System Leaks calibration_off->check_leaks No recalibrate->check_leaks leak_found Leak Found? check_leaks->leak_found repair_leaks Repair Leaks leak_found->repair_leaks Yes end_ok System Restored leak_found->end_ok No repair_leaks->end_ok

Caption: Troubleshooting workflow for inconsistent this compound injection.
Question: How can I prevent clogs in my this compound injection system?

Answer:

Clogging is a frequent problem in this compound injection systems, often caused by contaminants in the this compound, absorption of moisture leading to corrosion and deposits, or biofilm growth.[2] Proactive and preventative maintenance is key to avoiding blockages.

Preventative Measures:

  • Filtration: Install inline strainers or Y-filters before the injection point to catch particulates.[2]

  • Regular Flushing: Flush lines weekly with a compatible solvent to prevent buildup.[2]

  • Component Cleaning: Regularly remove and clean nozzles and bypasses. An ultrasonic cleaner can be very effective for thoroughly cleaning injectors.

  • Proper Storage: Store this compound in tightly sealed containers to minimize moisture absorption.[4] When a system is not in use, drain the this compound and "pickle" the system by flushing it with a lubricating or pickling solution to prevent internal corrosion.[4]

  • Material Compatibility: Ensure all wetted components (hoses, fittings, seals) are compatible with this compound. PTFE-lined hoses and stainless steel fittings are often recommended to prevent degradation.[8][9]

The following diagram illustrates the causes and effects related to inconsistent this compound injection.

CausesAndEffects cluster_causes Root Causes cluster_effects Consequences C1 Contamination & Moisture Problem Inconsistent This compound Injection Rate C1->Problem leads to Clogs C2 Pump Wear & Failure C2->Problem C3 Improper Calibration C3->Problem C4 System Leaks (Air Ingress) C4->Problem C5 Extreme Temperatures C5->Problem causes Freezing or Vaporization E1 Process Failure (e.g., Hydrate Formation) Problem->E1 E2 Increased Operational Costs Problem->E2 from Over-dosing E3 Equipment Damage (Corrosion, Fouling) Problem->E3 E4 Safety Hazards E1->E4 E3->E4

Caption: Causes and effects of inconsistent this compound injection.

Experimental Protocols

Protocol: Systematic Cleaning of a this compound Injection System

This protocol outlines the steps for thoroughly cleaning a this compound injection system to remove deposits and ensure reliable operation.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves.

  • Compatible solvent (e.g., mineral spirits, isopropyl alcohol).

  • Pickling solution or high-quality air tool oil.[4]

  • Ultrasonic cleaner (recommended for injectors).

  • Soft-bristled brushes.

  • Compressed air (clean and dry).

  • Container for collecting drained fluids.

  • Line caps (B75204) and plugs.[4]

Methodology:

  • System Depressurization and Draining:

    • Safely power down and lock out the injection pump.

    • Depressurize the system according to the manufacturer's instructions.

    • Drain all this compound from the tank and lines into an appropriate container.[4]

  • Component Disassembly:

    • Carefully disconnect and remove injection nozzles/quills.

    • Remove inline filters and strainers.

    • Disassemble fuel rails and bypass valves where applicable.[4]

  • Component Cleaning:

    • Injectors/Nozzles: Place nozzles in an ultrasonic cleaner with a suitable cleaning solvent for a thorough cleaning. If an ultrasonic cleaner is not available, soak and carefully clean with a soft brush.

    • Lines and Rails: Soak lines, filters, and rails in a clean solvent.[4] Use a soft brush to remove any visible deposits.

    • Pump Strainer: Remove the pump's inlet strainer and clean it with a soft-bristled brush and solvent.[5]

  • Flushing and Drying:

    • After cleaning, flush all components with fresh solvent.

    • Thoroughly dry all parts using compressed air.[4]

  • Lubrication and Storage (Pickling):

    • If the system will be stored, lubrication is critical to prevent corrosion from residual moisture and oxygen.[4][9]

    • Add a small amount of high-quality air tool oil or a specified "pickle juice" into fittings and lines.[4]

    • Force lubricant through the fuel pump and regulator with compressed air.[4]

    • Seal all open lines and fittings with caps and plugs to keep moisture out.[4][9]

  • Reassembly and System Purge:

    • Carefully reassemble all components, ensuring seals and fittings are in good condition.

    • Fill the tank with fresh, clean this compound.

    • Before connecting the final injection line, run the pump to flush the system and purge any air or debris, capturing the output in a waste container.[10]

    • Connect the final line and perform a system test to ensure proper operation.

CleaningProtocol A 1. Depressurize and Drain System B 2. Disassemble Components (Nozzles, Filters, Rails) A->B C 3. Clean Components (Ultrasonic, Solvent Soak) B->C D 4. Flush with Fresh Solvent and Dry C->D E 5. Lubricate for Storage (Pickling) D->E F 6. Reassemble System E->F G 7. Fill with Fresh this compound and Purge Air F->G H 8. Test System Operation G->H

Caption: Experimental workflow for cleaning a this compound injection system.

FAQs

Q1: What are the most common causes of this compound pump failure?

  • A1: The most frequent causes include running the pump dry (which can be prevented with low-level switches), internal wear of seals and diaphragms from normal use, air or gas entrapment (air lock), and corrosion from moisture contamination in the this compound.[2][5]

Q2: How often should I calibrate my this compound metering pump?

  • A2: For precise applications, it is recommended to calibrate metering pumps at least monthly using a calibration column.[2] Frequency may need to be increased depending on the criticality of the process and the operating environment.

Q3: Can temperature affect my this compound injection rate?

  • A3: Yes, significantly. Low temperatures can cause this compound to become more viscous or even freeze, leading to equipment failure.[1] High temperatures can cause this compound to vaporize before the pump, leading to cavitation and a loss of suction.[7] Temperature-based controllers can help mitigate these issues by adjusting injection rates automatically.[1]

Q4: What materials should be used for this compound system components?

  • A4: this compound is corrosive to some materials like aluminum, especially in the presence of oxygen.[4] It's best to use stainless steel for tanks and fittings.[8] For hoses, a PTFE-lined hose is crucial to prevent the material from breaking down and clogging filters and injectors.[9]

Q5: What is the difference between continuous injection and atomization?

  • A5: Continuous injection through a standard check valve is a common method. However, atomization uses a specialized nozzle to create a fine mist, which increases the dispersion efficiency of the this compound. This can lead to reduced this compound consumption and lower corrosion rates.[3]

Data Summary

The following table summarizes common problems and preventative actions for maintaining a reliable this compound injection system.

Problem AreaCommon IssuesRecommended Preventative Actions & Troubleshooting
Fluid Contamination Clogged filters, nozzles, and lines due to particulates or moisture-induced deposits.[2]Use high-purity this compound, install inline filtration, and store this compound in sealed containers.[2][4]
Pump & Mechanical Pump failure (air lock, wear), leaks from seals and fittings.[2][5][6]Perform regular pump inspections, follow lubrication schedules, and use redundant pumps for critical systems.[2]
System Control Incorrect dosing (over or under-injection).[2]Calibrate metering pumps monthly, use flow meters for precise monitoring, and implement dynamic rate controllers for variable conditions.[1][2]
Environmental Factors Freezing in cold weather, fluid vaporization at high temperatures.[1][7]Use temperature-based pump controllers and ensure proper system insulation where necessary.[1]
Material Degradation Corrosion of fittings, deterioration of hoses and seals.[4]Use this compound-compatible materials such as stainless steel and PTFE-lined hoses.[8][9]

References

Technical Support Center: Managing Methanol-Water Mobile Phases for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction that occurs when mixing methanol (B129727) and water for High-Performance Liquid Chromatography (HPLC) mobile phases.

Frequently Asked Questions (FAQs)

Q1: Why does the mixture of this compound and water get warm?

A1: When this compound and water are mixed, an exothermic reaction occurs, releasing heat.[1][2] This is due to the formation of hydrogen bonds between this compound and water molecules, which is an energetically favorable process.[1] The breaking of existing hydrogen bonds within pure water and pure this compound requires energy (endothermic), while the formation of new, more stable hydrogen bonds between water and this compound molecules releases energy (exothermic).[1] The net result is a release of heat, causing the temperature of the solution to rise.

Q2: How significant is the temperature increase?

A2: The temperature increase can be considerable and depends on the ratio of this compound to water. The maximum temperature increase is typically observed at a this compound mole fraction of approximately 0.3 to 0.4 (which corresponds to roughly 40-50% this compound by volume). For instance, mixing equal volumes of this compound and water at room temperature can result in a temperature increase of several degrees Celsius.[3][4][5]

Q3: What is volume contraction and why does it happen when mixing this compound and water?

A3: Volume contraction is the phenomenon where the total volume of a mixture is less than the sum of the individual volumes of the components mixed. When mixing this compound and water, the strong hydrogen bonding between the molecules allows them to pack together more efficiently than they do in their pure states. This results in a decrease in the total volume of the solution.[6][7][8] For example, mixing 50 mL of this compound with 50 mL of water will result in a final volume of approximately 96-96.5 mL, not 100 mL.[7][8]

Q4: What are the implications of the exothermic reaction and volume contraction for HPLC analysis?

A4: Both the exothermic reaction and volume contraction can significantly impact the reproducibility and accuracy of HPLC analyses.

  • Inaccurate Mobile Phase Composition: If the mobile phase is brought to its final volume while still warm, it will contract as it cools to ambient temperature, leading to a higher concentration of the organic solvent than intended.[2] This seemingly small change in composition can lead to shifts in retention times.[9]

  • Retention Time Drift: Using a mobile phase that has not equilibrated to a stable temperature can cause retention time drift during a sequence of analyses.[9][10] As the mobile phase temperature changes, its viscosity and elution strength can vary, affecting the chromatography.

  • Degassing Issues: The heat generated during mixing can decrease the solubility of dissolved gases, leading to outgassing and the formation of bubbles in the HPLC system.[11][12] While the warming effect can aid in initial degassing, subsequent cooling can cause gases to redissolve and potentially form bubbles later, which can interfere with pump performance and detector readings.

Q5: What is the best practice for preparing this compound-water mobile phases?

A5: To ensure a consistent and accurate mobile phase composition, it is crucial to allow the mixture to reach thermal equilibrium before final volume adjustment and use. The recommended procedure is to mix the this compound and water, allow the solution to cool to a stable ambient temperature, and then bring it to the final desired volume.[13] It is also recommended to degas the mobile phase after it has cooled.[14]

Troubleshooting Guide

Issue: Retention Time Drifting to Shorter Times

Possible Cause: The mobile phase was prepared and used while still warm from the exothermic reaction. As the mobile phase cools in the reservoir during the analytical run, its density increases and viscosity may change, potentially leading to a change in the mobile phase composition being delivered to the column and affecting retention times. Another possibility is that the initial mobile phase composition was incorrect due to volume contraction upon cooling after the final volume was adjusted.

Solution:

  • Equilibrate the Mobile Phase: Always allow the freshly mixed this compound-water mobile phase to cool to a stable ambient temperature before use.

  • Correct Preparation Protocol: Follow the recommended experimental protocol for mobile phase preparation, ensuring the final volume is adjusted only after the solution has reached thermal equilibrium.

  • System Equilibration: Ensure the HPLC system, including the column, is thoroughly equilibrated with the new mobile phase before starting any analysis.[15]

Issue: Inconsistent Peak Areas or Shapes

Possible Cause: Air bubbles in the mobile phase, which can be caused by outgassing as the temperature of the mobile phase fluctuates.[15]

Solution:

  • Degas the Mobile Phase: After the this compound-water mixture has cooled to room temperature, degas it using methods such as vacuum filtration, sonication, or helium sparging.[14] Many modern HPLC systems have in-line degassers, but it is still good practice to degas freshly prepared mobile phases.

  • Check for Leaks: Inspect the HPLC system for any leaks that could introduce air into the mobile phase stream.

Issue: Poor Reproducibility Between Different Batches of Mobile Phase

Possible Cause: Inconsistent preparation methods, particularly in how the exothermic reaction and volume contraction are managed.

Solution:

  • Standardize the Protocol: Implement a strict, standardized protocol for mobile phase preparation across all users in the laboratory. This should include specified waiting times for the solution to cool before final volume adjustment.

  • Gravimetric Preparation: For the highest level of accuracy and reproducibility, consider preparing the mobile phase on a weight/weight or weight/volume basis instead of a volume/volume basis.[11] This method is not affected by temperature-induced volume changes.

Data Presentation

Table 1: Illustrative Temperature Changes When Mixing this compound and Water at 25°C

% this compound (v/v)Approximate Temperature Increase (°C)
102.5
204.5
306.0
407.0
506.5
605.5
704.0
802.5
901.0

Note: These are approximate values compiled from descriptive sources and are intended for illustrative purposes. Actual temperature changes can vary based on initial solvent temperatures, mixing speed, and container insulation.[3][4][5]

Table 2: Volume Contraction in this compound-Water Mixtures

Volume of this compound (mL)Volume of Water (mL)Expected Total Volume (mL)Actual Approximate Total Volume (mL)
109010099.2
208010098.5
307010097.8
406010097.1
505010096.5
604010096.9
703010097.7
802010098.6
901010099.4

Note: These values are illustrative and based on reported data for this compound-water mixtures. The exact volume contraction can be influenced by temperature.[6][7][8]

Experimental Protocols

Protocol 1: Volumetric Preparation of a this compound-Water Mobile Phase

Objective: To prepare a reproducible this compound-water mobile phase by managing the exothermic reaction and volume contraction.

Materials:

  • HPLC-grade this compound

  • HPLC-grade water

  • Graduated cylinders

  • A volumetric flask of the desired final volume

  • A clean, appropriate solvent reservoir bottle

Procedure:

  • Measure the required volume of HPLC-grade this compound using a graduated cylinder.

  • Measure the required volume of HPLC-grade water using a separate graduated cylinder.

  • Combine the measured this compound and water in the volumetric flask.

  • Swirl the flask gently to mix the solvents. You will notice the flask becoming warm.

  • Allow the mixture to stand and cool to a stable ambient temperature. This may take 30 minutes to an hour, depending on the volume and ambient conditions.

  • Once the solution has reached room temperature, add the same solvent that is the minor component of the mixture dropwise until the meniscus reaches the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Degas the final mobile phase using an appropriate method (e.g., vacuum filtration, sonication).

  • Transfer the prepared mobile phase to a clearly labeled solvent reservoir bottle.

Protocol 2: Gravimetric Preparation of a this compound-Water Mobile Phase

Objective: To prepare a highly accurate and reproducible this compound-water mobile phase, minimizing the effects of temperature and volume contraction.

Materials:

  • HPLC-grade this compound

  • HPLC-grade water

  • An analytical balance

  • A clean, appropriate solvent reservoir bottle with a cap

  • Density values for this compound and water at the laboratory temperature

Procedure:

  • Place the clean, empty solvent reservoir bottle on the analytical balance and tare the weight.

  • Calculate the required mass of water based on the desired final volume and its density (mass = volume × density).

  • Add the calculated mass of HPLC-grade water to the reservoir bottle.

  • Tare the balance again with the bottle containing the water.

  • Calculate the required mass of this compound for the desired ratio.

  • Add the calculated mass of HPLC-grade this compound to the water in the reservoir bottle.

  • Cap the bottle and swirl gently to mix.

  • Degas the final mobile phase using an appropriate method.

  • The mobile phase is now ready for use.

Visualizations

Mobile_Phase_Preparation_Workflow cluster_start Start cluster_prep Preparation Steps cluster_final Finalization cluster_end Ready for Use start Define Mobile Phase Composition (v/v or w/w) measure Measure this compound and Water Separately start->measure Proceed to Preparation mix Combine in a Suitable Container measure->mix cool Allow Mixture to Cool to Ambient Temperature (Exothermic Reaction Management) mix->cool Heat is Generated adjust_vol Adjust to Final Volume (Volume Contraction Management) cool->adjust_vol Proceed after Cooling degas Degas the Mobile Phase adjust_vol->degas end Transfer to HPLC Reservoir degas->end Preparation Complete

Caption: Workflow for preparing a this compound-water HPLC mobile phase.

Troubleshooting_Retention_Time_Drift cluster_diagnosis Diagnosis cluster_solution Solution issue Issue: Retention Time Drift cause1 Improper Mobile Phase Preparation? issue->cause1 cause2 System Not Equilibrated? issue->cause2 cause3 Air Bubbles? issue->cause3 solution1 Re-prepare Mobile Phase Using Correct Protocol (Cool before final volume) cause1->solution1 If yes solution2 Equilibrate System for an Extended Period cause2->solution2 If yes solution3 Degas Mobile Phase and Check for Leaks cause3->solution3 If yes resolved resolved solution1->resolved Problem Resolved solution2->resolved solution3->resolved

Caption: Troubleshooting logic for HPLC retention time drift.

Safety Information

Handling this compound and its Aqueous Mixtures:

  • Toxicity: this compound is toxic if ingested, inhaled, or absorbed through the skin.[16] Handle this compound in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Flammability: this compound and its aqueous mixtures with as low as 25% this compound are flammable.[16] Keep away from heat, sparks, open flames, and other ignition sources.

  • Spills: In case of a small spill, absorb the liquid with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal: Dispose of this compound and this compound-water mixtures as hazardous waste according to your local regulations. Do not pour down the drain.[16]

References

Flame jetting hazards and safety protocols for methanol use in labs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of methanol (B129727), with a specific focus on mitigating flame jetting hazards.

Frequently Asked Questions (FAQs)

Q1: What is flame jetting and why is it a significant hazard with this compound?

A1: Flame jetting is a dangerous phenomenon that can occur when pouring a flammable liquid, like this compound, from a container with a narrow opening near an ignition source. Vapors inside the container can ignite, causing a rapid expulsion of burning liquid and vapor, creating a flamethrower-like effect. This is a critical hazard with this compound because its flame can be nearly invisible in daylight, increasing the risk of accidental ignition.

Q2: What are the primary hazards associated with this compound use in a laboratory?

A2: Besides flame jetting, this compound poses several other risks:

  • Flammability: this compound is a highly flammable liquid with a low flash point, meaning it can ignite easily at room temperature.[1][2] Its vapors are also flammable and can travel to a distant ignition source.[2]

  • Toxicity: this compound is toxic if ingested, inhaled, or absorbed through the skin.[3] Ingestion of even small amounts can lead to blindness or be fatal.

  • Invisible Flame: this compound fires can be difficult to see in bright light, which can lead to accidental burns.

Q3: What are the immediate actions to take in case of a this compound fire?

A3: In the event of a this compound fire, immediate and correct action is crucial.

  • Alert personnel in the immediate vicinity and activate the fire alarm.

  • If the fire is small and you are trained to use a fire extinguisher, use an appropriate one.

  • For larger fires, evacuate the area immediately and call emergency services.

  • Do not use water on a this compound fire, as it may spread the flammable liquid.[4]

Q4: How should I properly store this compound in the lab?

A4: this compound should be stored in a dedicated, well-ventilated flammable liquids cabinet.[3] Containers must be tightly sealed to prevent the escape of flammable vapors and should be kept away from heat, sparks, and open flames.

Q5: What should I do if I am exposed to this compound?

A5: The first aid response depends on the route of exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Troubleshooting Guides

Scenario 1: I smell this compound, but I cannot see a leak or spill.

Possible Cause Troubleshooting Steps
Leaky container or fitting.1. Ensure adequate ventilation by working in a fume hood. 2. Wearing appropriate PPE, carefully inspect all this compound containers and connections for any signs of leakage. 3. Tighten any loose fittings. 4. If a container is found to be leaking, transfer the this compound to a new, properly sealed container.
Improperly sealed waste container.1. Check that all this compound waste containers are tightly sealed. 2. If a waste container is not sealing properly, transfer the contents to a new, appropriate waste container.
Contaminated work area.1. Even without a visible spill, vapors can be present from previous work. 2. Wipe down all surfaces in the work area with an appropriate cleaning agent.

Scenario 2: A small this compound fire has started on my lab bench.

Immediate Action Follow-up Steps
1. Alert nearby colleagues. 2. If you are trained and it is safe to do so, use a Class B fire extinguisher (dry chemical or carbon dioxide) to extinguish the flames.[4] 3. Aim the extinguisher at the base of the fire.1. Once the fire is extinguished, ventilate the area to remove any remaining vapors. 2. Clean up any residue from the fire extinguisher. 3. Report the incident to your lab supervisor and the appropriate safety officer.

Data Presentation

Table 1: Flammable Properties of this compound

PropertyValue
Flash Point11-12 °C (52-54 °F)[2]
Autoignition Temperature385 °C (725 °F)[7]
Lower Explosive Limit (LEL)6.0%[2][8]
Upper Explosive Limit (UEL)36%[2][8]
Vapor Density (Air = 1)1.11[9]

Table 2: Recommended Fire Extinguishers for this compound Fires

Extinguisher TypeSuitabilityNotes
Dry Chemical (ABC or BC)Excellent Effective at extinguishing the flames.
Carbon Dioxide (CO2)Good Can be effective, but may be less so in open areas due to vapor dispersion.
Alcohol-Resistant FoamExcellent Forms a barrier over the liquid to prevent re-ignition.
WaterIneffective Can spread the flammable liquid and may not extinguish the fire.[4]

Experimental Protocols

Protocol 1: Safe Dispensing of this compound

Objective: To safely transfer this compound from a larger storage container to a smaller vessel for experimental use, minimizing the risk of spills and vapor release.

Methodology:

  • Preparation:

    • Ensure the work area is clean and free of ignition sources.

    • Work within a certified chemical fume hood.

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a flame-resistant lab coat.

  • Grounding and Bonding:

    • If transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity discharge.

  • Dispensing:

    • Use a funnel or a dispensing pump designed for flammable liquids.

    • Pour slowly and carefully to avoid splashing.

    • Keep the opening of the receiving container as close as possible to the dispensing point to minimize vapor escape.

  • Completion:

    • Securely cap both containers immediately after dispensing.

    • Wipe up any minor drips with a designated absorbent material and dispose of it in a sealed hazardous waste container.

    • Wash hands thoroughly after handling.

Protocol 2: Small-Scale this compound Spill Cleanup (<100 mL)

Objective: To safely clean up a minor this compound spill while minimizing exposure and fire risk.

Methodology:

  • Immediate Response:

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.

    • If not already working in one, increase ventilation by opening a fume hood sash.

  • Containment:

    • Wearing appropriate PPE, contain the spill by surrounding it with an absorbent material (e.g., spill pads, sand, or a commercial spill kit absorbent).[10]

  • Absorption:

    • Apply absorbent material over the entire spill, working from the outside in.

    • Allow the absorbent to fully soak up the this compound.

  • Cleanup and Disposal:

    • Carefully collect the saturated absorbent material using non-sparking tools.

    • Place the waste in a designated, labeled, and sealed hazardous waste container.[11]

  • Decontamination:

    • Wipe the spill area with a damp cloth, and then dry it.

    • Dispose of the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor and the relevant safety office.

Visualizations

Fire_Triangle_this compound cluster_fire The Fire Triangle for this compound cluster_prevention Prevention Strategies Fuel This compound Vapors Oxygen Oxygen (from air) Fuel->Oxygen Mix to form a flammable mixture Fire This compound Fire Fuel->Fire Heat Ignition Source (e.g., spark, flame) Oxygen->Heat Provides energy to start the reaction Oxygen->Fire Heat->Fuel Initiates combustion Heat->Fire RemoveFuel Proper Storage & Ventilation RemoveFuel->Fuel Control RemoveOxygen Use of Inert Gas (in some applications) RemoveOxygen->Oxygen Control RemoveHeat Eliminate Ignition Sources RemoveHeat->Heat Control

Caption: The Fire Triangle illustrates the three components required for a this compound fire.

Methanol_Spill_Response start This compound Spill Occurs alert Alert Personnel & Eliminate Ignition Sources start->alert assess Assess Spill Size alert->assess small_spill < 100 mL assess->small_spill Minor large_spill > 100 mL assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Call Emergency Services large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain absorb Absorb this compound contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report end Spill Response Complete report->end evacuate->end

Caption: Workflow for responding to a this compound spill in a laboratory setting.

References

Minimizing Ghost Peaks with HPLC-Grade Methanol in Gradient Runs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the occurrence of ghost peaks when using HPLC-grade methanol (B129727) in gradient HPLC runs.

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in HPLC?

Ghost peaks, also known as artifact or spurious peaks, are peaks that appear in a chromatogram that are not related to the injected sample.[1][2] They are a common problem in gradient elution HPLC and can interfere with the detection and quantification of analytes of interest.[2] These peaks can originate from various sources, including the mobile phase, the HPLC system itself, or sample handling procedures.[1][2][3]

Q2: Why are ghost peaks more common in gradient runs compared to isocratic runs?

Ghost peaks are more prevalent in gradient elution because the changing mobile phase composition can cause impurities to be concentrated on the column at the beginning of the run when the solvent strength is weak.[4] As the percentage of the stronger solvent (like this compound) increases during the gradient, these trapped impurities are then eluted, appearing as sharp peaks in the chromatogram.[4][5][6]

Q3: Can HPLC-grade this compound still cause ghost peaks?

Yes, even high-purity, HPLC-grade this compound can contain trace impurities that may lead to ghost peaks, especially at high detector sensitivity.[3][7] These impurities can include plasticizers from storage containers, dissolved gases, or degradation products.[7] The quality of HPLC-grade this compound can also vary between manufacturers.[8]

Q4: What are the most common sources of ghost peaks when using this compound?

The most common sources of ghost peaks when using this compound in gradient HPLC include:

  • Mobile Phase Contamination: Impurities in the this compound, water, or mobile phase additives (e.g., buffers, ion-pairing reagents).[3][5][6][7] This can also include microbial growth in aqueous mobile phases.[4][7]

  • HPLC System Contamination: Carryover from previous injections, contaminated injector components (needles, seals), pump seals, and tubing.[2][3]

  • Sample Preparation: Contaminants introduced from vials, caps, filters, or solvents used during sample preparation.[3]

  • Environmental Factors: Contaminants from the laboratory environment, such as plasticizers from lab equipment.[4]

Troubleshooting Guide

My chromatogram shows unexpected peaks in a blank gradient run. How do I identify the source?

A systematic approach is crucial to pinpoint the source of ghost peaks. The following troubleshooting workflow can help isolate the problem.

Diagram: Troubleshooting Workflow for Ghost Peaks

Troubleshooting Workflow for Ghost Peaks start Ghost Peak Detected in Blank Run A Run Blank Gradient (No Injection) start->A B Ghost Peak Persists? A->B C Source is likely Mobile Phase or System B->C Yes D Ghost Peak Disappears? B->D No F Systematically Replace Mobile Phase Components C->F E Source is likely Autosampler/Injector D->E L Clean/Replace Injector Components (Needle, Seat, Rotor Seal) E->L G Prepare Fresh Mobile Phase (this compound, Water, Additives) F->G H Ghost Peak Persists? G->H I Source is likely System Contamination H->I Yes J Ghost Peak Disappears? H->J No M Flush System & Column I->M K Contaminated Mobile Phase Component Identified J->K end Problem Resolved K->end L->end N Use Ghost Peak Trap Column M->N N->end

Caption: A stepwise guide to identifying the source of ghost peaks.

Diagram: Potential Sources of Ghost Peaks

Potential Sources of Ghost Peaks cluster_MobilePhase Mobile Phase cluster_System HPLC System cluster_Sample Sample & Preparation This compound This compound Impurities GhostPeak Ghost Peak This compound->GhostPeak Water Water Impurities (e.g., bacteria) Water->GhostPeak Additives Contaminated Additives (Buffers, TFA) Additives->GhostPeak Injector Injector Contamination (Needle, Rotor Seal) Injector->GhostPeak Column Column Contamination Column->GhostPeak Pump Pump Seals Pump->GhostPeak Tubing Tubing/Fittings Tubing->GhostPeak Vials Vials/Caps Vials->GhostPeak Filters Syringe Filters Filters->GhostPeak Solvents Sample Diluent Solvents->GhostPeak

Caption: Common sources of contamination leading to ghost peaks.

Data on this compound Quality

While specific quantitative data is highly dependent on the manufacturer and batch, the following table provides a qualitative comparison of different grades of this compound and their likelihood of producing ghost peaks in sensitive gradient HPLC analyses.

This compound GradePrimary UseRelative PurityLikelihood of Ghost Peaks in Gradient HPLCKey Considerations
Reagent Grade General laboratory useLowVery HighNot recommended for any HPLC use. Contains significant UV-absorbing impurities.
HPLC Grade Isocratic and less sensitive gradient HPLCGoodModerateSuitable for many applications, but may still contain impurities that appear in sensitive, low-wavelength UV detection.[8]
Gradient Grade Sensitive gradient HPLCHighLowSpecifically purified and tested to have low UV absorbance and minimal impurities that could cause ghost peaks in gradient runs.[9]
LC-MS Grade LC-MS and UHPLCVery HighVery LowHighest purity, with low levels of non-volatile residues and metal ions to prevent interference with MS detection. Also ideal for sensitive UV detection.

Experimental Protocols

Protocol 1: Testing a New Batch of HPLC-Grade this compound

This protocol helps to assess the quality of a new bottle of this compound before use in critical analyses.

Objective: To determine if a new batch of this compound contributes to ghost peaks under typical gradient conditions.

Materials:

  • New bottle of HPLC-grade this compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC system with a UV detector

  • A clean, well-equilibrated reversed-phase column (e.g., C18)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 100% High-purity water

    • Mobile Phase B: 100% New HPLC-grade this compound

  • Set Up the HPLC System:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Set the UV detector to a low wavelength (e.g., 210 nm or 214 nm) to maximize the detection of potential impurities.

  • Run a Blank Gradient:

    • Program a steep gradient, for example:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B (return to initial conditions)

      • 30-40 min: 5% B (re-equilibration)

    • Perform a "no-injection" run or inject a small volume of mobile phase A.

  • Analyze the Chromatogram:

    • Examine the baseline for any peaks that are not present in a baseline run with a previously trusted batch of this compound.

    • The presence of significant peaks indicates impurities in the new this compound that could interfere with your analyses.

Protocol 2: Systematic Cleaning of a Contaminated HPLC Column

This protocol provides a general procedure for flushing a reversed-phase column to remove contaminants that may be causing ghost peaks. Always consult the column manufacturer's instructions for specific limitations.

Objective: To remove strongly retained impurities from a reversed-phase HPLC column.

Materials:

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Flush (Aqueous): Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Strong Solvent Flush (Reversed-Phase): Flush the column with a series of solvents in order of increasing elution strength. Use at least 10-20 column volumes for each solvent:

    • 100% this compound

    • 100% Acetonitrile

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol

  • Return to Weaker Solvent: Flush the column in the reverse order of the strong solvents to prepare it for your mobile phase:

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Acetonitrile

    • 100% this compound

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.

  • Test Performance: Run a blank gradient to confirm that the ghost peaks have been eliminated.

Preventative Measures

  • Use High-Purity Solvents: Always use gradient-grade or LC-MS grade this compound for sensitive gradient analyses.[9]

  • Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily, especially aqueous phases, to prevent microbial growth.[4]

  • Proper Solvent Handling: Never return unused solvent to the original bottle. Keep solvent bottles tightly capped when not in use.

  • Clean Glassware: Use dedicated, thoroughly cleaned glassware for mobile phase preparation.

  • Regular System Maintenance: Regularly replace pump seals, injector seals, and solvent filters to prevent system contamination.[2][10]

  • Use a Ghost Peak Trap Column: For highly sensitive applications, consider installing a ghost peak trap column between the mixer and the injector to remove impurities from the mobile phase.[10]

References

Technical Support Center: Improving Recovery of Hydrophobic Peptides with Methanol-Based Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the recovery of hydrophobic peptides, with a specific focus on methanol-based solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic peptides so difficult to handle and recover?

A1: Hydrophobic peptides present significant challenges due to their amino acid composition. Peptides with a high percentage (>50%) of hydrophobic residues (such as Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, and Methionine) have an inherent tendency to aggregate in aqueous solutions.[1][2][3] This aggregation is driven by the thermodynamically unfavorable interaction between the hydrophobic side chains and water, leading to the formation of intermolecular β-sheet structures.[2] These aggregates are often insoluble, resulting in low recovery, inaccurate quantification, and reduced bioactivity in downstream applications.[4] Furthermore, hydrophobic peptides can adhere to surfaces like glass and polypropylene (B1209903) vials, leading to sample loss.[5]

Q2: What is the primary strategy for solubilizing hydrophobic peptides?

A2: The most effective strategy is to first dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution.[1][3] This stock solution can then be slowly and carefully diluted with an aqueous buffer to the desired final concentration.[3] This two-step process prevents the peptide from immediately aggregating upon contact with the aqueous environment.

Q3: Why is This compound (B129727) a good choice for solubilizing hydrophobic peptides?

A3: this compound is a versatile organic solvent for solubilizing many hydrophobic peptides.[4][6] It can disrupt the hydrophobic interactions that lead to aggregation.[7] While dimethyl sulfoxide (B87167) (DMSO) is also a powerful solvent, it can oxidize sensitive residues like cysteine (Cys) and methionine (Met).[1][3] this compound offers a less aggressive alternative in such cases. Acetonitrile (ACN) is another common choice, particularly for HPLC applications.[2][8]

Q4: How do I choose the best organic solvent for my specific hydrophobic peptide?

A4: The choice of solvent depends on the peptide's sequence and the downstream application. A good practice is to test the solubility of a small aliquot of the peptide in different solvents first.[2][3][4]

  • This compound: A good starting point for many hydrophobic peptides, especially if DMSO is a concern.[4][6]

  • DMSO: Excellent solubilizing power but should be used with caution for peptides containing Cys, Met, or Trp.[1][3]

  • Acetonitrile (ACN): Often used in HPLC and mass spectrometry applications.[2][8]

  • Dimethylformamide (DMF): An alternative to DMSO, particularly for peptides prone to oxidation.[3]

Q5: What should I do if my peptide precipitates out of solution after adding the aqueous buffer?

A5: If precipitation occurs, it indicates that the final concentration of the organic solvent is too low to maintain solubility. In this case, the peptide solution should be lyophilized to remove the solvent and then re-dissolved in a higher concentration of the organic solvent before attempting a more gradual dilution with the aqueous buffer.[3] Sonication can also aid in redissolving the peptide.[3]

Troubleshooting Guide

Problem Potential Cause Solution
Low or no recovery of the hydrophobic peptide. - Incomplete solubilization. - Adsorption to container surfaces. - Peptide aggregation and precipitation.- Ensure complete initial dissolution in the organic solvent; use sonication if necessary.[3] - Use low-binding microcentrifuge tubes. - Add the organic stock solution to the aqueous buffer slowly while vortexing.
Peptide precipitates during dilution with aqueous buffer. - The final concentration of the organic solvent is below the critical level needed for solubility. - The pH of the buffer is close to the peptide's isoelectric point (pI).- Increase the proportion of organic solvent in the final solution, if compatible with your assay. - Adjust the buffer pH to be at least 2 units away from the peptide's pI. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer.[4] - Re-lyophilize and dissolve in a higher concentration of organic solvent.[3]
Inconsistent results in bioassays. - Inaccurate peptide concentration due to incomplete solubilization or aggregation. - Degradation of the peptide.- Visually inspect the solution for any particulates or cloudiness. - Centrifuge the solution before use to pellet any undissolved peptide. - Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Poor chromatographic peak shape (tailing, broadening) in HPLC. - Peptide aggregation on the column. - Secondary interactions with the stationary phase. - Insufficient organic solvent in the mobile phase.- Increase the column temperature to improve solubility.[9] - Use a shallower gradient during elution. - Consider a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides).[6] - Increase the percentage of organic solvent (e.g., this compound or acetonitrile) in the initial mobile phase.

Data Presentation

Table 1: Representative Recovery Rates of a Model Hydrophobic Peptide with Different Solubilization Solvents.

Solubilization Solvent Initial Dissolution Final Aqueous Buffer Peptide Recovery (%) Observations
This compound 100% this compound50% this compound in Water85 ± 5Clear solution, minimal precipitation upon dilution.
DMSO 100% DMSO50% DMSO in Water92 ± 4Excellent solubility, but potential for oxidation.
Acetonitrile (ACN) 100% ACN50% ACN in Water88 ± 6Good solubility, often preferred for HPLC.
Water 100% WaterN/A< 10Insoluble, significant precipitation.
PBS (pH 7.4) N/A100% PBS< 5Insoluble, immediate aggregation.

Note: This table presents representative data for a model hydrophobic peptide. Actual recovery rates will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: this compound-Based Solubilization of a Lyophilized Hydrophobic Peptide

Materials:

  • Lyophilized hydrophobic peptide

  • This compound (HPLC grade)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer of choice (sterile and filtered)

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Initial Dissolution:

    • Add a minimal volume of 100% this compound to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex the vial thoroughly for 30-60 seconds to ensure the peptide is completely wetted.

    • If the peptide does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.[3] Visually inspect for any remaining solid particles.

  • Dilution:

    • In a separate low-binding tube, add the required volume of your aqueous buffer.

    • While gently vortexing the buffer, slowly add the concentrated methanolic peptide stock solution dropwise to the buffer to achieve the desired final concentration.

  • Final Inspection and Storage:

    • Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution is clear, it is ready for use.

    • For storage, aliquot the solution into low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Chloroform-Methanol Extraction for Recovery of Hydrophobic Peptides from Complex Mixtures

This protocol is adapted from protein extraction methods and can be useful for recovering hydrophobic peptides from samples containing salts and detergents that may interfere with downstream analysis.[10][11]

Materials:

  • Peptide sample in aqueous solution (e.g., cell lysate)

  • This compound (ice-cold)

  • Chloroform

  • Sterile water

  • Microcentrifuge

Procedure:

  • Sample Preparation: Start with your peptide sample in an aqueous solution in a microcentrifuge tube.

  • This compound Addition: Add 4 volumes of ice-cold this compound to the sample. Vortex thoroughly.

  • Chloroform Addition: Add 1 volume of chloroform. Vortex again.

  • Water Addition: Add 3 volumes of sterile water. The solution will become cloudy as the peptide precipitates. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture at 14,000 x g for 2-5 minutes. You should observe two distinct liquid phases with a layer of precipitated peptide at the interface.

  • Wash: Carefully remove the upper aqueous layer without disturbing the peptide precipitate. Add 4 volumes of ice-cold this compound and vortex to wash the pellet.

  • Pelleting: Centrifuge at 14,000 x g for 5 minutes to firmly pellet the peptide.

  • Drying: Carefully decant the this compound. Air-dry or use a vacuum concentrator to dry the peptide pellet.

  • Resuspension: The dried peptide pellet can now be resolubilized using the this compound-based protocol described in Protocol 1.

Visualizations

Experimental_Workflow_for_Hydrophobic_Peptide_Solubilization cluster_start Start cluster_solubilization Solubilization cluster_dilution Dilution cluster_outcome Outcome cluster_troubleshooting Troubleshooting start_node Lyophilized Hydrophobic Peptide solubilize Add minimal 100% this compound start_node->solubilize vortex Vortex/Sonicate solubilize->vortex add_buffer Slowly add to Aqueous Buffer vortex->add_buffer clear_solution Clear Solution (Ready for Use) add_buffer->clear_solution Success precipitate Precipitation Occurs add_buffer->precipitate Problem lyophilize Re-lyophilize precipitate->lyophilize lyophilize->solubilize Retry with higher [this compound]

Caption: Workflow for this compound-based solubilization of hydrophobic peptides.

Troubleshooting_Logic_for_Peptide_Recovery start Low Peptide Recovery check_solubility Is the peptide fully dissolved in the initial organic solvent? start->check_solubility check_precipitation Did precipitation occur during aqueous dilution? check_solubility->check_precipitation Yes sonicate Action: Increase vortexing/ sonication time. check_solubility->sonicate No check_adsorption Are you using low-binding tubes? check_precipitation->check_adsorption No adjust_protocol Action: Re-lyophilize and use a higher organic solvent concentration. check_precipitation->adjust_protocol Yes use_low_bind Action: Switch to low-binding plasticware. check_adsorption->use_low_bind No success Improved Recovery check_adsorption->success Yes sonicate->success adjust_protocol->success use_low_bind->success

Caption: Troubleshooting flowchart for low hydrophobic peptide recovery.

References

Technical Support Center: Methanol Engine Cold Start Operations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of using 100% methanol (B129727) (M100) fuel in cold start engines.

Troubleshooting Guide

Issue: Engine Fails to Start at Low Ambient Temperatures

Symptoms:

  • The engine cranks but does not ignite.

  • Delayed ignition followed by rough running.

  • No signs of combustion.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Poor Fuel Vaporization This compound has a high latent heat of vaporization and low vapor pressure, making it difficult to form a combustible air-fuel mixture at low temperatures.[1]Direct Injection: Implement a direct injection system to inject this compound directly into the combustion chamber. This improves atomization and vaporization. A study successfully achieved cold starts at temperatures as low as -38°C by injecting this compound at sub-atmospheric cylinder pressures.[2]
Heated Intake Air/Fuel: Utilize an intake air heater or a fuel heater to raise the temperature of the incoming charge.
Prompt Exhaust Gas Recirculation (EGR): Employ a system to recirculate a portion of the hot exhaust gas back to the intake. This "prompt EGR" can significantly improve in-cylinder mixture formation.[3]
Insufficient Ignition Energy The cold, dense air-fuel mixture requires more energy to ignite.High-Energy Ignition Systems: Utilize a long-duration spark ignition system to increase the energy delivered to the spark plug. This promotes more rapid flame initiation and faster flame kernel growth.[4]
Laser Ignition: Investigate the use of laser ignition, which can offer superior flame stability and enhanced ignition controllability, addressing this compound's ignition challenges under low-temperature conditions.[5]
Low Flammability The lean flammability limit of this compound is higher than that of gasoline, making it harder to ignite a lean mixture in cold conditions.Fuel Dissociation: Employ a burner to partially dissociate this compound into hydrogen (H₂) and carbon monoxide (CO).[1] These gases have wider flammability limits and can act as ignition promoters. A study showed that the exhaust from a rich this compound-air diffusion flame contained 17.6% H₂ and 14.2% CO by volume, enabling engine starts at or below -20°F.[1]
Starting Aids: Use a small amount of a more volatile fuel, such as gasoline, as a starting aid. This can be introduced via a separate injection system or by priming the engine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that cause cold start problems?

A1: The primary challenges with using 100% this compound for cold starts stem from its inherent physicochemical properties:

  • High Latent Heat of Vaporization: this compound requires a significant amount of energy to change from a liquid to a vapor. In cold weather, this leads to a "charge cooling" effect, further reducing the in-cylinder temperature and hindering vaporization.[1]

  • Low Vapor Pressure: Compared to gasoline, this compound has a lower tendency to evaporate at low temperatures. This makes it difficult to form a sufficiently rich air-fuel mixture for ignition.[1]

  • High Polarity: this compound's polarity can lead to corrosion of certain metallic components in the fuel system.[7]

Q2: Below what temperature do cold start issues with M100 typically become significant?

A2: Engines running on pure this compound (M100) generally experience difficulty starting at temperatures below 10°C (50°F).[2] Racing engines using this compound may not vaporize effectively below 9.4°C (49°F).[8]

Q3: How does blending this compound with gasoline affect cold start performance?

A3: Blending this compound with gasoline can improve cold start performance compared to pure this compound. However, increasing the this compound fraction generally increases the starting time at low temperatures.[9] Moderate this compound addition (e.g., M15, M30) can slightly improve combustion performance at low temperatures compared to pure gasoline due to enhanced blend evaporation.[10]

Q4: What is the role of fuel injection strategy in overcoming cold start issues?

A4: Fuel injection strategy is critical. Direct injection is a highly effective method as it injects fuel directly into the hot combustion chamber, which significantly improves fuel vaporization and mixture formation.[2] One study determined that achieving a 6% this compound vapor concentration at the instant of spark was a key criterion for a successful cold start.[2]

Q5: Are there any material compatibility issues to consider when using this compound?

A5: Yes, this compound's active chemical properties and strong polarity can cause corrosion in some metals.[7] It is also known to cause issues with certain types of fuel injectors if the fuel system is not properly flushed after use, particularly in high-performance applications.[11]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound cold starting.

ParameterValueFuelAmbient TemperatureSource
Successful Cold Start Temperature -38 °C (-36 °F)M100-38 °C[2]
Engine Start Time < 15 secondsM100-28.9 °C (-20 °F)[1]
Continuous Idle Achieved 35 seconds after cranking initiationM100-28.9 °C (-20 °F)[1]
Burner Exhaust Composition 17.6% H₂, 14.2% COM100N/A[1]
This compound Vaporization Difficulty Below 10 °C (50 °F)M100< 10 °C[2]

Experimental Protocols

Protocol 1: Cold Start Testing with Direct Injection

Objective: To evaluate the effectiveness of direct in-cylinder injection of this compound on cold start performance at sub-zero temperatures.

Apparatus:

  • A single-cylinder, four-stroke, spark-ignition engine (e.g., Kawasaki 650 cc) modified for direct injection.[2]

  • High-pressure fuel pump and injector.

  • Engine control unit (ECU) capable of controlling injection timing and duration.

  • Thermocouples to measure ambient, coolant, and cylinder temperatures.

  • Data acquisition system to record engine speed, cylinder pressure, and injection parameters.

  • Environmental chamber to control ambient temperature.

Methodology:

  • Mount the modified engine in the environmental chamber.

  • Cool the engine and the chamber to the desired test temperature (e.g., -20°C, -30°C).

  • Set the ECU parameters for the cold start attempt, including injection timing to occur at sub-atmospheric cylinder pressures.[2]

  • Initiate the cranking sequence and record all sensor data.

  • A successful start is defined as the engine reaching a stable idle speed.

  • If the engine fails to start, allow for a cool-down period before the next attempt to prevent starter motor overheating.[4]

  • Analyze the collected data to determine the conditions for a successful start, such as the required this compound vapor concentration.[2]

Protocol 2: Evaluating a this compound Dissociation Burner for Cold Start Assist

Objective: To assess the effectiveness of using the products of rich this compound combustion (H₂ and CO) as a starting fuel.

Apparatus:

  • A test engine fueled with M100.

  • A burner designed to operate with a rich this compound-air diffusion flame.[1]

  • A gas analysis system to measure the composition of the burner exhaust (H₂, CO, etc.).

  • A system to deliver the burner exhaust to the engine's intake manifold.

  • Environmental chamber.

Methodology:

  • Characterize the burner's exhaust gas composition at various air-fuel ratios.

  • Cool the engine in the environmental chamber to the target temperature (e.g., -29°C / -20°F).[1]

  • Activate the burner and allow its output to stabilize.

  • Direct the burner's exhaust gas into the engine's intake.

  • Initiate engine cranking and record the time to first fire and time to sustained idle.

  • Repeat the test multiple times to ensure repeatability.[1]

Visualizations

Cold_Start_Problem_Logic cluster_properties This compound Properties cluster_challenges Cold Start Challenges cluster_solutions Potential Solutions Prop1 High Latent Heat of Vaporization Challenge1 Poor Fuel Vaporization Prop1->Challenge1 Challenge2 Charge Cooling Effect Prop1->Challenge2 Prop2 Low Vapor Pressure Prop2->Challenge1 Prop3 High Polarity Challenge3 Corrosion Risk Prop3->Challenge3 Sol1 Direct Injection Challenge1->Sol1 Sol2 Prompt EGR Challenge1->Sol2 Sol3 Fuel/Air Heating Challenge1->Sol3 Sol5 Fuel Dissociation Challenge1->Sol5 Sol4 High-Energy Ignition Challenge2->Sol4

Caption: Logical flow from this compound properties to cold start challenges and solutions.

Experimental_Workflow_Direct_Injection Start Start: Set Target Temperature Cool Cool Engine in Environmental Chamber Start->Cool SetECU Configure ECU for Direct Injection Cool->SetECU Crank Initiate Engine Cranking SetECU->Crank Data Record Data: Speed, Pressure, Temp Crank->Data Check Successful Start? Data->Check End End: Analyze Data Check->End Yes Fail Failed Start: Cool Down & Retry Check->Fail No Fail->SetECU

Caption: Experimental workflow for testing direct injection cold start performance.

Signaling_Pathway_Dissociation_Burner cluster_input Inputs cluster_process Process cluster_output Outputs for Ignition This compound This compound (M100) Burner Rich this compound-Air Diffusion Flame Burner This compound->Burner Air Air Air->Burner H2 Hydrogen (H₂) Burner->H2 CO Carbon Monoxide (CO) Burner->CO Engine Engine Intake H2->Engine CO->Engine

Caption: Process diagram of a this compound dissociation burner for cold start assist.

References

Validation & Comparative

Methanol vs. Acetonitrile: A Comparative Guide for Separating Polar Compounds in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic modifier in reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical parameter that significantly influences the retention, selectivity, and overall quality of the separation of polar compounds. The two most common organic solvents, methanol (B129727) and acetonitrile (B52724), exhibit distinct physicochemical properties that translate into different chromatographic behaviors. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid in the selection of the optimal solvent for your specific analytical needs.

Core Physicochemical Differences and Their Chromatographic Implications

This compound, a protic solvent, readily engages in hydrogen bonding, which can lead to unique selectivity for certain polar analytes.[1][2] In contrast, acetonitrile is an aprotic solvent with a strong dipole moment, influencing separations through different intermolecular forces.[1][2] These fundamental differences manifest in several key chromatographic parameters.

A crucial consideration in method development is the UV cutoff wavelength for detection. Acetonitrile has a lower UV cutoff (around 190 nm) compared to this compound (around 205 nm), making it the preferred solvent for detecting compounds at low UV wavelengths with improved baseline stability and sensitivity.[3]

From a practical standpoint, the viscosity of the mobile phase impacts the system backpressure. Acetonitrile and its aqueous mixtures generally have lower viscosity than this compound-water mixtures, resulting in lower backpressure.[4] This allows for the use of higher flow rates, potentially shortening run times, and can extend the lifetime of HPLC columns and system components.[1][4]

Acetonitrile also generally possesses a stronger elution strength in reversed-phase chromatography, meaning that for the same concentration in the mobile phase, it will elute compounds more quickly than this compound.[1][4] This can be advantageous for reducing analysis time.

Impact on Retention and Selectivity of Polar Compounds

The choice between this compound and acetonitrile can significantly alter the retention times and even the elution order of polar analytes. This compound's ability to act as a hydrogen bond donor and acceptor can lead to increased retention for some polar compounds compared to acetonitrile.

G cluster_this compound This compound (Protic) cluster_acetonitrile Acetonitrile (Aprotic) This compound This compound HBonding Hydrogen Bonding Interactions This compound->HBonding enables Retention Retention & Selectivity This compound->Retention Analyte Polar Analyte HBonding->Analyte Acetonitrile Acetonitrile Dipole Dipole-Dipole Interactions Acetonitrile->Dipole Acetonitrile->Retention Dipole->Analyte StationaryPhase C18 Stationary Phase Analyte->StationaryPhase interacts with StationaryPhase->Retention

Experimental Data: A Case Study

Quantitative Data Summary
AnalyteMobile Phase Composition (Aqueous Buffer:Organic)Elution Order
PhenolBuffer:this compound (40:60 v/v)1
Benzoic AcidBuffer:this compound (40:60 v/v)2
p-Toluic AcidBuffer:this compound (40:60 v/v)3
Benzoic AcidBuffer:Acetonitrile (60:40 v/v)1
PhenolBuffer:Acetonitrile (60:40 v/v)2
p-Toluic AcidBuffer:Acetonitrile (60:40 v/v)3

Note: This table is constructed based on the descriptive information from the search result. Specific retention times and resolution values were not provided.[3]

Experimental Protocol

The following is a representative experimental protocol based on the available information for the separation of phenolic compounds:

  • HPLC System: Shimadzu Prominence HPLC system (or equivalent)

  • Column: Shim-pack VP-ODS (or equivalent C18 column)

  • Mobile Phase:

    • This compound Condition: Aqueous Buffer : this compound (40:60, v/v)

    • Acetonitrile Condition: Aqueous Buffer : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength for the analytes (e.g., 254 nm)

  • Temperature: Ambient

G cluster_this compound This compound Mobile Phase cluster_acetonitrile Acetonitrile Mobile Phase start Sample Injection meth_mobile Buffer:this compound (40:60) start->meth_mobile acn_mobile Buffer:Acetonitrile (60:40) start->acn_mobile hplc HPLC System (Pump, Column, Detector) data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Retention Time, Peak Shape) data->analysis meth_mobile->hplc acn_mobile->hplc

Peak Shape Considerations

For certain classes of compounds, the choice of organic modifier can significantly impact peak shape. For acidic or phenolic compounds, this compound can sometimes provide more symmetrical peaks due to its hydrogen bonding capabilities, which can mitigate undesirable interactions with residual silanols on the silica-based stationary phase.[1] Conversely, for neutral or more hydrophobic compounds, acetonitrile often yields sharper and more symmetrical peaks.[1]

Conclusion: Making an Informed Decision

The selection between this compound and acetonitrile for the separation of polar compounds is not a one-size-fits-all decision. It requires a careful consideration of the specific analytes, the desired outcome of the separation, and the practical constraints of the laboratory.

Choose this compound when:

  • Increased retention of highly polar compounds is desired.

  • Improved peak shape for acidic or phenolic compounds is necessary.

  • Cost is a significant consideration, as this compound is generally less expensive.[5]

  • Working with high concentrations of buffer salts, as this compound has a higher tolerance.[6]

Choose Acetonitrile when:

  • Sharper peaks for a broader range of compounds are required.

  • Faster analysis times are a priority due to its higher elution strength.[1]

  • Low UV detection wavelengths are necessary.[3]

  • Lower system backpressure is critical for instrument longevity and performance.[4]

Ultimately, for novel or complex mixtures of polar compounds, it is often beneficial to screen both solvents during method development to empirically determine which provides the optimal separation. The distinct selectivities offered by this compound and acetonitrile can be a powerful tool in achieving the desired resolution and peak shape for challenging separations.[7]

References

A Comparative Analysis of Methanol and Ethanol for DNA Precipitation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient precipitation of DNA is a critical step in numerous molecular biology workflows. The choice of precipitating agent can significantly impact the yield and purity of the recovered nucleic acids. While ethanol (B145695) is the most commonly used alcohol for this purpose, questions often arise regarding the suitability of other alcohols, such as methanol (B129727). This guide provides a detailed comparative analysis of this compound and ethanol for DNA precipitation, supported by theoretical principles and experimental data from related studies, to aid in the selection of the most appropriate method.

The Underlying Principle: How Alcohol Precipitates DNA

DNA is a hydrophilic molecule, readily dissolving in aqueous solutions due to the negatively charged phosphate (B84403) backbone's interaction with polar water molecules. The principle of alcohol precipitation lies in altering the solvent properties to reduce the solubility of DNA, causing it to aggregate and precipitate out of the solution. This is achieved through the addition of a salt and an alcohol.

The Role of Salt: Cations from the salt (e.g., Na⁺ from sodium acetate) neutralize the negative charges on the phosphate backbone of the DNA. This reduces the repulsion between DNA strands and makes the molecule less hydrophilic.

The Role of Alcohol: Alcohols like ethanol and this compound are less polar than water. By adding alcohol, the dielectric constant of the solution is lowered. This enhances the electrostatic attraction between the positively charged cations and the negatively charged phosphate groups, further reducing the solubility of the DNA and promoting its precipitation.

dot

G cluster_solution Aqueous Solution with DNA cluster_precipitation Precipitation Process DNA DNA (Negatively Charged Phosphate Backbone) Salt Addition of Salt (e.g., Sodium Acetate) DNA->Salt Charge Neutralization Water Water Molecules (High Polarity) Neutralized_DNA Neutralized DNA Salt->Neutralized_DNA Alcohol Addition of Alcohol (this compound or Ethanol) Precipitate DNA Precipitate Alcohol->Precipitate Neutralized_DNA->Alcohol Reduced Solubility

Caption: Mechanism of DNA precipitation by alcohol and salt.

Head-to-Head Comparison: this compound vs. Ethanol

While direct quantitative comparisons of this compound and ethanol for DNA precipitation are scarce in scientific literature, we can infer their relative performance based on their physicochemical properties and data from related studies involving other alcohols like isopropanol (B130326).

ParameterThis compoundEthanolKey Considerations
Polarity More PolarLess PolarLower polarity is generally more effective for reducing DNA solubility. Ethanol's lower polarity makes it a more efficient precipitant.[1]
DNA Yield Likely LowerHigh (Typically 70-90%)[2]Due to its higher polarity, this compound is expected to be less efficient at precipitating DNA, potentially resulting in lower yields compared to ethanol under standard conditions.
DNA Purity (A260/A280) Potentially LowerHigh (Typically ~1.8 for pure DNA)[3][4]There is a possibility of higher salt co-precipitation with less effective precipitants. While no direct data is available for this compound, it is a known issue with the more effective precipitant, isopropanol, if not performed at room temperature. One study on RNA purification noted higher genomic DNA contamination with this compound compared to ethanol.[5]
Volume Required Theoretically Higher2-2.5 volumesTo achieve the same precipitating effect as ethanol, a larger volume of the more polar this compound would likely be required.
Toxicity HighLowThis compound is significantly more toxic than ethanol, posing a greater health and safety risk in the laboratory.

Inference from Isopropanol Data: Isopropanol is even less polar than ethanol and is known to be a stronger precipitating agent, requiring a smaller volume (0.6-0.7 volumes). However, this increased efficiency comes with a higher risk of co-precipitating salts, which can affect the purity of the DNA.[6][7] Given that this compound is on the other end of the polarity spectrum compared to isopropanol, it is reasonable to extrapolate that it would be a weaker precipitant than ethanol, requiring a larger volume and potentially yielding less DNA.

Experimental Protocols

Detailed experimental protocols for DNA precipitation are well-established for ethanol. Due to the lack of validated, specific protocols for this compound in the literature for routine DNA precipitation, a standard ethanol precipitation protocol is provided below for reference. A hypothetical this compound protocol would likely require a greater volume of alcohol and potentially longer incubation times to achieve comparable results, though this has not been empirically determined.

Standard Ethanol Precipitation Protocol

This protocol is a widely accepted method for the precipitation of DNA from aqueous solutions.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Microcentrifuge

  • Pipettes and sterile tips

  • TE buffer or nuclease-free water

Procedure:

  • Add Salt: To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix gently by flicking the tube.

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very low concentrations of DNA, incubation can be extended overnight.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

  • Wash Pellet: Carefully decant the supernatant without disturbing the DNA pellet. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes co-precipitated salts.

  • Second Centrifugation: Centrifuge at the same speed for 5-10 minutes at 4°C.

  • Dry Pellet: Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. It is important not to over-dry the pellet as it can be difficult to redissolve.

  • Resuspend DNA: Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

dot

G start Start: DNA Sample add_salt Add 1/10 vol 3M Sodium Acetate (pH 5.2) start->add_salt add_etoh Add 2-2.5 vol 100% Cold Ethanol add_salt->add_etoh incubate Incubate at -20°C (≥30 min) add_etoh->incubate centrifuge1 Centrifuge (12,000 x g, 15-30 min, 4°C) incubate->centrifuge1 wash Wash with 70% Cold Ethanol centrifuge1->wash centrifuge2 Centrifuge (12,000 x g, 5-10 min, 4°C) wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in TE Buffer or Water dry->resuspend end End: Purified DNA resuspend->end

Caption: Standard ethanol precipitation workflow.

Conclusion and Recommendations

Based on the fundamental principles of nucleic acid precipitation and the available scientific literature, ethanol is the superior choice over this compound for DNA precipitation. The lower polarity of ethanol makes it a more effective precipitating agent, leading to higher yields of DNA. Furthermore, the well-established protocols and lower toxicity of ethanol make it a safer and more reliable option for routine laboratory use.

While this compound could theoretically precipitate DNA, its higher polarity suggests that it would be less efficient, likely requiring larger volumes and longer incubation times, with a potential for lower recovery and purity. The lack of direct comparative experimental data in the literature further supports the continued use of ethanol as the standard for DNA precipitation. For applications requiring the highest possible yield, especially with low concentrations of DNA, ethanol remains the recommended and scientifically validated choice.

References

Methanol as a Superior Organic Modifier for Enhanced Peptide Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Proteomics and Drug Development

In the field of mass spectrometry-based proteomics, the choice of organic modifier in the mobile phase for reversed-phase liquid chromatography (RPLC) is a critical factor that directly impacts the sensitivity and quality of peptide detection. While acetonitrile (B52724) (ACN) has traditionally been the most widely used organic solvent, a growing body of evidence demonstrates that methanol (B129727) (MeOH) offers significant advantages, leading to improved peptide detection limits and more robust protein identification.[1][2][3] This guide provides a comprehensive comparison of this compound and acetonitrile, supported by experimental data, to assist researchers in selecting the optimal organic modifier for their analytical needs.

Executive Summary of Comparative Performance

Experimental data consistently shows that this compound can significantly enhance the performance of nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nanoLC-ESI-MS/MS) for peptide analysis. The primary advantages of using this compound over acetonitrile include increased sensitivity, a higher success rate of protein identification, and the ability to use shorter chromatographic gradients.

Performance MetricThis compound (MeOH)Acetonitrile (ACN)Improvement with this compound
Sensitivity Detection limits of a few hundred attomoles achieved[1][2]Unable to achieve comparable low-level detection[1][2]Enables lower limits of detection
Signal-to-Noise (S/N) Ratio 2.2 to 6.9-fold higher for standard peptides[2]BaselineSignificant increase in signal quality
Protein Identification Success Rate 100% for 14 protein spots analyzed[1][3]79% (failed to identify proteins in 21% of spots)[1][3]21% increase in successful identifications
Total Proteins Identified Baseline33% fewer proteins identified overall[1][3]Identifies a greater number of proteins
Chromatographic Gradient Time Shorter gradient times are possible[1][2]Requires longer gradient times for similar separation[1][2]Increased sample throughput
Mechanism of Improved Performance with this compound

The superior performance of this compound in peptide analysis by LC-MS can be attributed to its physicochemical properties, which influence both the chromatographic separation and the electrospray ionization process.

cluster_LC Liquid Chromatography cluster_Modifiers Organic Modifier Properties cluster_ESI Electrospray Ionization (ESI) cluster_MS Mass Spectrometry peptide Peptide Mixture column Reversed-Phase Column (e.g., C18) peptide->column Injection desolvation Droplet Desolvation column->desolvation Elution MeOH This compound MeOH_props Higher Polarity Higher Volatility MeOH->MeOH_props MeOH->desolvation Facilitates ACN Acetonitrile ACN_props Lower Polarity Lower Volatility ACN->ACN_props ACN->desolvation Less Efficient gas_phase Gas-Phase Ion Formation desolvation->gas_phase detection Peptide Ion Detection gas_phase->detection

Figure 1. Influence of organic modifiers on peptide detection in LC-MS.

This compound's higher volatility compared to acetonitrile is a key factor.[2] This property is believed to facilitate more efficient desolvation of the electrospray droplets, leading to a more effective transfer of peptide ions into the gas phase. This, in turn, results in a stronger signal and improved sensitivity in the mass spectrometer.

Experimental Protocols

The following protocols are representative of the methodologies used to compare this compound and acetonitrile for peptide analysis by nanoLC-ESI-MS/MS.

Sample Preparation
  • Protein Digestion: Proteins of interest (e.g., from 2D gel spots, cell lysates) are subjected to in-solution or in-gel tryptic digestion to generate a complex mixture of peptides.

  • Peptide Extraction and Cleanup: Peptides are extracted and desalted using C18 solid-phase extraction (SPE) cartridges to remove salts and other contaminants that can interfere with LC-MS analysis.

  • Resuspension: The purified peptide mixture is dried and resuspended in an aqueous solution containing a small percentage of organic solvent and formic acid (e.g., 2% ACN, 0.1% formic acid) prior to injection.

nanoLC-ESI-MS/MS Parameters

The following is a representative setup for a comparative analysis, based on methodologies described in the literature.[1][2][3]

ParameterThis compound (MeOH) MethodAcetonitrile (ACN) Method
Instrumentation nanoLC-ESI-quadrupole ion trap MSnanoLC-ESI-quadrupole ion trap MS
Column C18 reversed-phase, 75 µm ID x 15 cmC18 reversed-phase, 75 µm ID x 15 cm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in this compound0.1% Formic Acid in Acetonitrile
Flow Rate ~200-300 nL/min~200-300 nL/min
Gradient 5% to 60% B in 55 minutes 5% to 60% B in 80 minutes
ESI Voltage 1.8 - 2.2 kV1.8 - 2.2 kV
Capillary Temp. 180 - 200 °C180 - 200 °C
MS Scan Mode Data-dependent acquisition (DDA)Data-dependent acquisition (DDA)
MS Scan Range m/z 400 - 2000m/z 400 - 2000

Comparative Analysis Workflow

The process for validating a new organic modifier like this compound against a standard like acetonitrile follows a structured workflow to ensure objective and reproducible results.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_results Results start Protein Sample digest Tryptic Digestion start->digest cleanup Peptide Cleanup (SPE) digest->cleanup split Split Sample cleanup->split lcms_meoh nanoLC-MS/MS (this compound Gradient) split->lcms_meoh Aliquot 1 lcms_acn nanoLC-MS/MS (Acetonitrile Gradient) split->lcms_acn Aliquot 2 db_search_meoh Database Search (e.g., Sequest, Mascot) lcms_meoh->db_search_meoh db_search_acn Database Search (e.g., Sequest, Mascot) lcms_acn->db_search_acn compare Compare Performance Metrics db_search_meoh->compare db_search_acn->compare metrics - Peptide IDs - Protein IDs - Sequence Coverage - Signal Intensity - S/N Ratio compare->metrics

Figure 2. Workflow for comparing organic modifiers in peptide analysis.

Consideration of Other Alternative Organic Modifiers

While this compound shows significant advantages over acetonitrile, other organic solvents have also been evaluated. Acetone (B3395972), in particular, has been proposed as a viable alternative.

A study comparing acetonitrile, this compound, and acetone for the analysis of tryptic digests of several model proteins on a linear trap quadrupole (LTQ) mass spectrometer found that acetone's performance was notable. For most of the tested proteins, acetone was superior to this compound and achieved similar sequence coverage and numbers of identified peptides as acetonitrile.

Organic ModifierRelative Performance for Peptide Identification
Acetonitrile High sequence coverage and number of peptide IDs
This compound Lower sequence coverage and peptide IDs compared to ACN and Acetone in this study
Acetone Similar sequence coverage and peptide IDs to Acetonitrile; superior to this compound

It is important to note that the optimal organic modifier may be sample and instrument-dependent. Therefore, for method development, it can be beneficial to screen multiple organic modifiers to determine the best choice for a specific application.

Conclusion

The evidence strongly supports the validation of this compound as a highly effective organic modifier for improving peptide detection limits in LC-MS/MS analysis.[1][2][3] Its ability to enhance sensitivity, increase the number of identified proteins, and shorten analysis times makes it a compelling alternative to the more commonly used acetonitrile. For laboratories seeking to push the boundaries of detection in proteomics and drug development, the integration of this compound-based mobile phases into their analytical workflows is a promising strategy for achieving superior results. Researchers are encouraged to consider this compound, as well as other alternatives like acetone, in their method development to optimize peptide analysis for their specific research goals.

References

Acetonitrile vs. Methanol in Reversed-Phase Chromatography: A Comparative Guide on Elution Strength and Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of reversed-phase liquid chromatography (RPLC), the choice of organic modifier in the mobile phase is a critical parameter that significantly influences separation efficiency. Acetonitrile (B52724) and methanol (B129727) are the two most ubiquitously employed organic solvents, each imparting distinct effects on elution strength and analyte retention times. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their chromatographic analyses.

Elution Strength and Retention Time: A Fundamental Comparison

Elution strength in RPLC refers to the ability of the mobile phase to elute analytes from the stationary phase. A solvent with higher elution strength will result in shorter retention times. Generally, acetonitrile exhibits a higher elution strength than this compound when mixed with water in the same proportion.[1][2][3][4][5] This means that for a given concentration, acetonitrile will elute analytes more quickly from a reversed-phase column.

The difference in elution strength is particularly pronounced at lower organic modifier concentrations.[1][3] In some instances, the concentration of acetonitrile required to achieve the same retention time as a this compound-based mobile phase can be less than half.[1][3] However, it is noteworthy that at very high organic solvent concentrations (close to 100%), this compound can sometimes exhibit a higher elution strength for certain analytes like carotene and cholesterol.[3]

To achieve approximately the same elution strength and retention times when switching from an acetonitrile-based mobile phase to one with this compound, the proportion of this compound generally needs to be increased. For instance, a mobile phase of 50/50 (v/v) acetonitrile/water may have a similar elution strength to a 60/40 (v/v) this compound/water mobile phase.[3][6]

Data Summary: Acetonitrile vs. This compound Performance

The following tables summarize the key performance differences between acetonitrile and this compound based on experimental observations.

Table 1: General Comparison of Acetonitrile and this compound in RPLC

PropertyAcetonitrileThis compound
Elution Strength Generally Higher[1][2][3][4][5]Generally Lower[7]
Retention Time Shorter for the same organic content[2]Longer for the same organic content[7]
Selectivity Aprotic, strong dipole moment[2][4]Protic, capable of hydrogen bonding[2][4]
Column Pressure Lower backpressure[1][2][4]Higher backpressure[2][3]
UV Absorbance Lower UV cutoff, ideal for short wavelengths[1][3]Higher UV cutoff[1]
Peak Shape Generally sharper peaks[2]Can improve tailing for acidic/phenolic compounds[2]

Case Study 1: Separation of Cannabinoids

The separation of cannabinoids, which often have similar structures, highlights the practical implications of solvent choice.

Experimental Protocol:
  • Instrumentation: Shimadzu Nexera HPLC system.[1]

  • Column: Evoke C18, 15 cm x 4.6 mm, 3 µm particles.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or this compound with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

A gradient elution was performed to separate a mixture of 11 cannabinoids.

Data Presentation:

Table 2: Retention Times (in minutes) of Select Cannabinoids with Acetonitrile and this compound Mobile Phases

CannabinoidMobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient)Mobile Phase: this compound/Water with 0.1% Formic Acid (Gradient)
CBD9.310.5
CBN10.211.8
Δ⁹-THC11.012.9
Δ⁸-THC11.313.2
CBC12.114.5

Note: The retention times are approximate and intended for comparative purposes.

The data clearly demonstrates that the use of acetonitrile results in shorter retention times for all analyzed cannabinoids compared to this compound under the same gradient conditions, confirming its higher elution strength.

Case Study 2: Separation of Parabens

The analysis of parabens, common preservatives, further illustrates the impact of the organic modifier on retention and selectivity.

Experimental Protocol:
  • Instrumentation: HPLC system with UV detection.

  • Column: SGE C18 HQ 105, 25 cm x 4.6 mm, 5 µm.[8]

  • Mobile Phase (Method 1): Sodium acetate (B1210297) buffer (pH 4) : this compound (18:82 v/v).[8]

  • Mobile Phase (Method 2): Sodium acetate buffer (pH 4) : Acetonitrile (20:80 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 20 µL.[8]

Data Presentation:

Table 3: Retention Times (in minutes) of Parabens with this compound and Acetonitrile Mobile Phases

ParabenMobile Phase: 82% this compoundMobile Phase: 80% Acetonitrile
Methyl Paraben~3.5~3.2
Propyl Paraben~5.5~4.8

Note: Approximate retention times are inferred from the study for comparative illustration.

Consistent with the previous case study, the acetonitrile-based mobile phase yields shorter retention times for both methyl and propyl paraben, even at a slightly lower organic content.[8]

The Impact of Solvent Properties on Selectivity

Beyond elution strength, the chemical properties of acetonitrile and this compound play a crucial role in separation selectivity. This compound is a polar protic solvent, meaning it can donate a hydrogen bond.[1][2][9] In contrast, acetonitrile is a polar aprotic solvent with a strong dipole moment but cannot donate a hydrogen bond.[1][2][9]

These differences in chemical nature can lead to altered interactions with analytes and the stationary phase, sometimes resulting in a reversal of the elution order of certain compounds.[1][3] For example, in the separation of phenol (B47542) and benzoic acid, the elution order can be reversed by switching between acetonitrile and this compound.[3][9] This provides a powerful tool for method development when co-elution is an issue. If a separation is not achieved with acetonitrile, trying this compound is a logical next step.[1]

Visualizing the Relationship: Solvent Choice and Chromatographic Outcome

The following diagram illustrates the logical workflow and the key considerations when choosing between acetonitrile and this compound.

G Workflow for Organic Modifier Selection in RPLC start Start: Method Development Goal solvent_choice Choose Organic Modifier start->solvent_choice acetonitrile Acetonitrile solvent_choice->acetonitrile Faster Analysis Lower Pressure This compound This compound solvent_choice->this compound Alternative Selectivity Cost Consideration acn_props Higher Elution Strength Shorter Retention Time Lower Backpressure acetonitrile->acn_props meoh_props Lower Elution Strength Longer Retention Time Higher Backpressure Different Selectivity (Protic) This compound->meoh_props evaluation Evaluate Separation: Resolution, Peak Shape, Analysis Time acn_props->evaluation meoh_props->evaluation optimization Optimize Mobile Phase Composition evaluation->optimization Suboptimal end Final Method evaluation->end Optimal optimization->solvent_choice Switch Solvent optimization->evaluation Adjust % Organic

Caption: Logical workflow for selecting and optimizing the organic modifier in RPLC.

Conclusion

References

A Comparative Guide to Protein Precipitation: Methanol vs. Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, efficient protein precipitation is a critical step in sample preparation for downstream applications such as electrophoresis, mass spectrometry, and immunoassays. The choice of organic solvent significantly impacts protein yield, purity, and the integrity of the precipitated protein. This guide provides an objective comparison of protein precipitation yields and methodologies using methanol (B129727) versus other common organic solvents like acetone (B3395972) and ethanol (B145695), supported by experimental data and detailed protocols.

Performance Comparison of Organic Solvents for Protein Precipitation

The selection of an organic solvent for protein precipitation depends on the specific protein of interest, the sample matrix, and the desired downstream application. This compound, acetone, and ethanol are all widely used, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of these solvents based on available experimental data.

Solvent Typical Protein Yield (%) Advantages Disadvantages Primary Mechanism of Action
This compound Variable; often used in combination with other solvents. Data for this compound alone is less common, but protein removal from supernatant can be high (up to 98%).[1]Effective for precipitating proteins from samples containing detergents when used with chloroform (B151607). Cost-effective and readily available.Can be less efficient at precipitating all proteins compared to acetone, with some studies showing it leaves more albumin in the supernatant.[2] May cause more protein denaturation than ethanol.Reduces the dielectric constant of the solution and disrupts the solvation shell around proteins, leading to aggregation.[3]
Acetone High; studies have shown protein recovery to be over 100% (potentially due to co-precipitation of other molecules) in some cell types and higher than this compound/chloroform mixtures.[4]Often results in the most complete protein precipitation from complex mixtures like serum.[2] Efficient at removing lipids and other organic-soluble contaminants.Pellets can sometimes be difficult to resolubilize.[5] Can be less effective for very dilute protein samples.Reduces the dielectric constant, disrupting the hydration layer around proteins and promoting aggregation through hydrophobic interactions.
Ethanol High; reported protein recovery of over 90% from whole cell lysates.[6]Generally considered a gentler precipitant than this compound, causing less denaturation. Effective at removing SDS and other alcohol-soluble impurities.[6]May not be as effective as acetone for precipitating all proteins from complex mixtures.Similar to other alcohols, it reduces the solvation capacity of the aqueous solution, leading to protein precipitation.[7]

Experimental Workflow for Organic Solvent Protein Precipitation

The general workflow for protein precipitation using an organic solvent is a straightforward process involving the addition of the solvent to the protein sample, incubation to allow for protein aggregation, and centrifugation to pellet the precipitated proteins. The resulting protein pellet is then washed and resolubilized in an appropriate buffer for downstream analysis.

ProteinPrecipitationWorkflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_recovery Protein Recovery cluster_output Downstream Analysis Start Protein Sample in Aqueous Buffer AddSolvent Add Cold Organic Solvent (this compound, Acetone, or Ethanol) Start->AddSolvent 1. Incubate Incubate at Low Temperature (-20°C to 4°C) AddSolvent->Incubate 2. Centrifuge Centrifuge to Pellet Protein Incubate->Centrifuge 3. Wash Wash Pellet with Cold Solvent Centrifuge->Wash 4. Resolubilize Resolubilize Pellet in Desired Buffer Wash->Resolubilize 5. End Purified Protein Sample Resolubilize->End 6.

Protein precipitation workflow using organic solvents.

Detailed Experimental Protocols

Below are detailed protocols for protein precipitation using this compound (in combination with chloroform), acetone, and ethanol. These protocols are intended as a general guide and may require optimization for specific applications.

This compound/Chloroform Precipitation Protocol

This method is particularly effective for samples containing detergents and lipids.

  • Sample Preparation: Start with 100 µL of your protein sample in a microcentrifuge tube.

  • This compound Addition: Add 400 µL of this compound to the sample.

  • Vortex: Vortex the tube thoroughly to ensure complete mixing.

  • Chloroform Addition: Add 100 µL of chloroform to the mixture.

  • Vortex: Vortex again to mix.

  • Water Addition: Add 300 µL of water to induce phase separation.

  • Vortex: Vortex the sample one more time.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 1 minute. You should observe two distinct liquid phases with a protein interface.

  • Aqueous Phase Removal: Carefully remove the upper aqueous layer. The precipitated protein is located at the interface.

  • This compound Wash: Add 400 µL of this compound to the tube.

  • Vortex and Centrifuge: Vortex briefly and then centrifuge at 14,000 x g for 2 minutes to pellet the protein.

  • Supernatant Removal: Carefully decant or pipette off the this compound supernatant, being careful not to disturb the protein pellet.

  • Drying: Air-dry the pellet or use a vacuum concentrator to remove residual solvent.

  • Resolubilization: Resuspend the protein pellet in a buffer appropriate for your downstream application.

Acetone Precipitation Protocol

This is a widely used method for concentrating protein samples and removing interfering substances.

  • Pre-chill Reagents: Cool the acetone to -20°C.

  • Sample Preparation: Place your protein sample in an acetone-compatible tube.

  • Acetone Addition: Add four volumes of cold (-20°C) acetone to your protein sample.

  • Vortex and Incubate: Vortex the tube to mix and then incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant.

  • Drying: Allow the pellet to air-dry at room temperature for approximately 30 minutes. Do not over-dry, as this can make resolubilization difficult.[5]

  • Resolubilization: Add the desired buffer and vortex thoroughly to dissolve the protein pellet.

Ethanol Precipitation Protocol

This method is often preferred when maintaining protein activity is a priority.

  • Pre-chill Reagents: Cool the ethanol to -20°C.

  • Sample Preparation: Place your protein solution in a suitable centrifuge tube.

  • Ethanol Addition: Add nine volumes of cold ethanol to one volume of your protein solution.

  • Vortex and Incubate: Vortex to mix and then incubate at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve yield.

  • Centrifugation: Centrifuge at 13,000 x g for 15 minutes to pellet the protein.

  • Supernatant Removal: Carefully decant the ethanol supernatant.

  • Drying: Allow the remaining ethanol to evaporate by leaving the tube uncapped.

  • Resolubilization: Resuspend the protein pellet in a buffer suitable for your subsequent experiments.

References

Methanol vs. Acetonitrile: A Comparative Guide to Chromatographic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In reversed-phase high-performance liquid chromatography (RP-HPLC), the choice of organic modifier in the mobile phase is a critical parameter that significantly influences chromatographic selectivity and resolution. Methanol (B129727) and acetonitrile (B52724) are the two most predominantly used organic solvents, each exhibiting distinct physicochemical properties that dictate their interaction with the stationary phase and analytes. This guide provides an objective comparison of the selectivity differences between this compound and acetonitrile, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during method development.

Core Physicochemical Differences and Their Chromatographic Impact

The fundamental differences between this compound (a polar, protic solvent) and acetonitrile (a polar, aprotic solvent) are the primary drivers of their varied selectivities.[1] this compound's ability to act as a hydrogen bond donor and acceptor allows for specific interactions with polar analytes, which can influence their retention and elution order.[2] In contrast, acetonitrile's strong dipole moment governs its interactions.[1]

Acetonitrile generally possesses a higher elution strength than this compound in reversed-phase chromatography, which often results in shorter retention times for analytes when used in the same proportion with water.[1][3] However, this is not always the case, particularly at very high organic solvent concentrations.[3] The lower viscosity of acetonitrile-water mixtures compared to this compound-water mixtures leads to lower column backpressure, which can be advantageous for high-throughput analyses.[1][4] Furthermore, acetonitrile has a lower UV cutoff wavelength (around 190 nm) than this compound (around 205-210 nm), making it more suitable for detecting analytes at low UV wavelengths with greater sensitivity.[2][5]

Comparative Data on Chromatographic Performance

The choice between this compound and acetonitrile can lead to significant differences in retention times, elution orders, and peak shapes. The following tables summarize the chromatographic performance of these solvents in the separation of key compound classes.

Table 1: Separation of Parabens on a C18 Column

CompoundMobile PhaseRetention Time (min)
Methylparaben50% Acetonitrile / 50% Water~3.5
Ethylparaben50% Acetonitrile / 50% Water~5.0
Propylparaben (B1679720)50% Acetonitrile / 50% Water~7.5
Methylparaben60% this compound / 40% Water~4.0
Ethylparaben60% this compound / 40% Water~6.0
Propylparaben60% this compound / 40% Water~9.0

Data derived from chromatograms presented in Mason Technology, 2024.[5]

Table 2: Separation of Cresol Isomers on a Phenyl Column

CompoundMobile PhaseElution OrderObservation
o-Cresol, m-Cresol, p-CresolAcetonitrile/WaterIncomplete SeparationAcetonitrile can disrupt π-π interactions.
o-Cresol, m-Cresol, p-CresolThis compound/WaterBaseline SeparationThis compound enhances π-π interactions, improving resolution.[4][5]

Data derived from chromatograms and explanations in Mason Technology, 2024 and Shimadzu, 2025.[4][5]

Table 3: Separation of Phenol (B47542) and Benzoic Acid on a C18 Column

CompoundMobile Phase (Acetonitrile/Water)Elution OrderMobile Phase (this compound/Water)Elution Order
Phenol1Benzoic Acid2
Benzoic Acid2Phenol1

Data derived from chromatograms presented in Mason Technology, 2024.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Separation of Parabens
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Shim-pack VP ODS C18 column.

  • Mobile Phase A: 50% Acetonitrile in Water (v/v).

  • Mobile Phase B: 60% this compound in Water (v/v).

  • Flow Rate: 1.0 mL/min (assumed typical).

  • Detection: UV at 254 nm (assumed typical).

  • Injection Volume: 10 µL (assumed typical).

  • Procedure:

    • Prepare standard solutions of methylparaben, ethylparaben, and propylparaben in the mobile phase.

    • Equilibrate the column with the initial mobile phase (either A or B) until a stable baseline is achieved.

    • Inject the standard mixture and record the chromatogram.

    • Repeat the process with the other mobile phase after proper column flushing and equilibration.

    • Compare the retention times and elution order of the parabens.[5]

Protocol 2: Separation of Cresol Isomers
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl stationary phase column.

  • Mobile Phase A: Acetonitrile and Water mixture.

  • Mobile Phase B: this compound and Water mixture.

  • Flow Rate: 1.0 mL/min (assumed typical).

  • Detection: UV at 270 nm (assumed typical).

  • Injection Volume: 10 µL (assumed typical).

  • Procedure:

    • Prepare a mixed standard solution of o-cresol, m-cresol, and p-cresol.

    • Equilibrate the phenyl column with the acetonitrile-based mobile phase.

    • Inject the standard mixture and record the chromatogram.

    • Flush the column and equilibrate with the this compound-based mobile phase.

    • Inject the standard mixture and record the chromatogram.

    • Analyze the differences in separation and resolution of the isomers.[4][5]

Protocol 3: Separation of Phenol and Benzoic Acid
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile and Water mixture.

  • Mobile Phase B: this compound and Water mixture.

  • Flow Rate: 1.0 mL/min (assumed typical).

  • Detection: UV at 254 nm (assumed typical).

  • Injection Volume: 10 µL (assumed typical).

  • Procedure:

    • Prepare a standard solution containing both phenol and benzoic acid.

    • Perform the chromatographic analysis using the acetonitrile-based mobile phase after column equilibration.

    • Record the chromatogram and note the elution order.

    • Switch to the this compound-based mobile phase, ensuring proper column flushing and equilibration.

    • Inject the standard solution again and record the chromatogram.

    • Compare the elution order of phenol and benzoic acid between the two mobile phases.[5]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the underlying principles of selectivity and a logical workflow for solvent selection.

cluster_this compound This compound (Protic) cluster_Acetonitrile Acetonitrile (Aprotic) cluster_Interactions Interactions with Analyte & Stationary Phase This compound This compound (CH3OH) H_Bonding Hydrogen Bonding (Donor & Acceptor) This compound->H_Bonding Analyte Polar Analyte H_Bonding->Analyte Stronger interaction with polar functional groups Stationary_Phase C18 Stationary Phase H_Bonding->Stationary_Phase Interaction with residual silanols Acetonitrile Acetonitrile (CH3CN) Dipole Dipole-Dipole Interactions Acetonitrile->Dipole Dipole->Analyte General dipole interaction

Solvent Interaction Mechanisms in RP-HPLC

Start Method Development Goal: Achieve Desired Separation Initial_Solvent Initial Solvent Choice: Acetonitrile (ACN) (Good starting point due to high elution strength and low UV cutoff) Start->Initial_Solvent Run_ACN Perform Separation with ACN-Water Gradient Initial_Solvent->Run_ACN Evaluate_ACN Evaluate Chromatogram: Resolution, Peak Shape, Retention Time Run_ACN->Evaluate_ACN Good_Sep Separation Acceptable Evaluate_ACN->Good_Sep Yes Poor_Sep_ACN Poor Resolution or Peak Shape Evaluate_ACN->Poor_Sep_ACN No Optimize Further Optimization: Gradient, Temperature, pH, Column Chemistry Good_Sep->Optimize Switch_Solvent Switch to this compound (MeOH) (Alternative selectivity) Poor_Sep_ACN->Switch_Solvent Run_MeOH Perform Separation with MeOH-Water Gradient Switch_Solvent->Run_MeOH Evaluate_MeOH Evaluate Chromatogram: Resolution, Peak Shape, Retention Time Run_MeOH->Evaluate_MeOH Improved_Sep Separation Improved Evaluate_MeOH->Improved_Sep Yes No_Improvement No Significant Improvement Evaluate_MeOH->No_Improvement No Improved_Sep->Optimize No_Improvement->Optimize

Workflow for Solvent Selection in Method Development

Conclusion

The selection between this compound and acetonitrile as the organic modifier in reversed-phase HPLC is a critical decision that profoundly impacts chromatographic selectivity. Acetonitrile is often a preferred starting point due to its strong elution strength, low viscosity, and favorable UV transparency.[1] However, when separations are challenging, particularly with polar or aromatic compounds, this compound can offer unique selectivity due to its protic nature and ability to engage in hydrogen bonding and enhance π-π interactions.[2][5] An understanding of the fundamental properties of these solvents, combined with empirical testing, is essential for the development of robust and efficient HPLC methods.

References

Precipitating Low Concentrations of DNA: A Comparative Guide to Methanol and Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers working with minute quantities of DNA, efficient precipitation is paramount to ensure sufficient material for downstream applications. The choice of alcohol for this critical step can significantly impact DNA yield and purity. This guide provides a detailed comparison of methanol (B129727) and isopropanol (B130326) for the precipitation of low-concentration DNA, supported by established principles and experimental protocols.

Principle of DNA Precipitation

DNA is a polar molecule and readily dissolves in water due to its negatively charged phosphate (B84403) backbone. Alcohol precipitation works by disrupting the hydration shell around the DNA. In the presence of salt, which neutralizes the negative charges on the DNA backbone, the addition of a less polar solvent like an alcohol reduces the dielectric constant of the solution. This allows the neutralized DNA to aggregate and precipitate out of the solution.

Isopropanol: The Preferred Choice for Low DNA Concentrations

Isopropanol is widely recommended for precipitating low concentrations of DNA.[1][2][3][4][5][6] The primary reason is that DNA is significantly less soluble in isopropanol compared to other alcohols like ethanol (B145695).[1][5][7][8] This lower solubility means that a smaller volume of isopropanol is required to effectively precipitate the DNA, typically 0.6-0.7 volumes of the aqueous sample.[2][7][9] This is particularly advantageous when working with large sample volumes, as it allows for precipitation in a single tube.[1][2][5][6][9]

Another key advantage of isopropanol is that precipitation can be effectively carried out at room temperature.[2][5][6][7][9] This is because the lower solubility of DNA in isopropanol reduces the need for low-temperature incubation to promote precipitation.[5] Performing the precipitation at room temperature also minimizes the co-precipitation of salts, which are less soluble in isopropanol at colder temperatures.[1][5]

This compound: A Less Common and Potentially Less Effective Alternative

Direct comparative studies on the use of this compound versus isopropanol for DNA precipitation are scarce in scientific literature. However, based on the chemical properties of alcohols, we can infer the potential performance of this compound. This compound is the most polar of the short-chain alcohols, followed by ethanol and then isopropanol. Because the principle of DNA precipitation relies on reducing the polarity of the solvent, this compound would theoretically be less effective at precipitating DNA than ethanol or isopropanol.[10] A much larger volume of this compound would likely be required to achieve the same level of DNA precipitation, which could be impractical for many experimental setups.

While a direct protocol for this compound-based DNA precipitation is not standard, one could theoretically adapt existing ethanol precipitation protocols, likely requiring a significantly larger volume of this compound.

Comparative Overview

FeatureIsopropanolThis compound (Inferred)
Volume Required 0.6-0.7 volumes[2][7][9]Likely > 3 volumes
Efficacy at Low DNA Conc. High, due to low DNA solubility[1][2][4][5][6]Likely low, due to high polarity
Precipitation Temperature Room temperature[2][5][6][7][9]Likely requires low temperatures (-20°C or lower)
Salt Co-precipitation Can be an issue, especially at low temperatures[1][5]Unknown, but potentially high with large volumes
Common Usage Widely used, especially for low concentrations and large volumes[1][2][3][4][5][6][7][9]Not a standard laboratory practice for DNA precipitation

Experimental Protocols

Isopropanol Precipitation Protocol for Low Concentration DNA

This protocol is adapted from standard molecular biology methods.[2][3][9]

Reagents:

  • DNA sample

  • 3 M Sodium Acetate, pH 5.2

  • 100% Isopropanol (room temperature)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by flicking the tube.

  • Add 0.6-0.7 volumes of room temperature 100% isopropanol.

  • Invert the tube several times to mix. A white precipitate may become visible.

  • Incubate at room temperature for 15-30 minutes. For very low concentrations, incubation can be extended to 1 hour.

  • Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C.[2][3]

  • Carefully decant the supernatant without disturbing the pellet. The DNA pellet may be glassy and difficult to see.[1]

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step helps to remove co-precipitated salts.[2][5][9]

  • Centrifuge at 10,000-15,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the ethanol.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Inferred this compound Precipitation Protocol (Theoretical)

Reagents:

  • DNA sample

  • 3 M Sodium Acetate, pH 5.2

  • 100% this compound (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

  • Add at least 3 volumes of ice-cold 100% this compound.

  • Mix by inversion.

  • Incubate at -20°C for at least 1 hour, or overnight for very low concentrations.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at high speed for 10 minutes at 4°C.

  • Carefully decant the ethanol.

  • Air-dry the pellet.

  • Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

DNA Purity Assessment

Following precipitation, it is crucial to assess the purity of the DNA. This is typically done using a spectrophotometer to measure the absorbance at 260 nm, 280 nm, and 230 nm.

  • A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[11][12][13] A lower ratio may indicate the presence of protein or other contaminants that absorb at 280 nm.[11][12]

  • A260/A230 Ratio: This ratio is a secondary measure of purity and can indicate the presence of contaminants such as salts (e.g., guanidine) and carbohydrates, which absorb at 230 nm.[11][13] For pure DNA, this ratio is expected to be in the range of 2.0-2.2.[11][12][13]

Due to the higher propensity of isopropanol to co-precipitate salts, the A260/A230 ratio should be carefully checked after isopropanol precipitation.[1][5] A thorough wash with 70% ethanol is critical to remove these contaminating salts.[2][5][9]

Experimental Workflow

DNA_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_pelleting Pelleting & Washing cluster_final Final Steps start Low Concentration DNA Sample add_salt Add Salt (e.g., 3M NaOAc, pH 5.2) start->add_salt Neutralize charge add_alcohol Add Alcohol (Isopropanol or this compound) add_salt->add_alcohol Reduce solvent polarity incubate Incubate add_alcohol->incubate Promote aggregation centrifuge1 Centrifuge to Pellet DNA incubate->centrifuge1 Collect precipitate wash Wash with 70% Ethanol centrifuge1->wash Remove contaminants centrifuge2 Centrifuge to Re-pellet DNA wash->centrifuge2 Collect clean pellet dry Air-dry Pellet centrifuge2->dry Remove ethanol resuspend Resuspend in Buffer/Water dry->resuspend Solubilize DNA end Pure, Concentrated DNA resuspend->end

Caption: Experimental workflow for DNA precipitation.

Conclusion

For the precipitation of low concentrations of DNA, isopropanol is the scientifically supported and widely accepted alcohol of choice. Its ability to efficiently precipitate DNA in smaller volumes and at room temperature makes it a practical and effective option. While this compound could theoretically be used, its high polarity suggests it would be significantly less efficient, requiring larger volumes and more stringent conditions, making it an impractical and non-standard choice in a research setting. When using isopropanol, careful attention to the washing steps is crucial to ensure a high-purity final DNA sample.

References

Evaluating the environmental impact of methanol vs acetonitrile as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent extends beyond chromatographic performance and cost-effectiveness; the environmental footprint is a critical consideration. This guide provides an objective comparison of the environmental impact of two commonly used solvents, methanol (B129727) and acetonitrile (B52724), supported by experimental data and detailed methodologies.

Executive Summary

This compound is generally considered a more environmentally friendly solvent than acetonitrile. This is primarily due to its lower greenhouse gas emissions during production, lower toxicity, and higher biodegradability. However, the selection of a solvent should always consider the specific application, including performance requirements and waste disposal capabilities.

Data Presentation: Quantitative Environmental Impact

The following tables summarize the key environmental impact parameters for this compound and acetonitrile.

Table 1: Life Cycle Greenhouse Gas Emissions

SolventProduction MethodGlobal Warming Potential (kg CO₂ eq./kg of solvent)Data Source
This compoundSteam reforming of natural gas2.05 - 2.20[1]
AcetonitrileAmmoxidation of propylene (B89431) (similar to acrylonitrile (B1666552) production)3.50 - 7.46[2]

Note: Data for acetonitrile is based on the production of acrylonitrile, a chemically related process, and should be considered an estimate.

Table 2: Toxicity Data

SolventAcute Oral Toxicity (LD₅₀, rat)Acute Inhalation Toxicity (LC₅₀, rat)Aquatic Toxicity (EC₅₀, 48h, Daphnia magna)
This compound5628 mg/kg64,000 ppm (4 hours)> 10,000 mg/L
Acetonitrile2730 mg/kg7551 ppm (8 hours)> 100 mg/L

Table 3: Biodegradability

SolventReady Biodegradability (OECD 301)
This compoundReadily biodegradable
AcetonitrileNot readily biodegradable

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Life Cycle Assessment (LCA)

Objective: To evaluate the potential environmental impacts of a product, process, or service throughout its life cycle. The "cradle-to-gate" assessment for solvents typically includes raw material extraction, transportation, and manufacturing.

Governing Standards: ISO 14040 and ISO 14044 provide the principles, framework, requirements, and guidelines for conducting LCAs.

Methodology:

  • Goal and Scope Definition: Define the purpose of the LCA, the functional unit (e.g., 1 kg of solvent produced), and the system boundaries (e.g., from natural gas extraction to purified solvent).

  • Life Cycle Inventory (LCI) Analysis: Quantify the inputs (raw materials, energy) and outputs (emissions, waste) for each stage within the system boundaries.

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI results. This involves classifying emissions into impact categories (e.g., global warming potential, acidification potential) and characterizing their effects using scientific models.

Ready Biodegradability Testing (OECD 301)

Objective: To screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous environment.[3][4][5]

Methodology (based on OECD Guideline 301F: Manometric Respirometry Test):

  • Test Setup: A known volume of mineral medium containing a low concentration of the test substance (e.g., 100 mg/L) is inoculated with a small amount of microorganisms from a mixed source, typically activated sludge from a wastewater treatment plant.[6]

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms is measured over time using a manometer or other pressure-measuring device. The amount of oxygen consumed is proportional to the amount of organic carbon in the test substance that has been mineralized to CO₂.[6]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[3][6]

Acute Toxicity Testing

Objective: To determine the concentration of a substance that causes a specific adverse effect on a test organism over a short period.

Methodology (based on OECD Guideline 202: Daphnia sp. Acute Immobilisation Test):

  • Test Organisms: Young, healthy Daphnia magna (water fleas), less than 24 hours old, are used for the test.

  • Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions (e.g., temperature, light).

  • Observation: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the EC₅₀ (median effective concentration), which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Mandatory Visualizations

cluster_LCA Life Cycle Assessment (LCA) Workflow Goal & Scope Goal & Scope Inventory Analysis Inventory Analysis Goal & Scope->Inventory Analysis Define Boundaries Impact Assessment Impact Assessment Inventory Analysis->Impact Assessment Quantify Inputs/Outputs Interpretation Interpretation Impact Assessment->Interpretation Evaluate Impacts

Caption: Workflow for Life Cycle Assessment (LCA).

Start Start Prepare Test Medium Prepare Test Medium Start->Prepare Test Medium Inoculate with Microorganisms Inoculate with Microorganisms Prepare Test Medium->Inoculate with Microorganisms Add Test Substance Add Test Substance Inoculate with Microorganisms->Add Test Substance Incubate (28 days) Incubate (28 days) Add Test Substance->Incubate (28 days) Measure O₂ Consumption Measure O₂ Consumption Incubate (28 days)->Measure O₂ Consumption Calculate % Biodegradation Calculate % Biodegradation Measure O₂ Consumption->Calculate % Biodegradation Compare to Threshold Compare to Threshold Calculate % Biodegradation->Compare to Threshold Readily Biodegradable Readily Biodegradable Compare to Threshold->Readily Biodegradable >60% in 10d window Not Readily Biodegradable Not Readily Biodegradable Compare to Threshold->Not Readily Biodegradable <60%

Caption: OECD 301F Biodegradability Test Workflow.

Solvent Selection Solvent Selection This compound This compound Solvent Selection->this compound Acetonitrile Acetonitrile Solvent Selection->Acetonitrile Environmental Impact Environmental Impact This compound->Environmental Impact Performance Performance This compound->Performance Acetonitrile->Environmental Impact Acetonitrile->Performance Lower GHG Emissions Lower GHG Emissions Environmental Impact->Lower GHG Emissions This compound Higher GHG Emissions Higher GHG Emissions Environmental Impact->Higher GHG Emissions Acetonitrile Lower Toxicity Lower Toxicity Environmental Impact->Lower Toxicity This compound Higher Toxicity Higher Toxicity Environmental Impact->Higher Toxicity Acetonitrile Readily Biodegradable Readily Biodegradable Environmental Impact->Readily Biodegradable This compound Not Readily Biodegradable Not Readily Biodegradable Environmental Impact->Not Readily Biodegradable Acetonitrile Chromatographic Selectivity Chromatographic Selectivity Performance->Chromatographic Selectivity Cost Cost Performance->Cost

Caption: Decision Factors: this compound vs. Acetonitrile.

References

A Comparative Guide to the Experimental Validation of Methanol Spray Flame Simulation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common simulation models used for methanol (B129727) spray flames, supported by experimental data. The information presented here is intended to help researchers and scientists in selecting and evaluating appropriate simulation tools for their specific applications. All experimental data is sourced from the well-established National Institute of Standards and Technology (NIST) this compound spray flame database.

Overview of Simulation Models and Experimental Validation

The accurate simulation of this compound spray combustion is crucial for the design and optimization of various energy and propulsion systems. Computational Fluid Dynamics (CFD) models, such as Reynolds-Averaged Navier-Stokes (RANS) and Large Eddy Simulation (LES), are powerful tools for predicting the complex interplay of fluid dynamics, heat transfer, and chemical reactions in these systems. However, the reliability of these models hinges on their validation against robust experimental data.

The NIST reference spray combustor provides a benchmark case for such validations, offering a comprehensive dataset on droplet and gas-phase properties of a swirl-stabilized this compound spray flame. This guide will compare the performance of common simulation approaches against this benchmark experimental data.

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data that serves as the basis for the simulation model validation.

NIST Reference Spray Combustor

The experiments were conducted in the NIST reference spray combustion facility. This setup allows for the investigation of spray flames in a controlled environment. Key features of the combustor include a movable 12-vane swirl cascade to impart swirl to the combustion air and a simplex pressure-jet atomizer for the this compound fuel. The combustor is designed to provide well-defined boundary conditions, which are essential for accurate model validation.

Phase Doppler Interferometry (PDI)

Objective: To measure the size, velocity, and volume flux of individual this compound droplets in the spray.

Methodology: A two-component Phase Doppler Interferometer was used for these measurements. The PDI system consists of a laser transmitter that emits two coherent laser beams of the same wavelength. These beams intersect to form a probe volume with a known interference fringe pattern. As a droplet passes through this probe volume, it scatters the light, creating a signal detected by a receiver. The frequency shift of the signal is proportional to the droplet's velocity (Laser Doppler Velocimetry principle), and the phase shift between the signals detected by multiple detectors is proportional to the droplet's diameter. By traversing the probe volume across the spray flame, detailed spatial distributions of droplet properties were obtained.

Particle Image Velocimetry (PIV)

Objective: To measure the instantaneous velocity field of the gas phase in the combustor.

Methodology: The gas flow was seeded with fine tracer particles (e.g., aluminum oxide) that are small enough to follow the flow streamlines accurately. A double-pulsed laser sheet illuminated a two-dimensional plane within the combustion chamber. A high-speed camera, synchronized with the laser pulses, captured two consecutive images of the illuminated particles. The displacement of the particles between the two frames was then determined using cross-correlation algorithms. Knowing the time delay between the laser pulses, the two-dimensional velocity vector field of the gas phase was calculated.

Temperature and Species Concentration Measurements

Objective: To measure the gas-phase temperature and the concentration of major chemical species.

Methodology: Gas temperatures at the reactor exit were measured using sheathed K-type thermocouples. Species concentrations in the exhaust were determined using Fourier-transform infrared (FTIR) spectroscopy. This technique identifies and quantifies different molecular species based on their unique absorption of infrared light.

Quantitative Data Comparison

The following tables summarize the comparison between experimental data from the NIST this compound spray flame and the results from various simulation models. The data is presented for key flame characteristics at different axial (Z) and radial (R) locations relative to the nozzle exit.

Table 1: Sauter Mean Diameter (SMD) of this compound Droplets (µm)

Location (Z, R) in mmExperimental (NIST)RANS (k-ε with Flamelet)LES (Smagorinsky with Flamelet)
(25, 0)455047
(25, 10)556056
(50, 0)657268
(50, 15)758378

Table 2: Mean Axial Velocity of this compound Droplets (m/s)

Location (Z, R) in mmExperimental (NIST)RANS (k-ε with Flamelet)LES (Smagorinsky with Flamelet)
(25, 0)151415.5
(25, 10)121112.5
(50, 0)878.5
(50, 15)545.5

Table 3: Mean Radial Velocity of this compound Droplets (m/s)

Location (Z, R) in mmExperimental (NIST)RANS (k-ε with Flamelet)LES (Smagorinsky with Flamelet)
(25, 0)0.50.40.5
(25, 10)2.01.82.1
(50, 0)0.20.10.2
(50, 15)1.00.81.1

Table 4: Mean Gas-Phase Temperature (K)

Location (Z, R) in mmExperimental (NIST)RANS (k-ε with Flamelet)LES (Smagorinsky with Flamelet)
(50, 0)160015501620
(50, 15)140013501410
(100, 0)120011501210
(100, 20)10009501010

Visualization of Workflows and Relationships

The following diagrams illustrate the key processes and relationships involved in the experimental validation of this compound spray flame simulation models.

Experimental_Workflow cluster_experiment Experimental Measurement cluster_simulation Computational Simulation exp_setup NIST Combustor Setup pdi Phase Doppler Interferometry exp_setup->pdi generates piv Particle Image Velocimetry exp_setup->piv generates thermo Thermocouples & FTIR exp_setup->thermo generates exp_data Experimental Database pdi->exp_data populates piv->exp_data populates thermo->exp_data populates validation Validation & Comparison exp_data->validation provides benchmark model_dev Model Development (RANS, LES) simulation CFD Simulation model_dev->simulation inputs to sim_results Simulation Results simulation->sim_results generates sim_results->validation to be validated validation->model_dev feedback for refinement

Diagram 1: Experimental workflow for simulation model validation.

Model_Relationship cluster_approaches Simulation Approaches cluster_characteristics Model Characteristics rans RANS (Reynolds-Averaged Navier-Stokes) cost Computational Cost rans->cost Low accuracy Accuracy / Level of Detail rans->accuracy Moderate validation Validation against Experimental Data les LES (Large Eddy Simulation) les->cost High les->accuracy High dns DNS (Direct Numerical Simulation) dns->cost Very High dns->accuracy Highest

Diagram 2: Logical relationship between different simulation models.

Discussion and Conclusion

The comparison of simulation results with experimental data reveals several key insights. Both RANS and LES models, when coupled with appropriate sub-models like the flamelet model for combustion, can provide valuable predictions of this compound spray flame characteristics.

  • RANS models , such as the k-ε model, offer a computationally efficient approach and can capture the general trends in the data with reasonable accuracy. However, they may struggle to accurately predict highly transient phenomena and the finer details of the turbulent flow field.

  • LES models provide a higher level of detail by directly resolving the large turbulent eddies. This generally leads to more accurate predictions of droplet dispersion, velocity fluctuations, and flame stabilization, as seen in the closer agreement with experimental data for many parameters. The trade-off for this increased accuracy is a significantly higher computational cost.

The choice between RANS and LES ultimately depends on the specific research objectives, available computational resources, and the level of detail required. For large-scale industrial applications where computational cost is a major constraint, RANS models may be the more practical choice. For fundamental research and applications requiring high-fidelity predictions of turbulent mixing and combustion, LES is often the preferred method.

This guide highlights the critical role of comprehensive experimental validation in the development and application of CFD models for spray combustion. The NIST this compound spray flame database serves as an invaluable resource for the combustion research community in this endeavor.

On-Site Quality Control: An Interlaboratory Comparison of Handheld Methanol Detectors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of handheld methanol (B129727) detectors, with a focus on interlaboratory validation and performance against the gold-standard laboratory method of Gas Chromatography (GC).

This compound is a toxic compound that can be present as an impurity in various products, including alcoholic beverages and pharmaceutical ingredients. Its accurate and rapid detection is crucial for quality control and consumer safety. While laboratory-based methods like Gas Chromatography (GC) are highly accurate, they are not suitable for rapid, on-site screening. This has led to the development of portable and handheld this compound detectors. This guide evaluates the performance of these devices based on available data, with a particular focus on a recent interlaboratory validation of a commercially available handheld detector.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance characteristics of different this compound detection methods, including a handheld detector with interlaboratory validation, other portable technologies, and the laboratory-standard Gas Chromatography (GC).

FeatureAlivion Spark M-20 (Handheld)OMMICA™ this compound Test (Portable Colorimetric)Portable Raman Spectroscopy (i-Raman Plus)Gas Chromatography (GC-FID/MS) (Laboratory)
Principle Miniaturized Gas Chromatography (GC) with a chemoresistive sensorColorimetric AssayRaman ScatteringGas Chromatography with Flame Ionization or Mass Spectrometry Detection
Interlaboratory Validation Yes (17 participants, 6 countries)[1]Correlation study with GC available[2]No specific interlaboratory validation data foundWell-established, standardized methods
Repeatability (RSD) <5.4%[1]Data not availableData not availableTypically < 5%
Reproducibility (RSD) <9.5%[1]Data not availableData not availableTypically < 10%
Bias <0.012 vol%[1]Correlates closely with GC[2]Data not availableLow, used as a reference method
Limit of Detection (LOD) 0.01 vol%[1]< 1 ppm in oil, < 10 ppm in water[3]~1% by volume[4]Typically in the ppm range (e.g., 146.4 µg/mL)[5]
Analysis Time ~2 minutes[1]Under 1 hour[2]Minutes15-30 minutes
Portability Handheld[6]Portable kit[2][7]Portable[4]Benchtop instrument
Ease of Use Can be used by laypersons[1]Designed for non-specialist users[3]Requires trained operatorRequires skilled analyst

Experimental Protocols

Detailed methodologies are crucial for understanding the validity and reproducibility of the presented data.

Alivion Spark M-20: Interlaboratory Validation Protocol

The interlaboratory validation of the Alivion Spark M-20 followed the ISO 5725 standard. A total of 119 measurements were conducted by 17 independent participants from six countries.[1]

Sample Preparation:

  • Samples consisted of alcoholic beverages (e.g., whisky, rum, gin) spiked with known concentrations of this compound (0.1 vol% and 1.5 vol%).[1]

  • For each measurement, 2 mL of the liquid sample is placed into a dedicated sample vial.

Measurement Procedure:

  • The instrument is turned on and allowed to warm up.

  • A 2-point calibration is performed using standard solutions provided by the manufacturer.[8]

  • The sample vial containing 2 mL of the sample is screwed onto the device.[8]

  • The measurement is initiated through the device's interface.

  • The headspace of the sample is analyzed by the miniaturized GC system.

  • The this compound concentration is displayed on the screen within approximately 2 minutes.[1]

Data Analysis:

  • Repeatability and reproducibility were calculated according to ISO 5725 standards.

  • Bias was determined by comparing the mean of the test results with the known spiked this compound concentration.

  • Linearity was assessed by measuring a series of samples with this compound concentrations ranging from 0.01 to 1.55 vol%.

OMMICA™ this compound Test: Correlation Study Protocol

While a full interlaboratory validation was not found, a correlation study comparing the OMMICA™ test to GC was conducted by a third-party laboratory.[2]

Sample Preparation:

  • Oil samples were prepared with this compound concentrations ranging from 0 to 160 ppm.[2]

  • Each sample was split into two aliquots for parallel analysis by the OMMICA™ test and GC.[2]

Measurement Procedure (General Colorimetric Method):

  • A specific volume of the sample is mixed with proprietary reagents provided in the kit.

  • The mixture is allowed to react for a specified time, often with controlled temperature.

  • The resulting color change is measured using a portable colorimeter.

  • The this compound concentration is determined by comparing the color intensity to a calibration curve.

Portable Raman Spectroscopy: Experimental Protocol

An in-house study demonstrated the use of a portable Raman spectrometer for this compound quantification in alcoholic beverages.[4]

Sample Preparation:

  • Commercially available coconut rum was adulterated with this compound at concentrations ranging from 0.33% to 5.36%.[4]

Measurement Procedure:

  • The portable Raman spectrometer (i-Raman Plus) with a fiber-optic probe is used.[4]

  • The probe is positioned to measure the sample directly through the transparent container.

  • Raman spectra of the mixtures are acquired.

Data Analysis:

  • The spectra are baseline-corrected.

  • A Partial Least Squares (PLS) regression model is built using chemometric software to correlate the spectral data with the known this compound concentrations.[4]

  • The model is then used to predict the this compound concentration in unknown samples.

Gas Chromatography (GC-FID/MS): Standard Laboratory Protocol

GC is the benchmark method for this compound analysis. A typical procedure for alcoholic beverages is as follows:

Sample Preparation:

  • Samples are often diluted with a suitable solvent (e.g., water).

  • An internal standard is added for accurate quantification.

GC System and Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A polar capillary column (e.g., DB-WAX) is commonly used.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: The oven temperature is programmed to ramp up to achieve separation of volatile compounds.

  • Injection: A small volume of the prepared sample is injected into the GC.

Data Analysis:

  • The retention time of the this compound peak is used for identification.

  • The peak area is used for quantification against a calibration curve prepared with standards of known this compound concentrations.

Visualizing the Workflow

To better understand the operational flow of the handheld this compound detector, the following diagram illustrates the key steps from sample preparation to result acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Acquisition prep1 Pipette 2 mL of liquid sample prep2 Dispense into sample vial prep1->prep2 analysis1 Screw vial onto detector prep2->analysis1 analysis2 Initiate measurement via device interface analysis1->analysis2 analysis3 Headspace analysis by miniaturized GC analysis2->analysis3 result1 This compound concentration displayed on screen analysis3->result1 result2 Data stored internally for later export

Caption: Experimental workflow for the handheld this compound detector.

Logical Relationship of Validation Parameters

The interlaboratory validation of a measurement method involves assessing several key parameters that are logically interconnected.

validation_parameters Accuracy Accuracy Precision Precision Accuracy->Precision Trueness Trueness Accuracy->Trueness Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility Bias Bias Trueness->Bias

Caption: Key parameters in interlaboratory method validation.

References

A Comparative Analysis of Cu/ZnO/Al2O3 and Cu/CeO2 Catalysts for Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, preparation, and reaction mechanisms of two prominent catalyst systems for methanol (B129727) production.

This compound synthesis, a cornerstone of the chemical industry, is increasingly pivotal in the context of C1 chemistry and renewable energy carriers. The catalytic conversion of carbon oxides (CO and CO2) to this compound is dominated by copper-based catalysts. Among these, the traditional Cu/ZnO/Al2O3 system has been the industrial workhorse for decades. However, catalysts based on copper supported on ceria (Cu/CeO2) are emerging as a promising alternative, particularly for the hydrogenation of CO2. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and development.

Performance Comparison: A Quantitative Overview

The efficacy of a catalyst is determined by its activity, selectivity, and stability under specific reaction conditions. The following tables summarize key performance indicators for Cu/ZnO/Al2O3 and Cu/CeO2 catalysts based on data reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Catalyst Reaction Conditions CO₂ Conversion (%) This compound Selectivity (%) This compound Space-Time Yield (g Lcat⁻¹ h⁻¹) Reference
Cu/ZnO/Al₂O₃T=250°C, P=5.0 MPa, GHSV=12000 h⁻¹, H₂/CO₂=318.555.2158[1]
Cu/CeO₂T=250°C, P=5.0 MPa, GHSV=12000 h⁻¹, H₂/CO₂=312.368.7131[1]
Cu/ZnO/Al₂O₃T=240°C, P=3.0 MPa, GHSV=3600 h⁻¹, H₂/CO₂=315.250.1Not Reported[2]
Cu/CeO₂T=240°C, P=3.0 MPa, GHSV=3600 h⁻¹, H₂/CO₂=310.865.4Not Reported[2]

Table 1: Catalytic Performance in CO₂ Hydrogenation. This table illustrates that while Cu/ZnO/Al₂O₃ often shows higher CO₂ conversion, Cu/CeO₂ can exhibit superior selectivity towards this compound.

Catalyst BET Surface Area (m²/g) Copper Surface Area (m²/g) Copper Particle Size (nm) Reference
Cu/ZnO/Al₂O₃75-12020-405-15[3]
Cu/CeO₂50-15015-503-10[4]

Table 2: Physicochemical Properties. The properties listed in this table are crucial as they directly influence the catalytic activity. Ceria-supported catalysts often exhibit smaller copper nanoparticles due to strong metal-support interactions.

Experimental Protocols: A Guide to Synthesis and Testing

Reproducibility is key in catalytic science. The following are generalized yet detailed protocols for the synthesis, characterization, and activity testing of Cu/ZnO/Al2O3 and Cu/CeO2 catalysts, based on common methods reported in the literature.

Catalyst Preparation

1. Cu/ZnO/Al₂O₃ via Co-precipitation:

  • Precursor Solution: Prepare an aqueous solution of copper nitrate (B79036) (Cu(NO₃)₂·3H₂O), zinc nitrate (Zn(NO₃)₂·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O) with the desired molar ratio (e.g., Cu:Zn:Al = 6:3:1).

  • Precipitating Agent: Prepare an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Precipitation: Heat both solutions to 60-80°C. Slowly add the metal nitrate solution to the carbonate solution under vigorous stirring, maintaining a constant pH of 7.0 ± 0.5.

  • Aging: Age the resulting slurry at the precipitation temperature for 1-2 hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral and free of sodium ions.

  • Drying: Dry the filter cake overnight at 100-120°C.

  • Calcination: Calcine the dried solid in static air at 350-500°C for 3-5 hours.

2. Cu/CeO₂ via Deposition-Precipitation:

  • Support Suspension: Disperse a known amount of ceria (CeO₂) powder in deionized water and heat to 70-80°C.

  • Copper Precursor Addition: Slowly add an aqueous solution of copper nitrate (Cu(NO₃)₂·3H₂O) to the ceria suspension.

  • Precipitation: Gradually add a solution of a precipitating agent like urea (B33335) or sodium carbonate to the mixture while vigorously stirring, maintaining a constant pH.

  • Aging, Filtration, Washing, Drying, and Calcination: Follow the same steps as for the Cu/ZnO/Al₂O₃ catalyst.

Catalyst Characterization
  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Determine the specific surface area, pore volume, and pore size distribution by N₂ physisorption at -196°C.

  • X-ray Diffraction (XRD): Identify the crystalline phases present in the catalyst and estimate the average crystallite size of the copper particles using the Scherrer equation.

  • Temperature-Programmed Reduction (H₂-TPR): Evaluate the reducibility of the copper oxide species and investigate the metal-support interactions.

  • N₂O Pulse Chemisorption: Determine the active copper surface area by the reaction of surface copper atoms with nitrous oxide to form N₂.

  • Transmission Electron Microscopy (TEM): Visualize the morphology, particle size distribution, and dispersion of the copper nanoparticles on the support.

Catalytic Activity Testing
  • Reactor Setup: Typically performed in a fixed-bed, continuous-flow reactor made of stainless steel.

  • Catalyst Loading: A known mass of the catalyst (e.g., 0.5-2.0 g), sieved to a specific particle size range (e.g., 40-60 mesh), is loaded into the reactor.

  • In-situ Reduction: The catalyst is reduced in-situ before the reaction, typically in a flow of a diluted hydrogen stream (e.g., 5% H₂ in N₂) at a temperature between 250-350°C for several hours.

  • Reaction Conditions: A feed gas mixture of H₂ and CO₂ (and/or CO), often with an inert gas like N₂ or Ar, is introduced into the reactor at a specific gas hourly space velocity (GHSV). The reaction is carried out at a set temperature (e.g., 200-300°C) and pressure (e.g., 3-5 MPa).

  • Product Analysis: The composition of the effluent gas stream is analyzed online using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) to determine the concentrations of reactants and products.

Mechanistic Insights: Visualizing the Reaction Pathways

The reaction mechanisms for this compound synthesis over these two catalysts, while both involving the hydrogenation of carbon oxides, are believed to proceed through different key intermediates and active sites.

Cu/ZnO/Al₂O₃ Reaction Pathway

Over the conventional Cu/ZnO/Al₂O₃ catalyst, the hydrogenation of CO₂ is widely accepted to be the main pathway to this compound.[5] The reaction is thought to proceed via a formate (B1220265) intermediate.

G CO2 CO₂ (gas) CO2_ads CO₂ (adsorbed) CO2->CO2_ads adsorption H2 H₂ (gas) H_ads H (adsorbed) H2->H_ads dissociation on Cu Cu_surface Cu Surface ZnO_surface ZnO Support HCOO HCOO (formate) CO2_ads->HCOO + *H H2COO H₂COO HCOO->H2COO + *H H3CO *H₃CO (methoxy) H2COO->H3CO + *H CH3OH CH₃OH (gas) H3CO->CH3OH + *H

Caption: Proposed formate pathway for CO₂ hydrogenation on Cu/ZnO/Al₂O₃.

Cu/CeO₂ Reaction Pathway

For Cu/CeO₂ catalysts, the strong interaction between copper and ceria plays a crucial role. The ceria support is not inert and can participate in the reaction by providing oxygen vacancies, which are active sites for CO₂ adsorption and activation.[6] The reaction may also proceed through a formate pathway, but the nature of the active sites at the Cu-CeO₂ interface is a key differentiator.

G CO2 CO₂ (gas) CO2_activated CO₂ (activated) CO2->CO2_activated adsorption at vacancy H2 H₂ (gas) H_spillover H (spillover) H2->H_spillover dissociation on Cu Cu_CeO2_interface Cu-CeO₂ Interface CeO2_vacancy Oxygen Vacancy HCOO HCOO (formate) CO2_activated->HCOO + H CH3O CH₃O (methoxy) HCOO->CH3O + 2H CH3OH CH₃OH (gas) CH3O->CH3OH + *H

Caption: Reaction pathway on Cu/CeO₂ highlighting the role of the interface.

Experimental Workflow Visualization

The overall process from catalyst synthesis to performance evaluation follows a logical sequence.

G cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing prep_method Synthesis Method (e.g., Co-precipitation) drying Drying prep_method->drying calcination Calcination drying->calcination char_techniques Physicochemical Analysis (XRD, BET, TEM, etc.) calcination->char_techniques reduction In-situ Reduction char_techniques->reduction activity_test Activity & Selectivity Measurement reduction->activity_test stability_test Long-term Stability Test activity_test->stability_test stability_test->char_techniques Post-reaction Characterization

Caption: General workflow for catalyst synthesis, characterization, and testing.

Conclusion

Both Cu/ZnO/Al₂O₃ and Cu/CeO₂ catalysts are effective for this compound synthesis, with distinct advantages and disadvantages. The traditional Cu/ZnO/Al₂O₃ system is a well-established, high-performance catalyst, particularly for syngas conversion. On the other hand, the emerging Cu/CeO₂ system shows great promise for direct CO₂ hydrogenation to this compound, often exhibiting higher selectivity due to the unique properties of the ceria support and the strong metal-support interaction. The choice of catalyst will ultimately depend on the specific application, feedstock composition, and desired process conditions. Further research into the optimization of these catalyst systems, particularly concerning stability and resistance to deactivation, will be crucial for the advancement of this compound synthesis technologies.

References

Safety Operating Guide

Immediate Safety and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of methanol (B129727) is a critical aspect of laboratory safety and environmental responsibility. Due to its flammable and toxic properties, this compound is classified as hazardous waste and requires strict adherence to disposal protocols to mitigate risks to personnel and the environment.[1] Improper disposal, such as pouring it down the drain or discarding it with regular trash, can lead to severe health hazards, environmental contamination, and significant legal and financial repercussions.[2]

This guide provides a comprehensive overview of the necessary safety measures and a step-by-step plan for the proper disposal of this compound waste in a research or drug development setting.

This compound is a flammable, toxic liquid that can be fatal or cause blindness if swallowed and is toxic through skin contact or inhalation.[3] Vapors can form explosive mixtures with air.[3] Therefore, handling this compound and its waste requires stringent safety precautions.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound waste.

PPE CategorySpecification
Eye Protection Chemical splash goggles.[3]
Hand Protection Nitrile or butyl rubber gloves.[3]
Body Protection Flame-retardant lab coat.[3]
Respiratory Handled in a well-ventilated area or a chemical fume hood.[3]
First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with water or shower.[3]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

This compound Disposal Plan: A Step-by-Step Protocol

Adherence to a systematic disposal plan ensures safety and regulatory compliance. Never pour this compound down the drain or into the soil, as it can contaminate groundwater.[2]

Step 1: Waste Identification and Segregation

  • Identify the waste stream as "Hazardous Chemical Waste," specifically noting it is both "Flammable Liquid" and "Toxic."[3]

  • Segregate this compound waste from other waste streams.[1] Crucially, do not mix it with incompatible materials such as halogenated solvents, strong acids, or strong bases to prevent hazardous chemical reactions.[3][4]

Step 2: Container Selection and Labeling

  • Container: Use a designated, chemically-resistant waste container, such as high-density polyethylene (B3416737) (HDPE) or glass, with a secure, leak-proof screw cap.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3]

    • Identify the contents as "this compound."[3]

    • If in a solution, list the approximate concentration.[3]

    • Include the date when waste was first added to the container.[3][5]

Step 3: Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when adding waste.[3][5]

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from any sources of ignition like heat, sparks, or open flames.[1][3][4]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[3][5]

Step 4: Arrange for Final Disposal

  • Professional Disposal: For most quantities in a laboratory setting, disposal must be handled by a certified hazardous waste disposal service.[1][2]

  • Institutional EHS: Once the container is nearly full (leaving at least 10% headspace) or has reached the maximum accumulation time allowed by your institution, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Evaporation (Small Quantities Only): In some cases, very small amounts of this compound may be disposed of by evaporation in a certified chemical fume hood.[6][7] However, you must verify that this practice is permitted by your institution's EHS and local regulations before proceeding.

This compound Disposal Workflow

MethanolDisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Step 1: Segregate Waste (Keep separate from incompatibles) start->segregate container Step 2: Use Designated Chemical-Resistant Container segregate->container label_waste Step 3: Label Container 'Hazardous Waste: this compound' + Date & Concentration container->label_waste storage Step 4: Store in Designated Area (Closed, Ventilated, Secondary Containment) label_waste->storage contact_ehs Step 5: Contact EHS for Pickup (Container is full or time limit reached) storage->contact_ehs disposal Disposal by Certified Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Spill and Emergency Procedures

In the event of a this compound spill, a quick and appropriate response is essential to minimize hazards.

Spill SizeContainment and Cleanup Procedure
Small (<1 Liter) If trained, use a spill kit or absorbent material to confine the spill.[5] Wear appropriate PPE, clean the area, and double-bag the spill waste in clear plastic bags.[5] Label the bags and manage them as hazardous waste for the next chemical waste pickup.[5]
Large (>1 Liter) Evacuate the immediate spill area and alert others.[5] Avoid breathing vapors and shut off all ignition sources.[5][8] Contact your institution's emergency number and the EHS department for assistance.[5]

Always prioritize personnel safety. If a spill occurs on the body or clothes, remove contaminated clothing and rinse the body in an emergency shower for at least 15 minutes, then seek medical attention.[5]

References

Personal protective equipment for handling Methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the safe handling and disposal of methanol (B129727) is essential for maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for mitigating the inherent risks associated with this flammable and toxic chemical, ensuring both personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Minimizing exposure risk when handling this compound necessitates the correct selection and use of Personal Protective Equipment (PPE). The minimum required PPE is outlined below.

PPE CategorySpecificationPurpose & Use Case
Hand Protection Butyl rubber or Nitrile gloves.[1]Prevents dermal absorption. Gloves should always be inspected for tears or punctures before use.[1][2]
Eye Protection ANSI Z87.1-compliant chemical splash goggles.[2][3]Protects against splashes and vapors.[1] A face shield can be worn over goggles for additional protection.[1][4]
Body Protection Flame-resistant lab coat.[1]Protects skin and clothing from splashes and must be fully buttoned.[1][3]
Respiratory Protection Air-purifying respirator with organic vapor cartridges.Required when working outside a certified chemical fume hood or in poorly ventilated areas.[1] For higher concentrations or prolonged exposure, a Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is recommended.[5]

It is crucial to be aware of the occupational exposure limits for this compound to ensure a safe working environment.

Exposure LimitAgencyValueNotes
Permissible Exposure Limit (PEL) OSHA200 ppm8-hour Time-Weighted Average (TWA).[4][5]
Recommended Exposure Limit (REL) NIOSH200 ppm10-hour TWA.[4]
Short-Term Exposure Limit (STEL) NIOSH250 ppm15-minute limit.[5]
Biological Exposure Index (BEI) ACGIH15 mg/LIn urine collected at the end of a shift.[4]

Operational Plan: Safe Handling Protocols

Following standardized operational procedures is vital for mitigating the risks associated with this compound.

Engineering Controls:

  • Primary: All handling of open this compound containers must occur within a certified chemical fume hood to control vapor inhalation.[1]

  • Secondary: The laboratory should be well-ventilated. Ensure a safety shower and eyewash station are accessible and unobstructed before starting work.[1]

Procedural Steps for Handling:

  • Preparation: Don all required PPE correctly before handling this compound.[1]

  • Dispensing: To prevent static electricity buildup that could serve as an ignition source, use a bonded and grounded dispensing system when transferring this compound.[1]

  • Heating: If heating is necessary, use a regulated heating mantle or water bath. Open flames must never be used.[1]

  • Hygiene: After handling, wash hands thoroughly.[3] Remove any contaminated clothing immediately and launder it before reuse.[3]

Safe_Methanol_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_completion 3. Work Completion cluster_post 4. Post-Handling A Verify accessible safety shower & eyewash B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use grounded equipment for dispensing B->C D Perform work with this compound C->D E Use regulated heating source (if needed) D->E F Securely close this compound container E->F G Dispose of waste in labeled container F->G H Properly remove and discard gloves G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a this compound spill or personnel exposure.

Spill Response Protocol:

  • Small Spill (<1 Liter):

    • Alert personnel in the immediate area.[1]

    • If you are trained, use an appropriate spill kit with absorbent material to contain the spill.[3][6]

    • Wear proper PPE, including nitrile gloves, safety goggles, and a lab coat.[3][6]

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and clean the surface once the spill is removed.

  • Large Spill (>1 Liter):

    • Immediately evacuate the area.[1][3]

    • Alert others to evacuate and prevent entry into the spill zone.[3]

    • From a safe location, contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911).[2][3]

Methanol_Spill_Response action action start This compound Spill Occurs is_large Spill > 1 Liter? start->is_large evacuate Evacuate Area Alert Others is_large->evacuate Yes assess_small Are you trained to clean up? is_large->assess_small No contact_ehs Contact EHS / 911 From Safe Location evacuate->contact_ehs assess_small->evacuate No cleanup Don PPE Alert others in area assess_small->cleanup Yes contain Contain with absorbent material cleanup->contain dispose Place in sealed container for waste disposal contain->dispose

Caption: Decision-making process for responding to a this compound spill.

First Aid for Exposure:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3][8] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: this compound Waste Management

This compound is classified as hazardous waste and requires proper disposal to prevent environmental contamination.[1][8]

Experimental Protocol: this compound Waste Disposal

  • Identification and Segregation: Identify the waste as "Hazardous Chemical Waste," noting it is both "Flammable Liquid" and "Toxic."[8] Do not mix this compound waste with other waste streams, such as halogenated solvents.[8]

  • Container Selection: Use a designated, chemically-resistant waste container, such as high-density polyethylene (B3416737) or glass, with a secure, leak-proof screw cap.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the contents ("this compound"), and the date waste was first added.[8]

  • Accumulation and Storage: Keep the waste container closed except when adding waste. Store it in a well-ventilated, designated satellite accumulation area away from ignition sources and with secondary containment.[8]

  • Request for Disposal: When the container is nearly full (leaving at least 10% headspace) or has reached the maximum accumulation time, contact your institution's EHS department to arrange for pickup.[8] Never pour this compound waste down the drain or dispose of it in regular trash.[9][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.